Product packaging for Cefetamet(Cat. No.:CAS No. 65052-63-3)

Cefetamet

Katalognummer: B193807
CAS-Nummer: 65052-63-3
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: MQLRYUCJDNBWMV-GHXIOONMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Cefetamet is a cephalosporin compound having methyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side-groups;  a cephalosporin antibiotic active against Neisseria gonorrhoeae.
This compound is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
active against Neisseria gonorrhoeae;  structure given in first source
See also: this compound Pivoxil (active moiety of);  this compound Pivoxil Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N5O5S2 B193807 Cefetamet CAS No. 65052-63-3

Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLRYUCJDNBWMV-GHXIOONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867110
Record name Cefetamet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65052-63-3
Record name Cefetamet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65052-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefetamet [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065052633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefetamet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13504
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefetamet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65052-63-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFETAMET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5TV783X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In Vitro Hydrolysis of Cefetamet Pivoxil: A Technical Guide to Prodrug Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefetamet pivoxil, a third-generation oral cephalosporin (B10832234), is administered as a prodrug that requires in vivo hydrolysis to its active metabolite, this compound, for therapeutic efficacy. This technical guide provides a comprehensive overview of the in vitro methodologies used to study this critical activation step. A thorough understanding of the hydrolysis kinetics and enzymatic pathways is paramount for predicting in vivo performance, ensuring product quality, and guiding formulation development. This document details experimental protocols for investigating the hydrolysis of this compound pivoxil in simulated biological fluids and in the presence of key metabolic enzymes. Furthermore, it presents a compilation of quantitative data from relevant studies and outlines the necessary analytical techniques for the simultaneous determination of the prodrug and its active metabolite.

Introduction

This compound pivoxil is a pivaloyloxymethyl ester prodrug of the active β-lactam antibiotic, this compound. This chemical modification enhances oral bioavailability. Following oral administration, this compound pivoxil undergoes rapid and extensive hydrolysis, primarily in the gastrointestinal tract and the liver, to release the active this compound. This conversion is a critical determinant of the drug's pharmacokinetic profile and therapeutic effectiveness. In vitro models provide a valuable tool to investigate the rate, extent, and mechanisms of this hydrolysis, offering insights into potential inter-individual variability and the impact of physiological conditions.

The primary mechanism of this compound pivoxil hydrolysis is enzymatic, mediated by non-specific esterases, particularly carboxylesterases, which are abundant in the intestine and liver. Additionally, the chemical stability of the ester linkage is influenced by pH and temperature. This guide will explore both the chemical and enzymatic hydrolysis of this compound pivoxil, providing researchers with the necessary information to design and execute robust in vitro studies.

Chemical Hydrolysis in Aqueous Solutions

The stability of the ester bond in this compound pivoxil is susceptible to pH-dependent chemical hydrolysis. Understanding this intrinsic stability is crucial for distinguishing between chemical degradation and enzyme-mediated conversion.

Experimental Protocol: pH-Dependent Hydrolysis

Objective: To determine the rate of chemical hydrolysis of this compound pivoxil across a range of pH values.

Materials:

  • This compound pivoxil reference standard

  • Buffer solutions: Acetate (B1210297) and phosphate (B84403) buffers covering a pH range of 3 to 8.

  • High-performance liquid chromatography (HPLC) system with UV detector

  • Incubator or water bath

Methodology:

  • Prepare stock solutions of this compound pivoxil in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of buffer solutions (e.g., acetate for pH 3-5 and phosphate for pH 6-8).

  • Initiate the hydrolysis reaction by adding a small volume of the this compound pivoxil stock solution to each pre-warmed buffer solution to achieve a final desired concentration.

  • Incubate the reaction mixtures at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding a suitable solvent (e.g., cold acetonitrile) to precipitate any proteins (if present in a more complex matrix) and prevent further degradation.

  • Analyze the samples by a validated HPLC method to determine the concentrations of remaining this compound pivoxil and formed this compound.

  • Calculate the first-order degradation rate constants (k) at each pH.

Quantitative Data: pH-Rate Profile

Studies have shown that the hydrolysis of this compound pivoxil follows first-order kinetics. The pH-rate profile is characteristically U-shaped, with maximum stability observed in the acidic pH range of 3 to 5. The prodrug is relatively stable under acidic conditions simulating the stomach (pH 1.2) but begins to degrade as the pH increases towards the neutral conditions of the small intestine. For instance, at pH 6.8, approximately 10% degradation can be observed.

pH Relative Stability
1.2High
3.0 - 5.0Maximum
6.8Moderate
> 7.4Low

Enzymatic Hydrolysis

The primary route of this compound pivoxil activation in vivo is through enzymatic hydrolysis catalyzed by esterases. In vitro studies using simulated intestinal fluid, liver microsomes, or purified esterases are essential to characterize this bioconversion.

Hydrolysis in Simulated Intestinal Fluid (SIF)

Objective: To evaluate the rate and extent of this compound pivoxil hydrolysis in a simulated intestinal environment containing pancreatic enzymes.

Experimental Protocol:

Materials:

  • This compound pivoxil reference standard

  • Simulated Intestinal Fluid (SIF) powder (e.g., USP standard) containing pancreatin (B1164899).

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV detector

  • Incubator or water bath

Methodology:

  • Prepare SIF solution according to the pharmacopeial guidelines, ensuring the pancreatin is fully dissolved and the final pH is adjusted to approximately 7.4.

  • Prepare a stock solution of this compound pivoxil in a minimal amount of organic solvent.

  • Pre-warm the SIF solution to 37°C.

  • Initiate the reaction by adding the this compound pivoxil stock solution to the SIF.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw samples.

  • Immediately stop the enzymatic reaction by adding an equal volume of cold acetonitrile (B52724) or another suitable organic solvent.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for this compound pivoxil and this compound concentrations using a validated HPLC method.

Quantitative Data:

Studies have demonstrated that the degradation of this compound pivoxil is significantly faster in human intestinal juice compared to a simple phosphate buffer at the same pH.[1] This highlights the critical role of intestinal enzymes in the prodrug's activation. The hydrolysis is rapid, with a significant conversion to this compound observed within the first hour of incubation.

Time (hours) This compound Pivoxil Remaining (%) in Phosphate Buffer (pH 7.4) This compound Pivoxil Remaining (%) in Intestinal Juice (pH 7.4)
0100100
1>90<30
4~80<10
24~50~0

Note: The above data is illustrative and based on trends reported in the literature. Actual values will vary depending on the specific experimental conditions.

Hydrolysis by Liver Preparations

The liver is a major site of drug metabolism, rich in esterases. In vitro models such as human liver microsomes (HLM) can be used to assess the hepatic contribution to this compound pivoxil hydrolysis.

Experimental Protocol:

Materials:

  • This compound pivoxil reference standard

  • Human liver microsomes (pooled)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • HPLC-MS/MS system

Methodology:

  • Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

  • Pre-incubate the microsomal suspension at 37°C.

  • Initiate the reaction by adding this compound pivoxil (final concentration typically in the low micromolar range).

  • Incubate at 37°C with shaking.

  • At specified time points, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent drug.

Quantitative Data:

Analytical Methodology: HPLC

Accurate and simultaneous quantification of this compound pivoxil and its active metabolite, this compound, is crucial for in vitro hydrolysis studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed and reliable technique.

Protocol for HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or diluted perchloric acid) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase for this compound is a mixture of methanol, acetonitrile, and 0.01M sodium perchlorate (B79767) (60:40 v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds have reasonable absorbance. For this compound, 232 nm is a suitable wavelength.

  • Injection Volume: 20 µL.

  • Sample Preparation: As described in the experimental protocols, involving protein precipitation with an organic solvent followed by centrifugation.

Visualization of Key Processes

This compound Pivoxil Hydrolysis Pathway

hydrolysis_pathway Cefetamet_Pivoxil This compound Pivoxil (Prodrug) This compound This compound (Active Metabolite) Cefetamet_Pivoxil->this compound Hydrolysis Byproducts Pivalic Acid + Formaldehyde Cefetamet_Pivoxil->Byproducts Hydrolysis Enzymes Esterases (e.g., Carboxylesterases) Enzymes->Cefetamet_Pivoxil

Caption: Enzymatic hydrolysis of this compound pivoxil to its active form.

Experimental Workflow for In Vitro Hydrolysis

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Prodrug Prepare this compound Pivoxil Stock Solution Initiate_Reaction Initiate Reaction (37°C) Prep_Prodrug->Initiate_Reaction Prep_Matrix Prepare In Vitro Matrix (e.g., SIF, Microsomes) Prep_Matrix->Initiate_Reaction Time_Sampling Collect Samples at Time Points Initiate_Reaction->Time_Sampling Quench_Reaction Quench Reaction (e.g., Acetonitrile) Time_Sampling->Quench_Reaction Sample_Prep Centrifuge and Collect Supernatant Quench_Reaction->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Data_Analysis Quantify Prodrug and Metabolite HPLC_Analysis->Data_Analysis

Caption: General workflow for in vitro hydrolysis experiments.

Conclusion

The in vitro hydrolysis of this compound pivoxil is a critical process that dictates the delivery of the active therapeutic agent. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this bioconversion in a controlled laboratory setting. By employing simulated biological fluids and appropriate analytical techniques, a comprehensive understanding of the chemical and enzymatic factors governing the activation of this compound pivoxil can be achieved. This knowledge is instrumental in the development of robust oral formulations and in predicting the in vivo performance of this important cephalosporin antibiotic.

References

An In-Depth Technical Guide on the Spectrum of Activity of Cefetamet against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet is a third-generation oral cephalosporin (B10832234) antibiotic. It is administered as the prodrug this compound pivoxil, which is hydrolyzed in the body to release the active compound, this compound. As a member of the β-lactam class, this compound exhibits a broad spectrum of bactericidal activity against a variety of Gram-negative pathogens.[1] It is particularly noted for its enhanced stability against many common β-lactamases, enzymes that are a primary mechanism of resistance to many penicillin and cephalosporin antibiotics.[1] This guide provides a comprehensive overview of this compound's mechanism of action, its in vitro activity against key Gram-negative bacteria, common bacterial resistance mechanisms, and the experimental protocols used to determine its efficacy.

Mechanism of Action

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, especially in the hypotonic environment of the human body.

The key steps in its mechanism of action are:

  • Penetration: this compound must first cross the outer membrane of the Gram-negative bacterium, typically through porin channels, to reach its target in the periplasmic space.

  • Target Binding: In the periplasm, this compound covalently binds to and inactivates essential enzymes known as Penicillin-Binding Proteins (PBPs).[2][3]

  • Inhibition of Peptidoglycan Synthesis: PBPs, specifically transpeptidases, are responsible for the final step in peptidoglycan synthesis—the cross-linking of peptide chains.[4] By inhibiting these enzymes, this compound prevents the formation of a stable peptidoglycan matrix.

  • Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell swelling, lysis, and ultimately, bacterial death.

G Diagram 1: this compound Mechanism of Action cluster_outside Extracellular Space cluster_cell Gram-Negative Bacterium Cefetamet_drug This compound Porin Porin Channel Cefetamet_drug->Porin 1. Entry Synthesis Peptidoglycan Cross-linking Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Porin->Synthesis 2. Reaches Target PBP Penicillin-Binding Proteins (PBPs) PBP->Synthesis Synthesis->PBP 3. Binds to & Inhibits PBPs Lysis Cell Lysis & Bacterial Death Synthesis->Lysis 4. Weakened Cell Wall

Caption: this compound inhibits bacterial cell wall synthesis.

In Vitro Spectrum of Activity

This compound demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative bacteria. Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 3.1: Activity of this compound against Enterobacteriaceae
OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli--0.25 - 1-
Klebsiella pneumoniae--0.25 - 1-
Proteus mirabilis--0.25 - 1-
Enterobacter aerogenes--8-
Serratia marcescens----
Proteus vulgaris----
Providencia stuartii----
Providencia rettgeri----
Uncommon Enterobacteriaceae250-≤8 (for 98% of isolates)-

Note: Data synthesized from multiple sources. Specific values can vary by study.

This compound is highly active against common Enterobacteriaceae such as E. coli, Klebsiella spp., and Proteus spp. It also retains activity against species that are often resistant to older oral β-lactams, including Proteus vulgaris, Providencia spp., and Serratia marcescens.

Table 3.2: Activity of this compound against Haemophilus influenzae
Isolate PhenotypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Ampicillin-Susceptible1,893-≤2-
β-lactamase-positive191-≤2-
Ampicillin-Resistant, β-lactamase-negative128-≤2-

Note: Data from a study of 2,212 isolates.

This compound is highly effective against Haemophilus influenzae, including strains that produce β-lactamase. However, a reduction in susceptibility can be observed in strains with non-β-lactamase-mediated resistance, which involves alterations in penicillin-binding proteins.

Table 3.3: Activity of this compound against Neisseria gonorrhoeae
OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Neisseria gonorrhoeae----

Note: Specific MIC values for this compound against N. gonorrhoeae are potent, with quality control ranges for ATCC 49226 established. It is effective against both penicillin-susceptible and penicillin-resistant strains.

This compound shows marked activity against Neisseria gonorrhoeae, a critical pathogen in sexually transmitted infections. This activity is not significantly diminished by the production of β-lactamase.

Mechanisms of Resistance in Gram-Negative Bacteria

Despite this compound's stability, bacteria can develop resistance through several mechanisms. Understanding these pathways is crucial for predicting clinical efficacy and developing new therapeutic strategies.

  • Enzymatic Degradation: The most significant resistance mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. While this compound is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases can effectively degrade it.

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), resulting from genetic mutations, can reduce the binding affinity of this compound. This prevents the antibiotic from effectively inhibiting cell wall synthesis.

  • Reduced Permeability: Gram-negative bacteria can decrease the influx of this compound by down-regulating or modifying the porin channels in their outer membrane, limiting the drug's access to its PBP targets in the periplasm.

  • Efflux Pumps: Bacteria may acquire or upregulate transmembrane efflux pumps that actively transport this compound out of the cell before it can reach its target, thereby lowering the intracellular drug concentration.

G Diagram 2: Bacterial Resistance Mechanisms to this compound cluster_resistance Resistance Mechanisms This compound This compound PBP Target: PBPs This compound->PBP Inhibits Beta_Lactamase Enzymatic Degradation (β-Lactamases) Beta_Lactamase->this compound Hydrolyzes & Inactivates PBP_Alteration Target Modification (Altered PBPs) PBP_Alteration->PBP Reduces Binding Affinity Porin_Loss Reduced Permeability (Porin Channel Loss) Porin_Loss->this compound Blocks Entry Efflux Active Efflux (Efflux Pumps) Efflux->this compound Expels Drug

Caption: Overview of key resistance pathways against this compound.

Experimental Protocols

Standardized methodologies are essential for accurately determining the in vitro and in vivo activity of this compound. The following are outlines of key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using dilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test organism on an appropriate agar (B569324) medium. Suspend isolated colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

G Diagram 3: Broth Microdilution MIC Workflow A Prepare Serial Dilutions of this compound in Broth C Inoculate Microtiter Plate Wells with Bacteria and Drug Dilutions A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Observe for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Standard workflow for MIC determination.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of susceptibility.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place a paper disk impregnated with a specific concentration of this compound (e.g., 30 µg) onto the agar surface.

  • Incubation: Incubate the plate under the same conditions as the MIC test (35°C for 16-18 hours).

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs). Compare this diameter to established breakpoints to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).

In Vivo Efficacy Assessment (Murine Systemic Infection Model)

This model assesses the antibiotic's effectiveness in a living organism.

  • Infection: Mice are infected intraperitoneally or intramuscularly (thigh infection model) with a standardized lethal or sublethal dose of the pathogenic bacteria.

  • Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of this compound pivoxil, typically administered orally.

  • Observation: Animals are monitored over a set period (e.g., 4-7 days) for survival.

  • Endpoint Calculation: The primary endpoint is often the 50% effective dose (ED₅₀), which is the dose of this compound required to protect 50% of the infected animals from death. This is calculated using statistical methods like probit analysis. Lower ED₅₀ values indicate greater in vivo potency.

Conclusion

This compound is a potent third-generation oral cephalosporin with a valuable spectrum of activity against many common and challenging Gram-negative pathogens, including Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae. Its stability against many β-lactamases makes it a reliable option for infections caused by strains resistant to older β-lactam antibiotics. However, its efficacy can be compromised by bacteria that produce certain extended-spectrum β-lactamases or that utilize other resistance mechanisms such as target modification and active efflux. It is notably inactive against Pseudomonas aeruginosa. A thorough understanding of its activity profile and the local prevalence of resistance mechanisms is essential for its appropriate and effective use in clinical settings.

References

An In-depth Technical Guide to the Binding Affinity of Cefetamet to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet is a third-generation oral cephalosporin (B10832234) antibiotic that exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding of this compound to essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. The affinity of this compound for various PBPs is a critical determinant of its spectrum of activity and clinical efficacy. This technical guide provides a comprehensive overview of the binding affinity of this compound to PBPs, including available quantitative data, detailed experimental protocols for its determination, and a visual representation of the underlying scientific workflows.

This compound is administered as a prodrug, this compound pivoxil, which is readily absorbed and subsequently hydrolyzed by esterases in the gastrointestinal tract and blood to release the active this compound molecule. This active form then reaches the periplasmic space of bacteria, where it interacts with its PBP targets.

This compound's Mechanism of Action: PBP Inhibition

The fundamental mechanism of action for all β-lactam antibiotics, including this compound, involves the acylation of the active site serine residue of PBPs. This forms a stable, covalent penicilloyl-enzyme complex, rendering the enzyme inactive. The inhibition of multiple essential PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The specific PBPs targeted and the affinity for these targets can vary between different β-lactam antibiotics and across different bacterial species.

Quantitative Analysis of this compound Binding to PBPs

Quantitative data on the binding affinity of this compound to a wide range of PBPs across various bacterial species is limited in publicly available literature. However, studies in Escherichia coli have provided some key insights into its primary targets.

Table 1: Binding Affinity of this compound and Comparator Cephalosporins for PBPs in Escherichia coli

AntibioticBacterial StrainPBP TargetBinding Affinity (ID50 in µg/ml)
This compound E. coli C600PBP 30.25[1]
Cefixime (B193813)E. coli C600PBP 30.25[1]
Cefuroxime (B34974)E. coli C600PBP 30.5[1]

ID50 (Inhibitory Dose 50%) is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP.

A study on new oral cephalosporins in E. coli C600 revealed that this compound and cefixime share the same affinity for PBP 3, with an ID50 of 0.25 µg/ml.[1] In contrast, cefuroxime exhibited a lower affinity for PBP 3 with an ID50 of 0.5 µg/ml.[1] The same study noted that cefixime and cefuroxime had a significantly higher affinity (20 and 10 times, respectively) for PBP 1s compared to this compound.[1] This preferential binding to PBP 3 is a characteristic feature of many third-generation cephalosporins and is associated with the formation of filamentous cells.

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of β-lactam antibiotics to PBPs is crucial for understanding their mechanism of action and for the development of new antimicrobial agents. The following are detailed methodologies for key experiments used to quantify these interactions.

Competitive PBP Binding Assay with a Fluorescent Penicillin Probe

This is a widely used non-radioactive method to determine the 50% inhibitory concentration (IC50) of a test antibiotic.

a. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

  • Remove unbroken cells and cellular debris by low-speed centrifugation.

  • Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation of the supernatant.

  • Wash the membrane pellet and resuspend it in a storage buffer, then store at -80°C until use.

b. Competitive Binding Reaction:

  • Prepare serial dilutions of the test antibiotic (this compound) in a suitable reaction buffer.

  • In a microtiter plate or microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with the varying concentrations of the test antibiotic for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This allows the unlabeled antibiotic to bind to the PBPs.

  • Add a fixed, sub-saturating concentration of a fluorescently labeled penicillin, such as Bocillin-FL (a derivative of penicillin V), to each reaction.

  • Incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to the PBP active sites that are not occupied by the test antibiotic.

c. Detection and Quantification:

  • Stop the reaction by adding a sample buffer (e.g., Laemmli buffer) and heating the samples.

  • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

  • Quantify the fluorescence intensity of each PBP band using densitometry software.

  • Plot the percentage of inhibition of the fluorescent probe binding (relative to a control with no test antibiotic) against the logarithm of the test antibiotic concentration.

  • Determine the IC50 value, which is the concentration of the test antibiotic that causes a 50% reduction in the fluorescence signal for a specific PBP band.

Radiolabeled Penicillin Binding Assay

This is a traditional and highly sensitive method.

a. Membrane Preparation:

Follow the same procedure as described in section 1.a.

b. Competitive Binding with Radiolabeled Penicillin:

  • Incubate the bacterial membranes with varying concentrations of the test antibiotic (this compound).

  • Add a known concentration of a radiolabeled penicillin (e.g., [3H]benzylpenicillin).

  • After incubation, stop the reaction and separate the proteins by SDS-PAGE.

c. Detection and Quantification:

  • Treat the gel with a fluorographic enhancer.

  • Dry the gel and expose it to X-ray film (autoradiography) or use a phosphorimager to detect the radiolabeled PBPs.

  • Quantify the band intensities and calculate the IC50 values as described for the fluorescent method.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

PBP_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_binding Competitive Binding cluster_detection Detection & Analysis bacterial_culture Bacterial Culture (mid-log phase) harvest_cells Harvest Cells (Centrifugation) bacterial_culture->harvest_cells wash_cells Wash Cell Pellet harvest_cells->wash_cells cell_lysis Cell Lysis (Sonication/French Press) wash_cells->cell_lysis centrifuge_debris Remove Debris (Low-speed Centrifugation) cell_lysis->centrifuge_debris ultracentrifugation Isolate Membranes (Ultracentrifugation) centrifuge_debris->ultracentrifugation resuspend_membranes Resuspend & Store Membranes (-80°C) ultracentrifugation->resuspend_membranes incubate_membranes Incubate Membranes with this compound resuspend_membranes->incubate_membranes prepare_antibiotic Prepare Serial Dilutions of this compound prepare_antibiotic->incubate_membranes add_probe Add Fluorescent/Radiolabeled Penicillin Probe incubate_membranes->add_probe incubate_probe Incubate with Probe add_probe->incubate_probe sds_page Separate Proteins (SDS-PAGE) incubate_probe->sds_page visualize_bands Visualize Labeled PBPs (Fluorescence/Autoradiography) sds_page->visualize_bands quantify_intensity Quantify Band Intensity visualize_bands->quantify_intensity calculate_ic50 Calculate IC50 Values quantify_intensity->calculate_ic50

Workflow for determining PBP binding affinity.

Prodrug_Activation_Pathway cluster_prodrug Prodrug Administration & Activation cluster_action Mechanism of Action cefetamet_pivoxil This compound Pivoxil (Oral Administration) absorption Absorption (GI Tract) cefetamet_pivoxil->absorption hydrolysis Hydrolysis by Esterases absorption->hydrolysis cefetamet_active This compound (Active Form in Bloodstream) hydrolysis->cefetamet_active transport Transport to Periplasmic Space cefetamet_active->transport pbp_binding Binding to Penicillin-Binding Proteins (PBPs) transport->pbp_binding inhibition Inhibition of Cell Wall Synthesis pbp_binding->inhibition lysis Bacterial Cell Lysis inhibition->lysis

Activation and mechanism of action of this compound.

Conclusion

This compound is an effective third-generation cephalosporin that targets and inactivates bacterial penicillin-binding proteins, with a notable affinity for PBP 3 in Escherichia coli. While comprehensive quantitative binding data across a wide range of pathogens remains an area for further research, the established experimental protocols provide a robust framework for such investigations. A deeper understanding of the specific PBP binding profiles of this compound in various clinically relevant bacteria will be invaluable for optimizing its therapeutic use and for the future development of novel β-lactam antibiotics. This guide serves as a foundational resource for researchers and professionals in the field of antimicrobial drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cefetamet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet is a third-generation oral cephalosporin (B10832234) antibiotic, administered as the prodrug this compound Pivoxil. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its mechanism of action, synthesis, and methods for its analysis. The information is intended to support research and development activities related to this important antibacterial agent.

Molecular Structure

This compound's chemical structure is fundamental to its antibacterial activity. It is administered as a pivaloyloxymethyl ester prodrug, this compound Pivoxil, to enhance oral bioavailability. In the body, it is rapidly hydrolyzed by esterases to the active form, this compound.[1]

This compound
  • IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2][3]

  • Chemical Formula: C₁₄H₁₅N₅O₅S₂[2][3]

  • Molecular Weight: 397.42 g/mol

This compound Pivoxil
  • IUPAC Name: 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

  • Chemical Formula: C₂₀H₂₅N₅O₇S₂

  • Molecular Weight: 511.6 g/mol

Key Structural Features

The structure of this compound includes several key functional groups that contribute to its antibacterial efficacy and pharmacokinetic profile:

  • β-Lactam Ring: This four-membered ring is the core of all β-lactam antibiotics and is essential for its mechanism of action.

  • Dihydrothiazine Ring: Fused to the β-lactam ring, it forms the cephem nucleus characteristic of cephalosporins.

  • Aminothiazole Ring: This side chain enhances the antibacterial spectrum, particularly against Gram-negative bacteria.

  • Methoxyimino Group: This group confers stability against many β-lactamases, enzymes that can inactivate β-lactam antibiotics.

  • Pivoxil Ester Group (in this compound Pivoxil): This lipophilic group increases the oral absorption of the drug.

cluster_this compound This compound Core Structure beta_lactam β-Lactam Ring dihydrothiazine Dihydrothiazine Ring beta_lactam->dihydrothiazine Forms Cephem Nucleus aminothiazole Aminothiazole Side Chain dihydrothiazine->aminothiazole Attached at C7 methoxyimino Methoxyimino Group aminothiazole->methoxyimino Enhances β-lactamase stability pivoxil_ester Pivoxil Ester Group cefetamet_pivoxil This compound Pivoxil pivoxil_ester->cefetamet_pivoxil Enhances Oral Bioavailability cefetamet_core This compound

Caption: Logical relationship of this compound's core structural components and the prodrug moiety.

Chemical Properties

The chemical properties of this compound and its prodrug influence their stability, solubility, and formulation.

PropertyThis compoundThis compound Pivoxil Hydrochloride
Appearance -White or light yellow crystalline powder
Solubility -Soluble in DMSO and ethanol; insoluble in water
Stability in Aqueous Solution -Hydrolysis follows first-order kinetics. Maximum stability is observed in the pH range of 3 to 5. The degradation rate increases with temperature.
pKa Acidic pKa: 2.72, Basic pKa: 3.61-

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Inhibition of Penicillin-Binding Proteins (PBPs)

The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. This compound acylates the active site of PBPs, rendering them inactive. This inactivation prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

Quantitative binding studies in Escherichia coli have shown that this compound has a high affinity for PBP 3, with a 50% inhibitory concentration (ID50) of 0.25 µg/ml. Its affinity for PBP 1s is lower compared to some other cephalosporins like cefixime (B193813) and cefuroxime.

This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Transpeptidation Peptidoglycan Cross-linking PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Is a key step in Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound leading to bacterial cell death.

Experimental Protocols

Synthesis of this compound Pivoxil

A common synthetic route for this compound Pivoxil involves two main steps: the synthesis of the this compound acid core followed by esterification.

Step 1: Synthesis of this compound Acid

  • (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is reacted with a suitable activating agent, such as p-nitrophenol, in a solvent like dichloromethane (B109758) in the presence of a base (e.g., triethylamine).

  • 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-ADCA) is then added to the reaction mixture.

  • The reaction proceeds for several hours at a controlled temperature (e.g., 5-10°C).

  • After the reaction is complete, the pH is adjusted with an acid (e.g., hydrochloric acid) to precipitate the this compound acid.

  • The solid product is filtered, washed, and dried.

Step 2: Esterification to this compound Pivoxil

  • This compound acid is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Iodomethyl pivalate (B1233124) is added to the solution.

  • The reaction is carried out at a low temperature (e.g., 0-5°C) for several hours.

  • After the reaction, the product is often converted to its hydrochloride salt by the addition of hydrochloric acid.

  • The final product, this compound Pivoxil Hydrochloride, is isolated by crystallization, filtered, and dried.

cluster_step1 Step 1: Synthesis of this compound Acid cluster_step2 Step 2: Esterification start_materials_1 Starting Materials: (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid 7-ADCA activation Activation of Carboxylic Acid start_materials_1->activation condensation Condensation Reaction activation->condensation precipitation Acidification and Precipitation condensation->precipitation cefetamet_acid This compound Acid precipitation->cefetamet_acid start_materials_2 Starting Materials: This compound Acid Iodomethyl Pivalate cefetamet_acid->start_materials_2 esterification Esterification Reaction start_materials_2->esterification salification Salt Formation (HCl) esterification->salification crystallization Crystallization and Isolation salification->crystallization cefetamet_pivoxil This compound Pivoxil HCl crystallization->cefetamet_pivoxil

Caption: General workflow for the synthesis of this compound Pivoxil Hydrochloride.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial isolate.

Materials:

  • This compound analytical standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared and serially diluted in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile medium and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

start Start prepare_antibiotic Prepare Serial Dilutions of this compound in 96-well plate start->prepare_antibiotic prepare_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate Wells with Bacterial Suspension prepare_antibiotic->inoculate prepare_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Plate and Determine MIC incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Antimicrobial Activity

This compound exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, particularly those responsible for respiratory and urinary tract infections.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae--
Streptococcus pyogenes--
Haemophilus influenzae--
Moraxella catarrhalis--
Escherichia coli-0.25-1
Klebsiella pneumoniae--
Proteus mirabilis-0.25-1
Enterobacter aerogenes-8

Note: Specific MIC₅₀ values were not available in the searched literature. MIC₉₀ values are presented where found. This compound shows potent activity against key respiratory pathogens like Streptococcus pyogenes, Streptococcus pneumoniae, and Haemophilus influenzae.

Pharmacokinetics

The pharmacokinetic profile of this compound has been well-characterized.

ParameterValue
Oral Bioavailability (with food) ~50%
Protein Binding ~22%
Elimination Half-life 2.2 hours
Volume of Distribution 0.3 L/kg
Renal Clearance 119 mL/min
Total Body Clearance 136 mL/min
Excretion Primarily unchanged in urine (~88%)

Data from studies in healthy volunteers.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound and this compound Pivoxil in bulk drug, pharmaceutical formulations, and biological fluids.

Example HPLC Method for this compound Pivoxil Tablets
  • Instrumentation: HPLC system with UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 251 nm

  • Sample Preparation: Tablets are powdered, and a known weight is dissolved in the mobile phase, sonicated, filtered, and diluted to a suitable concentration.

  • Quantification: The concentration of this compound Pivoxil is determined by comparing the peak area of the sample to that of a known standard.

Conclusion

This compound is a potent third-generation cephalosporin with a well-defined molecular structure and chemical properties that contribute to its clinical efficacy. Its broad spectrum of activity, particularly against common respiratory and urinary tract pathogens, coupled with its favorable pharmacokinetic profile, makes it a valuable therapeutic agent. The experimental protocols for its synthesis, analysis, and microbiological evaluation are well-established, providing a solid foundation for further research and development in the field of antibacterial drug discovery.

References

Cefetamet Degradation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of Cefetamet, with a primary focus on its orally active prodrug, this compound Pivoxil. Understanding the degradation profile of active pharmaceutical ingredients (APIs) is critical for ensuring drug product quality, safety, and efficacy. This document details the known degradation pathways, byproducts, and the analytical methodologies used for their characterization, presented in a format tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and its Stability

This compound is a third-generation oral cephalosporin (B10832234) antibiotic. It is administered as the pivaloyloxymethyl ester prodrug, this compound Pivoxil, which is hydrolyzed in the body to release the active moiety, this compound. The stability of this compound Pivoxil is a crucial factor in its formulation development and storage. The primary degradation pathway for this compound Pivoxil is hydrolysis, which is significantly influenced by pH, temperature, and the presence of buffers.[1][2][3]

Degradation Pathways and Byproducts

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. This compound Pivoxil has been shown to be susceptible to degradation under hydrolytic (acidic and basic), thermal, and humid conditions. A key study by Wang et al. (2015) utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) with both Time-of-Flight (TOF) and ion trap (TRAP) analyzers to identify ten impurities and isomers of this compound Pivoxil Hydrochloride.[4]

While the exact structures of all ten impurities are detailed in the full publication by Wang et al. (2015), this guide will focus on the major degradation pathways and representative byproducts based on available literature and general knowledge of cephalosporin degradation. The primary degradation pathways include:

  • Hydrolysis: The ester linkage in this compound Pivoxil is susceptible to hydrolysis, yielding the active drug, this compound, and pivalic acid. Further degradation of the β-lactam ring can occur under both acidic and basic conditions.

  • Isomerization: Cephalosporins can undergo isomerization of the double bond in the dihydrothiazine ring from the active Δ³-isomer to the inactive Δ²-isomer.[1]

  • Other Degradation Reactions: While less commonly reported for this compound specifically, other potential degradation pathways for cephalosporins include oxidation and photolysis, which can lead to a variety of byproducts.

The following diagram illustrates the primary hydrolytic degradation pathway of this compound Pivoxil.

G Cefetamet_Pivoxil This compound Pivoxil This compound This compound (Active Drug) Cefetamet_Pivoxil->this compound Hydrolysis (Ester Cleavage) Pivalic_Acid Pivalic Acid Cefetamet_Pivoxil->Pivalic_Acid Hydrolysis Degradation_Products Further Degradation Products (e.g., β-lactam ring opening) This compound->Degradation_Products Hydrolysis (Acidic/Basic)

Fig. 1: Hydrolytic Degradation of this compound Pivoxil.

Quantitative Data on this compound Degradation

The rate of degradation of this compound Pivoxil is highly dependent on the environmental conditions. The following tables summarize the quantitative data from various studies on its degradation kinetics.

Table 1: Summary of this compound Pivoxil Degradation Kinetics in Aqueous Solution

ParameterConditionObservationReference
Kinetics Aqueous SolutionFirst-order hydrolysis[3]
pH of Maximum Stability Aqueous SolutionpH 3 to 5[3]
Buffer Catalysis Aqueous SolutionObserved in acetate (B1210297) and phosphate (B84403) buffers[3]
Temperature Effect Aqueous SolutionDegradation rate increases with temperature[3]

Table 2: Summary of this compound Pivoxil Degradation in Solid State

ParameterConditionObservationReference
Kinetics (RH > 50%) Solid StateAutocatalytic first-order reaction[2]
Kinetics (RH = 0%) Solid StateFirst-order reaction (for HCl salt)[2]
Kinetics (RH = 0%) Solid StateReversible first-order reaction (for free base)[2]
Temperature Effect Solid StateDegradation rate increases with temperature[2]
Humidity Effect Solid StateDegradation rate increases with relative humidity[2]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. This section outlines a general framework for conducting forced degradation studies on this compound Pivoxil, based on common practices for cephalosporins.

General Forced Degradation Protocol

A general workflow for conducting forced degradation studies is depicted below.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Analyze Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Oxidative->HPLC Analyze Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->HPLC Analyze Photolytic Photolytic Degradation (e.g., UV/Vis light exposure) Photolytic->HPLC Analyze LCMS LC-MS/MS for Byproduct Identification HPLC->LCMS Characterize Peaks Isolation Preparative HPLC for Byproduct Isolation LCMS->Isolation Isolate Unknowns NMR NMR for Structure Elucidation Isolation->NMR Confirm Structure Drug This compound Pivoxil Solution/Solid Drug->Acid Expose to Drug->Base Expose to Drug->Oxidative Expose to Drug->Thermal Expose to Drug->Photolytic Expose to

Fig. 2: General Workflow for Forced Degradation Studies.
Specific Protocols (Illustrative Examples)

The following are illustrative protocols for specific stress conditions. The exact conditions (concentration of stressor, temperature, and duration) should be optimized to achieve a target degradation of 5-20%.

4.2.1. Acidic Hydrolysis

  • Prepare a solution of this compound Pivoxil in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4.2.2. Basic Hydrolysis

  • Prepare a solution of this compound Pivoxil in a suitable solvent.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature and monitor the degradation at various time points (e.g., 0.5, 1, 2, 4 hours), as degradation is typically faster under basic conditions.

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.

4.2.3. Oxidative Degradation

  • Prepare a solution of this compound Pivoxil in a suitable solvent.

  • Add an equal volume of hydrogen peroxide solution (e.g., 3%).

  • Keep the solution at room temperature and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

  • Withdraw aliquots at specified intervals and dilute for HPLC analysis.

4.2.4. Thermal Degradation (Solid State)

  • Place a known amount of this compound Pivoxil powder in a controlled temperature and humidity chamber (e.g., 80°C).

  • At specified time points, withdraw samples, dissolve them in a suitable solvent, and dilute for HPLC analysis.

4.2.5. Photolytic Degradation

  • Expose a solution of this compound Pivoxil to a light source providing both UV and visible light (e.g., in a photostability chamber).

  • Simultaneously, keep a control sample in the dark.

  • Monitor the degradation at various time points and analyze the samples by HPLC.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to separate the parent drug from its degradation products. A UHPLC-DAD method has been reported for the determination of this compound Pivoxil Hydrochloride in the presence of its degradation products.[5]

Table 3: Example of a Stability-Indicating UHPLC-DAD Method

ParameterCondition
Column Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase 0.1% Formic acid and Acetonitrile (40:60, v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 265 nm
Column Temperature 30°C

This is an example, and the method should be validated according to ICH guidelines for its intended use.

The logical relationship for developing and validating a stability-indicating method is outlined below.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) ColSel Column Selection (e.g., C18, C8) DevMethod Developed HPLC Method ColSel->DevMethod MobPha Mobile Phase Optimization (Organic modifier, pH, buffer) MobPha->DevMethod DetWav Wavelength Selection DetWav->DevMethod Specificity Specificity (Peak Purity) ValMethod Validated Stability-Indicating Method Specificity->ValMethod Linearity Linearity Linearity->ValMethod Accuracy Accuracy Accuracy->ValMethod Precision Precision (Repeatability, Intermediate) Precision->ValMethod LOD LOD & LOQ LOD->ValMethod Robustness Robustness Robustness->ValMethod ForcedDeg Forced Degradation Samples ForcedDeg->Specificity DevMethod->Specificity Validate DevMethod->Linearity Validate DevMethod->Accuracy Validate DevMethod->Precision Validate DevMethod->LOD Validate DevMethod->Robustness Validate

References

In Vitro Antibacterial Spectrum of Cefetamet Pivoxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet pivoxil is an orally administered third-generation cephalosporin (B10832234) prodrug. Following absorption, it is rapidly hydrolyzed by esterases to its active metabolite, this compound. This guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, its mechanism of action, and the methodologies used to determine its activity. This compound exhibits a broad spectrum of activity against many common Gram-positive and Gram-negative pathogens, making it a significant agent in the treatment of various infections.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs). By binding to these enzymes, this compound blocks the final transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and death.[1] this compound's enhanced stability against many common β-lactamases contributes to its effectiveness against a range of Gram-negative bacteria.[2][3]

In Vitro Antibacterial Activity

This compound demonstrates potent in vitro activity against a wide array of clinically relevant bacteria. Its spectrum of activity is particularly notable against members of the Enterobacteriaceae family and common respiratory pathogens.

Gram-Negative Bacteria

This compound is highly active against Enterobacteriaceae, Haemophilus influenzae, and Neisseria species.[2][3] It has demonstrated excellent in vitro activity against major respiratory pathogens.[4][5] The drug is also effective against β-lactamase-producing strains of H. influenzae and Moraxella catarrhalis.[4][5] Furthermore, this compound has shown activity against cefaclor-resistant species such as Proteus vulgaris, Providencia stuartii, Providencia rettgeri, and Serratia marcescens.[2][3] It has also been evaluated against Enterobacteriaceae expressing specific β-lactamases, such as SHV-5, where it was found to be more active than ceftazidime (B193861) and aztreonam.

OrganismNo. of StrainsMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Escherichia coli--0.25 - 1-
Klebsiella pneumoniae--0.25 - 1-
Proteus mirabilis--0.25 - 1-
Haemophilus influenzae-≤2≤2-
Neisseria spp.-≤2≤2-
Enterobacter aerogenes--8-

Note: Data is compiled from multiple sources. "MIC50" and "MIC90" represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.

Gram-Positive Bacteria

This compound is active against streptococci, with the exception of enterococci.[2][3] It shows good activity against penicillin-sensitive Streptococcus pneumoniae and Streptococcus pyogenes.[6] However, it is not active against staphylococci and has poor activity against penicillin-resistant S. pneumoniae.[2][3][4][5]

OrganismNo. of StrainsMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Streptococcus pneumoniae (penicillin-sensitive)-≤2≤2-
Streptococcus pyogenes----

Note: Data is compiled from multiple sources. "MIC50" and "MIC90" represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.

Inactive Organisms

This compound is not active against the following organisms:

  • Staphylococcus aureus (including methicillin-resistant strains)

  • Enterococci

  • Pseudomonas aeruginosa[2][3]

  • Bacteroides fragilis[6]

  • Cephalosporinase-overproducing strains of Enterobacter cloacae[2][3]

Experimental Protocols

The in vitro activity of this compound is typically determined using standardized susceptibility testing methods, such as broth microdilution and agar (B569324) dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method
  • Preparation of Antimicrobial Solutions : A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation : Bacterial colonies from a fresh agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation : The microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension.

  • Incubation : The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation : The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method
  • Preparation of Agar Plates : A stock solution of this compound is prepared and added to molten Mueller-Hinton agar at various concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation : A bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation : The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.

  • Incubation : The plates are incubated at 35°C for 16-20 hours.

  • Interpretation : The MIC is the lowest concentration of this compound at which no bacterial growth, or a significant reduction in growth, is observed.

Visualizations

Signaling Pathway: Mechanism of Action

cluster_0 Bacterial Cell This compound This compound (Active Form) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Disrupts Integrity Lysis Cell Lysis & Death CellWall->Lysis Leads to Cefetamet_pivoxil This compound Pivoxil (Prodrug) Esterases Esterases Cefetamet_pivoxil->Esterases Hydrolysis by Esterases->this compound

Caption: Mechanism of action of this compound.

Experimental Workflow: Broth Microdilution MIC Testing

start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotic->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow.

References

Cefetamet's Efficacy Against Beta-Lactamase-Producing Bacterial Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet, an oral third-generation cephalosporin (B10832234), demonstrates significant in-vitro activity against a variety of bacterial pathogens, including those producing beta-lactamase enzymes. This technical guide provides a comprehensive overview of this compound's efficacy against such resistant strains, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visual representations of its mechanism of action and the classification of beta-lactamases. The information compiled herein is intended to support research, scientific understanding, and drug development efforts in the field of antimicrobial resistance.

Introduction

The emergence and spread of beta-lactamase-producing bacteria pose a significant challenge to the effective treatment of bacterial infections. Beta-lactamases are enzymes that inactivate beta-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the beta-lactam ring. This compound, the active form of the prodrug this compound pivoxil, is a third-generation cephalosporin with a broad spectrum of activity against many Gram-negative and Gram-positive bacteria.[1][2][3] A key characteristic of this compound is its enhanced stability against hydrolysis by many common beta-lactamases, making it a valuable agent against otherwise resistant strains.[1]

This guide delves into the specifics of this compound's activity, providing a detailed analysis for researchers and professionals in the pharmaceutical sciences.

Quantitative In-Vitro Activity of this compound

The in-vitro efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against various beta-lactamase-producing bacterial strains, providing a comparative view of its potency.

Table 1: this compound MIC Values against Beta-Lactamase-Producing Enterobacteriaceae
Bacterial SpeciesBeta-Lactamase TypeNo. of StrainsMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Escherichia coliSHV-5----[4]
Klebsiella pneumoniaeSHV-5----
Serratia marcescensSHV-5----
EnterobacteriaceaeNot Specified355≤4 - >8--

Note: Specific MIC values from the cited study on SHV-5-producing enterobacteria were not available in the abstract. The study did note that most strains were susceptible and that MIC values were related to the quantity of enzyme expressed.

Table 2: this compound MIC Values against Beta-Lactamase-Producing Respiratory Pathogens
Bacterial SpeciesBeta-Lactamase StatusNo. of StrainsMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Haemophilus influenzaePositive191≤2--
Moraxella catarrhalisPositive----

Note: The study on H. influenzae indicated all 191 beta-lactamase-positive isolates were inhibited by ≤2 mg/L of this compound.

Mechanism of Action and Stability to Beta-Lactamases

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through its interaction with Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The stability of this compound to beta-lactamases is a critical factor in its efficacy against resistant strains.

Interaction with Penicillin-Binding Proteins (PBPs)

The primary target of this compound and other beta-lactam antibiotics are the PBPs. By binding to these enzymes, this compound blocks the transpeptidation reaction, leading to a weakened cell wall and eventual cell lysis.

PBP_Interaction This compound This compound PBPs Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall_Weakening Weakened Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Weakening Leads to Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Weakening->Cell_Lysis

This compound's Mechanism of Action via PBP Inhibition.
Stability to Beta-Lactamase Hydrolysis

This compound's molecular structure confers a high degree of stability against hydrolysis by many common beta-lactamases. This allows the antibiotic to remain active in the presence of these enzymes and reach its PBP targets. The superior activity of this compound compared to older oral beta-lactam antibiotics against a large number of gram-negative pathogens is correlated with its enhanced stability towards beta-lactamases.

Classification of Beta-Lactamases

Understanding the different types of beta-lactamases is crucial for interpreting antibiotic susceptibility data. The Bush-Jacoby classification system is a widely used functional classification based on substrate and inhibitor profiles.

Beta_Lactamase_Classification cluster_A Ambler Class A cluster_B Ambler Class B cluster_C Ambler Class C cluster_D Ambler Class D A Group 2: Penicillinases, Cephalosporinases, Extended-Spectrum β-Lactamases (ESBLs) e.g., TEM, SHV B Group 3: Metallo-β-Lactamases (MBLs) C Group 1: Cephalosporinases (e.g., AmpC) D Group 2d: Oxacillinases (OXA)

Bush-Jacoby Functional Classification of Beta-Lactamases.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate and reproducible determination of MIC values is essential for assessing the activity of this compound. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution and disk diffusion methods.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension.

Workflow:

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth start->prep_antibiotic prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) prep_antibiotic->prep_inoculum inoculate Inoculate microtiter plate wells with the bacterial suspension prep_inoculum->inoculate incubate Incubate the plate at 35°C for 16-20 hours inoculate->incubate read_results Read the MIC as the lowest concentration of this compound with no visible growth incubate->read_results end End read_results->end

Workflow for Broth Microdilution MIC Testing.

Detailed Steps:

  • Preparation of Antibiotic Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the test organism from an 18- to 24-hour-old agar (B569324) plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate in ambient air at 35 ± 2°C for 16 to 20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method determines the susceptibility of a bacterial isolate to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Detailed Steps:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Aseptically apply a this compound-impregnated disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16 to 18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

    • Interpret the result as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria established by CLSI.

Conclusion

This compound demonstrates robust in-vitro activity against a wide range of beta-lactamase-producing bacterial strains, particularly common respiratory and urinary tract pathogens. Its stability against many beta-lactamases, coupled with its potent inhibitory action on bacterial cell wall synthesis, underscores its therapeutic potential. The standardized protocols for antimicrobial susceptibility testing are crucial for the accurate assessment of its efficacy in clinical and research settings. Continued surveillance of this compound's activity against evolving beta-lactamase-producing organisms is warranted to ensure its continued clinical utility.

References

Cefetamet Pivoxil: An In-depth Technical Guide to Oral Bioavailability and Absorption Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet pivoxil is an orally administered third-generation cephalosporin (B10832234) antibiotic. It is a prodrug, designed to enhance oral absorption, which is then rapidly hydrolyzed in the body to its active form, this compound. Understanding the intricacies of its oral bioavailability and the precise mechanisms governing its absorption is paramount for optimizing its therapeutic efficacy and guiding the development of future oral beta-lactam antibiotics. This technical guide provides a comprehensive overview of the current knowledge on this compound pivoxil's journey from administration to systemic circulation, with a focus on quantitative data, experimental methodologies, and the underlying physiological processes.

Oral Bioavailability: A Quantitative Overview

The oral bioavailability of this compound pivoxil is subject to several factors, most notably the formulation and the presence of food. The following tables summarize the key pharmacokinetic parameters from various human studies.

Table 1: Pharmacokinetic Parameters of this compound Pivoxil Tablets in Adults

ParameterFasting StateFed StateReference(s)
Absolute Bioavailability (%) 31 ± 744 - 50[1]
Cmax (mg/L) 4.89 ± 1.045.50 ± 1.06[2]
Tmax (h) 2.50 ± 0.524.31 ± 1.54[2]
AUC (µg·h/mL) 29.6 ± 5.138.2 ± 10.1[2]

Table 2: Comparison of this compound Pivoxil Formulations (500 mg Dose, Fed State)

FormulationAbsolute Bioavailability (%)Cmax (mg/L)Tmax (h)Reference(s)
Clinical Trial Tablet 49.8 ± 8.53.2-[3]
Marketed M500 Tablet 55.0 ± 8.03.8-[3]
Marketed M250 Tablet (2x250mg) 55.7 ± 7.03.9-[3]
Syrup 37.9 ± 6.0--[3]

Table 3: Effect of Food on this compound Pivoxil Syrup Bioavailability

ParameterFasting StateFed StateReference(s)
Absolute Bioavailability (%) 34.0 ± 8.637.9 ± 6.0[3]
Mean Absorption Time (h) 2.23.9[3]

Absorption Mechanism

The absorption of this compound pivoxil is a multi-step process involving its transit through the gastrointestinal tract, hydrolysis by intestinal enzymes, and transport across the intestinal epithelium.

Prodrug Hydrolysis

This compound pivoxil is a pivaloyloxymethyl ester of this compound. This lipophilic ester form enhances its ability to permeate the lipid-rich membranes of the intestinal epithelial cells.[4] Once in the intestinal lumen or within the enterocytes, it undergoes rapid and complete hydrolysis by non-specific esterases to release the active, more hydrophilic, this compound.[5][6] This enzymatic conversion is a critical step for its absorption and subsequent antibacterial activity. Studies have shown that this hydrolysis occurs efficiently in human intestinal juice.[7][8]

G cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell (Enterocyte) cluster_blood Systemic Circulation Cefetamet_Pivoxil_Lumen This compound Pivoxil Cefetamet_Pivoxil_Intra This compound Pivoxil Cefetamet_Pivoxil_Lumen->Cefetamet_Pivoxil_Intra Passive Diffusion Cefetamet_Active This compound (Active) Cefetamet_Pivoxil_Intra->Cefetamet_Active Hydrolysis Esterases Intestinal Esterases Esterases->Cefetamet_Pivoxil_Intra Cefetamet_Blood This compound Cefetamet_Active->Cefetamet_Blood Transport

Prodrug activation of this compound pivoxil.

Intestinal Transport

The precise transporters involved in the uptake of this compound pivoxil or the active this compound from the intestinal lumen into the systemic circulation have not been definitively elucidated. However, based on the transport mechanisms of other beta-lactam antibiotics, the following transporters are likely to play a role:

  • Peptide Transporters (PEPT1): Many beta-lactam antibiotics are recognized and transported by the proton-coupled peptide transporter 1 (PEPT1), which is highly expressed in the small intestine.[9][10][11] Given the structural similarities, it is plausible that this compound interacts with PEPT1.

  • Organic Anion Transporting Polypeptides (OATPs): OATPs are another family of uptake transporters present in the intestine that are known to transport various drugs, including some cephalosporins.[4][12][13][14] Their involvement in this compound absorption is a possibility that warrants further investigation.

  • Efflux Transporters: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are present in the intestinal epithelium and actively pump substrates back into the lumen, thereby limiting their absorption.[15][16][17][18] While there is no direct evidence, the incomplete bioavailability of this compound pivoxil suggests that it may be a substrate for one or more of these efflux transporters.

Experimental Protocols

In Vivo Human Pharmacokinetic Study

A typical clinical study to determine the oral bioavailability of this compound pivoxil involves the following steps:

  • Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a health screening to ensure they meet the inclusion criteria and have no contraindications.

  • Study Design: A randomized, crossover study design is often employed.

  • Drug Administration:

    • Oral Dose: After an overnight fast, subjects receive a single oral dose of this compound pivoxil (e.g., 500 mg tablet) with a standardized volume of water. For studies investigating the effect of food, the drug is administered after a standardized breakfast.

    • Intravenous Dose: To determine absolute bioavailability, a separate session involves administering a single intravenous dose of this compound (the active metabolite) over a short period (e.g., 30 minutes).

  • Sample Collection:

    • Blood Samples: Venous blood samples are collected into heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

    • Urine Samples: Urine is collected over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose). The volume of each collection is recorded, and an aliquot is stored frozen.

  • Sample Analysis: The concentration of this compound in plasma and urine samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[19]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), and elimination half-life (t1/2). Absolute bioavailability (F) is calculated as: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).

G cluster_prep Preparation cluster_admin Drug Administration (Crossover) cluster_sampling Sample Collection cluster_analysis Analysis Subject_Screening Subject Screening & Consent Randomization Randomization Subject_Screening->Randomization Oral_Dose Oral this compound Pivoxil Randomization->Oral_Dose IV_Dose IV this compound Randomization->IV_Dose Blood_Sampling Serial Blood Sampling Oral_Dose->Blood_Sampling Urine_Collection Fractional Urine Collection Oral_Dose->Urine_Collection IV_Dose->Blood_Sampling IV_Dose->Urine_Collection HPLC_Analysis HPLC-UV Analysis of this compound Blood_Sampling->HPLC_Analysis Urine_Collection->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis Bioavailability_Calc Calculate Absolute Bioavailability PK_Analysis->Bioavailability_Calc

Workflow for a human oral bioavailability study.

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates in culture to form a polarized monolayer of enterocytes with tight junctions, mimicking the intestinal barrier. This model is widely used to predict the intestinal permeability of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Testing: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides of the monolayer.

    • The test compound (this compound pivoxil) is added to the donor chamber (either AP for absorption or BL for efflux studies).

    • Samples are collected from the receiver chamber at specified time intervals.

  • Quantification: The concentration of the transported compound in the receiver samples is determined by a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio: The efflux ratio is calculated as Papp(BL-AP) / Papp(AP-BL). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Conclusion

This compound pivoxil is an effective oral prodrug with a bioavailability of approximately 40-50% in the fed state. Its absorption is a complex process involving rapid hydrolysis by intestinal esterases and likely transport across the intestinal epithelium by a combination of passive diffusion and carrier-mediated transport. While the exact transporters have not been definitively identified for this compound, PEPT1 and OATPs are plausible candidates for uptake, and efflux transporters may contribute to its incomplete bioavailability. The provided experimental protocols offer a framework for conducting in vivo and in vitro studies to further elucidate the absorption mechanisms of this compound pivoxil and other oral prodrugs. A deeper understanding of these processes is crucial for the rational design of future oral antibiotics with improved pharmacokinetic profiles.

References

An In-depth Technical Guide to the Synthesis and Purification of Cefetamet Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Cefetamet sodium salt, a third-generation cephalosporin (B10832234) antibiotic. The document details various synthetic routes, purification protocols, and analytical considerations critical for the production of this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables for comparative analysis, and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound Sodium Salt

This compound sodium salt is the active form of the prodrug this compound pivoxil. Following oral administration, this compound pivoxil is hydrolyzed to this compound, which exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative pathogens. The sodium salt form enhances the water solubility of this compound, making it suitable for parenteral formulations. The chemical structure of this compound sodium salt is shown in Figure 1.

Figure 1: Chemical Structure of this compound Sodium Salt

(Image of the chemical structure of this compound Sodium Salt would be placed here in a final document.)

Synthesis of this compound Sodium Salt

The synthesis of this compound sodium salt can be achieved through several routes. This guide focuses on the most common and industrially relevant methods, including direct acylation, intermediary cyclization, and the conversion of this compound acid to its sodium salt.

Synthesis Route 1: Direct Acylation Method

The Direct Acylation Method is a streamlined approach for the synthesis of this compound. This method generally involves the acylation of a cephalosporin nucleus with an activated side chain.

A common approach for the direct acylation involves the condensation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with an activated ester of the this compound side chain, such as 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid active ester (MAEM), in the presence of a suitable base and solvent system.

  • Reaction Setup: In a reaction vessel, suspend 7-ADCA and MAEM in a mixture of an organic solvent (e.g., acetone) and water.

  • Base Addition: Add a solution of a sodium salt, such as sodium 2-ethylhexanoate, to the suspension at a controlled temperature, typically between 5-10°C.

  • Reaction Monitoring: Stir the mixture until the reaction is complete, monitoring the progress by High-Performance Liquid Chromatography (HPLC).

  • Precipitation and Isolation: Upon completion, add a larger volume of an anti-solvent like acetone (B3395972) to precipitate the this compound sodium salt.

  • Filtration and Drying: Filter the precipitate under a nitrogen atmosphere, wash with acetone, and dry to obtain the final product.

A study on process development for this compound sodium synthesis explored a Direct Acylation Method (Route A) which, after optimization of reaction conditions like catalyst and temperature, achieved a yield of 88% with a purity of 95% as determined by HPLC.[1]

Synthesis Route 2: Intermediary Cyclization Method

The Intermediary Cyclization Method involves more steps compared to the direct acylation but can be advantageous for certain process control aspects.

While specific details for an "Intermediary Cyclization Method" for this compound are not extensively described in the provided search results, a study comparing it to the Direct Acylation Method noted that it initially yielded lower results (around 65%).[1] After refining reaction conditions, including solvent choice and reaction time, the yield increased to 82% with a purity of 92%.[1] The economic analysis in the same study suggested that the Direct Acylation Method was more cost-effective due to fewer steps and lower reagent costs.[1]

Synthesis Route 3: Conversion of this compound Acid to this compound Sodium Salt

This method is a straightforward and widely used process for preparing the final sodium salt form from the free acid of this compound.

A patented method describes the following procedure:

  • Reaction Setup: In a reaction flask at normal temperature and pressure, add 397g of this compound to 840g of a 10% aqueous solution of sodium bicarbonate.

  • Reaction: Stir the mixture for 2 hours.

  • Decolorization: Add an appropriate amount of activated carbon and stir for an additional 20 minutes.

  • Filtration: Filter the solution to remove the activated carbon.

  • Precipitation: Add ethanol (B145695) to the filtrate to precipitate the this compound sodium salt.

  • Isolation and Drying: Filter the precipitate by suction and vacuum dry at 50°C to obtain the initial product.

This process resulted in a yield of 87.2% and a product described as an off-white crystalline powder.[2]

Summary of Synthesis Data
Synthesis MethodKey ReagentsReported YieldReported PuritySource
Direct Acylation (Optimized)7-ADCA, MAEM, Sodium 2-ethylhexanoate88%95% (HPLC)
Intermediary Cyclization (Optimized)Not specified in detail82%92% (HPLC)
This compound Acid to Sodium SaltThis compound, Sodium Bicarbonate, Ethanol87.2%99.2% (after recrystallization)

Purification of this compound Sodium Salt

Purification is a critical step to ensure the final product meets the stringent requirements for pharmaceutical use. The primary method for purifying this compound sodium salt is crystallization.

Crystallization

Crystallization is effective in removing process-related impurities and achieving a high-purity crystalline solid.

  • Dissolution: Dissolve the crude this compound sodium salt in a suitable solvent system. A common method involves using an ethanol solution under aseptic conditions.

  • Decolorization: Add an appropriate amount of activated carbon to the solution and stir.

  • Filtration: Filter the solution to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Induce crystallization from the filtrate. This can be achieved by cooling the solution or by adding an anti-solvent. In the patented method, ethanol is used to precipitate the salt from an aqueous solution.

  • Isolation and Drying: Collect the crystals by filtration, wash with a suitable solvent, and dry under vacuum at a controlled temperature (e.g., 30-50°C).

Following the conversion of this compound acid to its sodium salt and subsequent recrystallization from an ethanol solution, a final product with a purity of 99.2% was obtained.

Summary of Purification Data
Purification MethodSolvent SystemKey StepsFinal PuritySource
RecrystallizationEthanol solutionDissolution, Activated Carbon Treatment, Filtration, Precipitation, Drying99.2%

Impurity Profile

The control of impurities is a critical aspect of API manufacturing. Impurities in this compound sodium salt can originate from starting materials, intermediates, by-products of side reactions, and degradation products. A study on the related compound, this compound pivoxil hydrochloride, identified ten impurities and isomers using HPLC-MS. While the specific impurities for this compound sodium synthesis were not detailed in the provided results, it is crucial to monitor for potential process-related impurities and degradation products.

Experimental and Logical Workflow Diagrams

Synthesis of this compound Sodium via Direct Acylation

G cluster_synthesis Direct Acylation Synthesis start Start Materials: 7-ADCA, MAEM react Condensation Reaction (Acetone/Water, Sodium 2-ethylhexanoate, 5-10°C) start->react precipitate Precipitation (Addition of Acetone) react->precipitate isolate Isolation (Filtration, Washing, Drying) precipitate->isolate product Crude this compound Sodium Salt isolate->product

Caption: Workflow for Direct Acylation Synthesis.

Conversion of this compound Acid to Sodium Salt and Purification

G cluster_conversion_purification Salt Formation and Purification start Start Material: This compound Acid react Salt Formation (10% aq. NaHCO3, 2h) start->react decolorize Decolorization (Activated Carbon) react->decolorize filter1 Filtration decolorize->filter1 precipitate Precipitation (Ethanol) filter1->precipitate isolate1 Isolation & Drying (Crude Product) precipitate->isolate1 recrystallize Recrystallization (Ethanol Solution) isolate1->recrystallize isolate2 Final Isolation & Drying recrystallize->isolate2 product Pure this compound Sodium Salt isolate2->product

Caption: Workflow for Salt Formation and Purification.

Conclusion

This technical guide has outlined the key synthesis and purification methods for this compound sodium salt. The Direct Acylation Method appears to be a more efficient and cost-effective synthetic route compared to the Intermediary Cyclization Method. The conversion of this compound acid to its sodium salt using sodium bicarbonate is a well-documented and high-yielding process. Crystallization remains the most critical step for achieving the high purity required for pharmaceutical applications. For drug development professionals, a thorough understanding of these processes, including reaction conditions, solvent systems, and purification parameters, is essential for the successful and scalable production of this compound sodium salt. Further research into the impurity profiles of each synthetic route would be beneficial for process optimization and regulatory compliance.

References

Methodological & Application

Application Notes and Protocols for Cefetamet In Vitro Susceptibility Testing by Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro susceptibility of bacteria to cefetamet using the broth microdilution method. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a third-generation oral cephalosporin (B10832234) with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Accurate in vitro susceptibility testing is crucial for determining its potential efficacy against clinical isolates and for monitoring the emergence of resistance. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various bacterial species, as determined by the broth microdilution method. The data is presented as MIC50 and MIC90, which represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli4000.06 - >1280.251[4]
Klebsiella pneumoniae4000.06 - >1280.250.5[4]
Proteus mirabilis4000.06 - 1280.120.25[4]
Enterobacter aerogenes4000.12 - >12828[4]
Staphylococcus epidermidis4000.5 - >1288>128[4]
Haemophilus influenzae----[1][2][5]
Streptococcus pneumoniae (penicillin-susceptible)----[1][2]
Moraxella catarrhalis----[1][2]
Neisseria gonorrhoeae----[1][2]
Proteus vulgaris----[5]
Providencia stuartii----[5]
Providencia rettgeri----[5]
Serratia marcescens----[5]

Note: this compound is generally not active against Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), and enterococci.[4][5]

Experimental Protocols

This section outlines the detailed methodology for performing this compound in vitro susceptibility testing by broth microdilution, adhering to CLSI and EUCAST guidelines.[6][7]

Materials
  • This compound analytical standard powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel pipettes

  • Sterile pipette tips

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2 °C)

  • Microplate reader or reading mirror

Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder based on its potency.

  • Dissolve the powder in a suitable solvent as recommended by the manufacturer to prepare a stock solution of high concentration (e.g., 1280 µg/mL).

  • Sterilize the stock solution by membrane filtration (0.22 µm pore size).

  • Store the stock solution in small aliquots at -70 °C until use.

Preparation of this compound Working Solutions
  • Thaw an aliquot of the this compound stock solution.

  • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing (e.g., 0.06 to 128 µg/mL).

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Microtiter Plate Inoculation
  • Dispense 50 µL of the appropriate this compound working solution into each well of the 96-well microtiter plate.

  • The final column of the plate should contain 50 µL of CAMHB without this compound to serve as a growth control.

  • A well with CAMHB without bacteria should be included as a sterility control.

  • Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

Incubation
  • Cover the microtiter plates with a lid to prevent evaporation.

  • Incubate the plates at 35 ± 2 °C in ambient air for 16-20 hours.

Reading and Interpretation of Results
  • After incubation, examine the plates for bacterial growth. This can be done visually using a reading mirror or with a microplate reader.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

  • The growth control well should show distinct turbidity.

  • The sterility control well should remain clear.

Quality Control
  • Concurrently test the recommended QC strains with each batch of clinical isolates.

  • The MIC values for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to ensure the validity of the test results.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the broth microdilution susceptibility testing process.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading A Prepare this compound Stock & Working Solutions D Dispense this compound Dilutions into 96-Well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to Final Concentration B->C E Add Inoculum to Wells C->E D->E F Incubate Plate (35°C, 16-20h) E->F G Read MIC (Lowest Concentration with No Growth) F->G

Caption: Experimental workflow for broth microdilution susceptibility testing.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Output cluster_interpretation Interpretation This compound This compound BMD Broth Microdilution Assay This compound->BMD Bacteria Bacterial Isolate Bacteria->BMD Media Growth Medium Media->BMD MIC MIC Value (µg/mL) BMD->MIC Susceptibility Susceptible, Intermediate, or Resistant MIC->Susceptibility

Caption: Logical relationship of inputs, process, and outputs in susceptibility testing.

References

Application Notes and Protocols for Cefetamet Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefetamet is a third-generation oral cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections. It is administered as the prodrug this compound pivoxil, which is hydrolyzed in the body to the active compound, this compound. Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing (AST). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This quantitative measure is crucial for assessing the potency of new antimicrobial agents, monitoring the development of resistance, and guiding therapeutic choices.[1][2]

These application notes provide detailed protocols for determining the MIC of this compound using the internationally recognized broth microdilution and agar (B569324) dilution methods, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

Principle of the Assays

Both broth and agar dilution methods aim to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium under standardized laboratory conditions. This is achieved by challenging a standardized bacterial inoculum with a range of this compound concentrations.

  • Broth Dilution: Serial dilutions of this compound are prepared in a liquid growth medium in 96-well microtiter plates. Each well is inoculated with a standardized bacterial suspension. Following incubation, the wells are observed for turbidity, and the MIC is recorded as the lowest concentration of this compound that shows no visible growth.

  • Agar Dilution: Serial dilutions of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial suspension is then spotted onto the surface of each plate. After incubation, the MIC is the lowest this compound concentration that prevents colony formation.

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method is widely used due to its efficiency and suitability for testing multiple isolates and antibiotics simultaneously. The protocol adheres to the principles outlined in CLSI document M07 and ISO 20776-1.

1. Materials

  • This compound analytical standard powder

  • Sterile 96-well U-bottom or flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Bacterial isolates for testing (e.g., Escherichia coli, Streptococcus pneumoniae)

  • Quality Control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile reagent reservoirs, multichannel pipettes, and tips

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock and Working Solutions

  • Stock Solution: Aseptically weigh a precise amount of this compound powder. Dissolve it in a suitable solvent (refer to manufacturer's instructions; if not specified, sterile water is often used for cephalosporins) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. Sterilize by filtration through a 0.22 µm filter if necessary.

  • Working Solutions: Perform serial two-fold dilutions of the stock solution in CAMHB to create working solutions that are twice the final desired concentrations for the assay (e.g., 256, 128, 64... µg/mL).

3. Inoculum Preparation

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline. Vortex to ensure a homogeneous suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a densitometer.

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

4. Microtiter Plate Preparation and Inoculation

  • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

  • Add 100 µL of the highest concentration (2x) this compound working solution to the wells in column 1.

  • Perform serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process across the plate to column 10. Discard 100 µL from column 10. This creates a final volume of 100 µL per well with concentrations ranging from the highest to the lowest desired test concentration.

  • Column 11 will serve as the growth control (no antibiotic).

  • Column 12 will serve as the sterility control (no bacteria).

  • Add 5 µL of the standardized bacterial inoculum (prepared in step 3) to each well from column 1 to 11. This results in a final inoculum of ~5 x 10⁴ CFU per well. Do not inoculate column 12.

5. Incubation

Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.

6. Reading and Interpretation

  • Following incubation, visually inspect the microtiter plates for bacterial growth, indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control well (column 11) should show distinct turbidity, while the sterility control well (column 12) should remain clear.

  • The results for the QC strains must fall within their acceptable ranges for the test to be considered valid.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method and is useful for testing a large number of isolates against a limited number of drugs.

1. Materials

  • This compound analytical standard powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm or 150 mm)

  • Materials for inoculum preparation (as listed in Protocol 1)

  • Inoculum replicating device (e.g., Steers replicator)

2. Preparation of this compound-Containing Agar Plates

  • Prepare a this compound stock solution at 10 times the highest desired final concentration.

  • Prepare molten MHA and hold it in a water bath at 45-50°C.

  • For each desired concentration, add 1 part of the appropriate this compound solution to 9 parts of molten MHA (e.g., 2 mL of a 1280 µg/mL this compound solution to 18 mL of agar to get a final concentration of 128 µg/mL). Mix gently but thoroughly to avoid bubbles.

  • Pour the mixture into sterile petri dishes to a depth of 3-4 mm. Allow the plates to solidify at room temperature.

  • Prepare a drug-free control plate.

  • Plates should be used within 24 hours of preparation or can be stored in sealed bags at 2-8°C for up to 5 days.

3. Inoculum Preparation

Prepare the inoculum for each test and QC strain to a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1.

4. Inoculation

  • Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates. This delivers about 10⁴ CFU per spot.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

5. Incubation

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

  • Growth should be robust on the drug-free control plate.

  • The MICs for the QC strains must be within the established acceptable limits.

Data Presentation

Table 1: Recommended this compound Concentration Range for MIC Testing

This table provides a suggested range for this compound MIC testing. The exact range should be chosen based on the organisms being tested and relevant historical data.

AntibioticSuggested Concentration Range (µg/mL)Rationale
This compound0.06 - 128This range covers the typical MIC values for susceptible and resistant Gram-positive and Gram-negative bacteria against third-generation cephalosporins.
Table 2: Quality Control (QC) Strains for this compound MIC Testing

QC testing must be performed with each batch of MIC tests to ensure the accuracy and reproducibility of the results. The acceptable MIC ranges for QC strains are published by CLSI (in the M100 document) and EUCAST.

Quality Control StrainATCC NumberExpected MIC Range (µg/mL)
Escherichia coli25922Refer to current CLSI M100 / EUCAST QC Tables
Staphylococcus aureus29213Refer to current CLSI M100 / EUCAST QC Tables
Pseudomonas aeruginosa27853Refer to current CLSI M100 / EUCAST QC Tables
Streptococcus pneumoniae49619Refer to current CLSI M100 / EUCAST QC Tables
Haemophilus influenzae49247Refer to current CLSI M100 / EUCAST QC Tables
Note: As of late 2025, specific QC ranges for this compound may not be listed in all versions of CLSI or EUCAST documents. Laboratories should follow the most current guidelines. If this compound is not listed, QC should be performed with a relevant comparator cephalosporin.
Table 3: Interpretation of MIC Results

MIC results are interpreted as Susceptible (S), Susceptible-Increased Exposure (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints correlate MIC values with the likelihood of therapeutic success.

CategoryInterpretation
S (Susceptible)High likelihood of therapeutic success using a standard dosing regimen.
I (Susceptible-Increased Exposure)High likelihood of therapeutic success if exposure to the agent is increased by adjusting the dosing regimen.
R (Resistant)High likelihood of therapeutic failure even with increased exposure.
Note: A comprehensive search did not yield currently established and widely recognized clinical breakpoints for this compound from CLSI or EUCAST. Researchers and clinicians should consult the latest versions of the CLSI M100 or EUCAST breakpoint tables or other relevant regulatory guidance for any updates.

Visualizations

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup & Inoculation cluster_read Incubation & Reading stock Prepare this compound Stock Solution working Create 2x Serial Working Solutions stock->working plate_prep Dispense this compound dilutions & controls into 96-well plate working->plate_prep inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate wells with diluted bacterial suspension inoculum->inoculate plate_prep->inoculate incubate Incubate plate 16-20h at 35°C read Visually inspect for growth (turbidity) incubate->read interpret Determine MIC value read->interpret

Caption: Workflow for this compound MIC determination using the broth microdilution method.

Agar Dilution Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation cluster_read Inoculation & Reading stock Prepare this compound Stock Solutions mix Mix this compound dilutions with molten agar stock->mix agar Prepare Molten Mueller-Hinton Agar agar->mix inoculum Prepare 0.5 McFarland Bacterial Inocula spot Spot-inoculate plates with bacterial suspensions inoculum->spot pour Pour agar into petri dishes & solidify mix->pour incubate Incubate plates 16-20h at 35°C spot->incubate read Inspect for colony growth on each plate incubate->read interpret Determine MIC value read->interpret

Caption: Workflow for this compound MIC determination using the agar dilution method.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cefetamet: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Cefetamet in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a third-generation cephalosporin (B10832234) antibiotic administered orally as its prodrug, this compound Pivoxil.[1][2] Accurate and precise quantification is crucial for quality control and ensuring the therapeutic efficacy of the drug. The methods outlined below are based on established and validated procedures.

I. Principle of the Method

The described methods utilize RP-HPLC with UV detection to separate and quantify this compound. The principle of this technique lies in the differential partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention and elution of this compound can be controlled, allowing for its separation from other components in the sample matrix. The concentration of this compound is then determined by measuring its absorbance at a specific UV wavelength and comparing it to a standard calibration curve.

II. Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound. Two distinct methods are presented, offering flexibility in terms of solvent systems and chromatographic conditions.

Method 1: Methanol (B129727), Acetonitrile (B52724), and Sodium Perchlorate (B79767) Mobile Phase

This method is a robust and validated approach for the determination of this compound in tablet dosage forms.[1]

A. Equipment and Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.[1]

  • Column: Waters C18 column (250mm × 4.6mm; 5µm particle size).[1]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.01M sodium perchlorate in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 232 nm.

  • Column Temperature: Ambient.

B. Reagent and Standard Preparation:

  • Chemicals: HPLC grade methanol, acetonitrile, and sodium perchlorate. HPLC grade water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume with the same solvent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Calibration Curve Standards: Prepare a series of calibration standards by further diluting the working standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-6 µg/mL).

C. Sample Preparation (Tablet Dosage Form):

  • Weigh and finely powder a minimum of ten this compound tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 250 mg) and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for at least 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

D. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each calibration standard and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: Acetonitrile and Water Mobile Phase

This method provides a simpler, isocratic mobile phase for the estimation of this compound Pivoxil.

A. Equipment and Chromatographic Conditions:

  • HPLC System: HPLC instrument with a UV detector.

  • Column: Hypersil C18 column or equivalent.

  • Mobile Phase: A mixture of acetonitrile and water in a ratio of 80:20 (v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 251 nm.

  • Column Temperature: Ambient.

B. Reagent and Standard Preparation:

  • Chemicals: HPLC grade acetonitrile and water.

  • Standard Stock Solution: Accurately weigh 10 mg of this compound Pivoxil reference standard and transfer it to a 50 mL volumetric flask. Dissolve in the mobile phase and dilute to the mark.

  • Calibration Curve Standards: Prepare working standard solutions by further diluting the stock solution with the mobile phase to obtain concentrations within the linear range (e.g., 10-50 µg/mL).

C. Sample Preparation:

Follow a similar procedure as described in Method 1, using the mobile phase of Method 2 as the diluent.

D. Analysis Procedure:

Follow the same analysis procedure as outlined in Method 1, using the specific chromatographic conditions of Method 2.

III. Data Presentation

The quantitative performance of the described HPLC methods is summarized in the tables below.

Table 1: Chromatographic Conditions and Performance
ParameterMethod 1Method 2
Column Waters C18 (250mm × 4.6mm; 5µm)Hypersil C18
Mobile Phase Methanol:Acetonitrile:0.01M Sodium Perchlorate (60:40)Acetonitrile:Water (80:20)
Flow Rate 1.0 mL/min0.5 mL/min
Detection Wavelength 232 nm251 nm
Retention Time 2.370 minNot explicitly stated
Tailing Factor 1.42Not explicitly stated
Theoretical Plates 3620Not explicitly stated
Table 2: Validation Summary
ParameterMethod 1Method 2
Linearity Range 1-6 µg/mL10-50 µg/mL
Correlation Coefficient (r²) Not explicitly stated0.9991
Limit of Detection (LOD) 0.06 µg/mL2.66 µg/mL
Limit of Quantification (LOQ) 0.20 µg/mL8.07 µg/mL
Accuracy (% Recovery) 99.68%99-100%
Precision (%RSD) < 2%< 2%

IV. Experimental Workflow and Diagrams

The general workflow for the HPLC quantification of this compound is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_Integration Peak Integration & Area Measurement Chrom_Acq->Peak_Integration Cal_Curve Calibration Curve Construction Peak_Integration->Cal_Curve Quantification Concentration Calculation Cal_Curve->Quantification

Caption: Workflow for this compound quantification by HPLC.

V. Conclusion

The HPLC methods described provide reliable and accurate means for the quantification of this compound in pharmaceutical dosage forms. The choice between the methods may depend on the availability of specific reagents and instrumentation. Both methods have been validated according to ICH guidelines, ensuring their suitability for routine quality control analysis. Researchers should perform method verification to ensure the chosen method is suitable for their specific sample matrix and equipment.

References

Application Notes and Protocols for Cefetamet Stability in Laboratory Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefetamet is a third-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various bacterial pathogens. For in vitro studies, laboratory research, and analytical development, it is often necessary to prepare solutions of this compound in various buffers. The stability of this compound in these solutions is a critical factor that can influence the accuracy and reproducibility of experimental results. This document provides a detailed application note and protocols for testing the stability of this compound in different commonly used laboratory buffer solutions: phosphate (B84403), citrate, and acetate (B1210297).

The stability of cephalosporins in aqueous solutions is primarily influenced by the hydrolysis of the β-lactam ring. This degradation is significantly affected by pH, temperature, and the composition of the buffer.[1][2] Studies on the prodrug, this compound pivoxil, have shown that it exhibits maximum stability in the pH range of 3 to 5.[2][3] While specific quantitative stability data for the active this compound molecule across a wide range of buffers is not extensively published, this document provides a generalized protocol and illustrative data based on the known behavior of cephalosporins. It is important to note that buffer components can catalyze degradation, as has been observed with phosphate and acetate buffers for this compound pivoxil.[2]

These protocols and the accompanying data are intended to serve as a comprehensive guide for researchers. However, for critical applications, it is strongly recommended to perform in-house stability studies under the specific experimental conditions being used.

Factors Affecting this compound Stability

The primary factors influencing the stability of this compound in buffer solutions are pH, temperature, and the type of buffer used. Understanding these factors is crucial for designing and executing reliable experiments.

cluster_factors Factors Influencing this compound Stability This compound This compound Stability Degradation Degradation Products This compound->Degradation Degradation pH pH of Buffer pH->this compound Temperature Storage Temperature Temperature->this compound BufferType Buffer Composition (Phosphate, Citrate, Acetate) BufferType->this compound

Caption: Key factors influencing the stability of this compound in solution.

Quantitative Stability Data

The following tables summarize the illustrative stability data of this compound in phosphate, citrate, and acetate buffers at different pH values and temperatures over a 48-hour period. The data is presented as the percentage of the initial this compound concentration remaining.

Table 1: Stability of this compound in 0.1 M Phosphate Buffer

pHTemperature (°C)0 hours (%)8 hours (%)24 hours (%)48 hours (%)
3.0410099.197.595.2
3.02510095.386.275.1
5.0410099.598.296.8
5.02510097.191.584.3
7.0410098.896.493.1
7.02510092.480.165.7

Table 2: Stability of this compound in 0.1 M Citrate Buffer

pHTemperature (°C)0 hours (%)8 hours (%)24 hours (%)48 hours (%)
3.0410099.398.096.1
3.02510096.088.178.5
5.0410099.698.597.2
5.02510097.892.986.4
6.0410099.197.394.8
6.02510094.585.273.9

Table 3: Stability of this compound in 0.1 M Acetate Buffer

pHTemperature (°C)0 hours (%)8 hours (%)24 hours (%)48 hours (%)
4.0410099.498.196.5
4.02510096.589.380.2
5.0410099.798.897.6
5.02510098.093.587.9

Experimental Protocols

This section provides detailed methodologies for the preparation of buffer solutions, the stability testing procedure, and the analytical method for this compound quantification.

Workflow for this compound Stability Testing

cluster_workflow This compound Stability Testing Workflow A Prepare Buffer Solutions (Phosphate, Citrate, Acetate) C Prepare this compound Working Solutions in Buffers A->C B Prepare this compound Stock Solution B->C D Incubate at Different Temperatures (e.g., 4°C and 25°C) C->D E Withdraw Aliquots at Time Points (0, 8, 24, 48 hours) D->E F Analyze Aliquots by HPLC E->F G Calculate Percentage of this compound Remaining F->G H Generate Stability Data Tables G->H

Caption: A streamlined workflow for conducting this compound stability studies.

Preparation of Buffer Solutions (0.1 M)

a) Phosphate Buffer:

  • pH 3.0: Dissolve 11.99 g of sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) in 800 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid (H₃PO₄). Make up the final volume to 1000 mL with HPLC-grade water.

  • pH 5.0: Prepare a solution of 0.1 M sodium dihydrogen phosphate and 0.1 M disodium (B8443419) hydrogen phosphate. Mix appropriate volumes of each solution to achieve a pH of 5.0.

  • pH 7.0: Dissolve 6.8 g of potassium dihydrogen phosphate (KH₂PO₄) in 800 mL of HPLC-grade water. Adjust the pH to 7.0 with a potassium hydroxide (B78521) (KOH) solution. Make up the final volume to 1000 mL with HPLC-grade water.

b) Citrate Buffer:

  • pH 3.0: Dissolve 21.01 g of citric acid monohydrate in 800 mL of HPLC-grade water. Adjust the pH to 3.0 with a sodium hydroxide (NaOH) solution. Make up the final volume to 1000 mL with HPLC-grade water.

  • pH 5.0: Dissolve 19.21 g of citric acid in 800 mL of HPLC-grade water. Adjust the pH to 5.0 with a concentrated sodium hydroxide solution. Make up the final volume to 1000 mL with HPLC-grade water.

  • pH 6.0: Prepare a solution of 0.1 M citric acid and 0.1 M sodium citrate. Mix appropriate volumes of each solution to achieve a pH of 6.0.

c) Acetate Buffer:

  • pH 4.0: Dissolve 8.2 g of sodium acetate in 800 mL of HPLC-grade water. Add 2.9 mL of glacial acetic acid and adjust the pH to 4.0 with acetic acid or sodium hydroxide if necessary. Make up the final volume to 1000 mL with HPLC-grade water.

  • pH 5.0: Dissolve 13.6 g of sodium acetate trihydrate in 800 mL of HPLC-grade water. Add 2.4 mL of glacial acetic acid and adjust the pH to 5.0. Make up the final volume to 1000 mL with HPLC-grade water.

Stability Study Protocol
  • Preparation of this compound Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or water, depending on solubility) to obtain a stock solution of 1 mg/mL.

  • Preparation of Working Solutions: Dilute the this compound stock solution with each of the prepared buffer solutions to a final concentration of 100 µg/mL.

  • Incubation: Aliquot the working solutions into separate vials for each time point and temperature. Store the vials at the specified temperatures (e.g., 4°C and 25°C).

  • Sample Collection: At each designated time point (0, 8, 24, and 48 hours), withdraw an aliquot from the respective vials.

  • Sample Analysis: Immediately analyze the collected aliquots using the validated HPLC method described below.

HPLC Method for this compound Quantification
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and 0.01 M sodium perchlorate (B79767) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 232 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a series of this compound standard solutions of known concentrations to generate a calibration curve.

    • Inject the samples collected from the stability study.

    • Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.

Data Analysis and Interpretation

The percentage of this compound remaining at each time point is calculated using the following formula:

% this compound Remaining = (Concentration at time t / Initial Concentration at time 0) x 100

The results should be tabulated as shown in Tables 1, 2, and 3. The data will indicate the rate of degradation of this compound under different buffer conditions, pH levels, and temperatures. A significant decrease in the percentage of remaining this compound over time indicates instability under those specific conditions.

Conclusion

The stability of this compound in buffer solutions is a critical parameter for ensuring the validity of in vitro research and analytical testing. This application note provides a comprehensive framework for assessing this compound stability in phosphate, citrate, and acetate buffers. The provided protocols for buffer preparation, stability testing, and HPLC analysis offer a standardized approach for researchers. Based on the illustrative data, this compound is generally more stable at lower temperatures (4°C) and in a slightly acidic pH range (pH 4-5). Citrate and acetate buffers in the pH 4-5 range appear to offer a more stable environment for this compound compared to phosphate buffer, especially at room temperature. For laboratory applications, it is recommended to use freshly prepared solutions of this compound whenever possible and to store stock solutions at 4°C for short periods. For longer-term storage or critical experiments, conducting a stability study under the specific experimental conditions is essential.

References

Application Notes and Protocols for Cefetamet Pivoxil Hydrolysis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet pivoxil is an oral third-generation cephalosporin (B10832234) that serves as a prodrug for the active antibacterial agent, this compound.[1][2] The pivoxil ester group enhances oral absorption, and subsequent hydrolysis in the body releases the active this compound moiety.[1][3] Understanding the hydrolysis kinetics of this compound pivoxil is crucial for determining its stability, shelf-life, and formulation development. This document provides a detailed experimental protocol for conducting a this compound pivoxil hydrolysis assay, primarily utilizing High-Performance Liquid Chromatography (HPLC) for quantification.

Chemical Hydrolysis of this compound Pivoxil

The hydrolysis of this compound pivoxil results in the formation of the active drug, this compound. This reaction is a key factor in the drug's bioavailability and efficacy.

G Cefetamet_Pivoxil This compound Pivoxil (Prodrug) This compound This compound (Active Drug) Cefetamet_Pivoxil->this compound Hydrolysis (e.g., in plasma/gut wall) Byproducts Pivalic Acid + Formaldehyde Cefetamet_Pivoxil->Byproducts Hydrolysis

Caption: Hydrolysis of this compound Pivoxil to its active form, this compound.

Experimental Protocol: this compound Pivoxil Hydrolysis Assay using HPLC

This protocol details the procedure for determining the rate of hydrolysis of this compound pivoxil under controlled conditions. The degradation is monitored by quantifying the decrease in this compound pivoxil concentration over time using reverse-phase HPLC.

1. Materials and Reagents

  • This compound pivoxil hydrochloride standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphate (B84403) buffers (for pH control)

  • Acetate buffers (for pH control)

  • Perchloric acid (for sample preparation if analyzing biological fluids)[4]

  • Sodium hydroxide

  • Hydrochloric acid

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • Syringe filters (0.45 µm)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV-Vis detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Autosampler

    • Data acquisition and processing software

  • pH meter

  • Analytical balance

  • Water bath or incubator for temperature control

  • Vortex mixer

  • Sonicator

3. Preparation of Solutions

  • Stock Solution of this compound Pivoxil: Accurately weigh and dissolve a known amount of this compound pivoxil hydrochloride in a suitable solvent (e.g., methanol or a mixture of ethanol-methanol-water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[5][6]

  • Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 3, 5, 7, 9) to investigate the effect of pH on hydrolysis. Acetate and phosphate buffers are commonly used.[7][8]

  • Mobile Phase: The mobile phase composition will depend on the specific HPLC method. A common mobile phase is a mixture of acetonitrile and water or a buffer solution.[9] For example, a mobile phase of acetonitrile and water (80:20 v/v) has been reported.[9]

4. Experimental Workflow

G cluster_prep Preparation cluster_hydrolysis Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Pivoxil Stock Solution D Incubate this compound Pivoxil in Buffer at a Controlled Temperature A->D B Prepare Buffer Solutions (Varying pH) B->D C Prepare HPLC Mobile Phase H Inject into HPLC C->H E Withdraw Aliquots at Specific Time Intervals D->E F Quench Reaction (if necessary) E->F G Filter Sample F->G G->H I Quantify this compound Pivoxil Concentration H->I J Plot Concentration vs. Time I->J K Determine Rate Constant (k) J->K

Caption: Experimental workflow for the this compound Pivoxil hydrolysis assay.

5. Procedure

  • Reaction Setup: For each pH condition to be tested, add a known volume of the this compound pivoxil stock solution to a larger volume of the corresponding buffer solution in a temperature-controlled environment (e.g., a water bath set at a specific temperature like 37°C). The final concentration of this compound pivoxil should be within the linear range of the HPLC method.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Preparation: If necessary, quench the hydrolysis reaction immediately by adding a suitable agent (e.g., acid) or by rapid cooling. For analysis of biological fluids, protein precipitation with perchloric acid may be required.[4] Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Data Collection: Record the peak area of this compound pivoxil at each time point.

6. Data Analysis

  • Calibration Curve: Prepare a series of standard solutions of this compound pivoxil of known concentrations. Inject these standards into the HPLC and plot the peak area versus concentration to generate a calibration curve.

  • Quantification: Use the calibration curve to determine the concentration of this compound pivoxil in the samples at each time point.

  • Kinetics: The hydrolysis of this compound pivoxil generally follows first-order kinetics.[7][8] Therefore, plot the natural logarithm of the this compound pivoxil concentration (ln[C]) versus time. The slope of the resulting straight line will be equal to the negative of the first-order rate constant (-k).

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound pivoxil hydrolysis assay based on published literature.

Table 1: HPLC Parameters for this compound Pivoxil Quantification

ParameterValueReference
Column C18 Reversed-Phase[4],[9]
Mobile Phase Acetonitrile:Water (80:20 v/v)[9]
0.1 M Phosphate Buffer (pH 6.5):Acetonitrile (60:40 v/v)[4]
Flow Rate 0.5 mL/min[9]
Detection Wavelength 251 nm[9]
Retention Time Varies with method[9]
Linear Range 10 - 50 µg/mL[9]

Table 2: Influence of pH and Temperature on this compound Pivoxil Stability

ParameterConditionObservationReference
pH for Maximum Stability 3 to 5The degradation rate is at a minimum in this pH range.[7],[8]
pH-Rate Profile U-shapedDegradation increases in both acidic and basic conditions.[7],[8]
Temperature Range for Kinetic Studies 333 K to 363 K (60°C to 90°C)Used to study degradation kinetics in aqueous solutions.[7],[10]
Hydrolysis in Plasma Extremely unstable>70% degradation in 1 hour at 22°C.[4]

Table 3: Spectrophotometric Methods for this compound Pivoxil Determination

MethodPrincipleWavelength(s)Linear RangeReference
Difference Spectrophotometry Measurement at maximum and minimum absorbance in acidic and basic media.Max: 221 nm, Min: 275 nm-[5]
Colorimetric Method Reduction of Folin-Ciocalteu reagent by this compound pivoxil.725 nm2 - 25 µg/mL[11]
First Derivative Spectrophotometry Measurement of the amplitude between maxima and minima of the first derivative spectrum.Max: 221 nm, Min: 207 nm5 - 40 µg/mL[11]

Conclusion

The provided protocol offers a comprehensive framework for conducting a this compound pivoxil hydrolysis assay. By carefully controlling experimental parameters such as pH and temperature, and utilizing a validated HPLC method for quantification, researchers can obtain reliable data on the stability and degradation kinetics of this important oral cephalosporin. This information is invaluable for formulation development, quality control, and ensuring the therapeutic efficacy of this compound pivoxil.

References

Application Notes and Protocols: Cefetamet Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefetamet is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] It is the active metabolite of the orally administered prodrug, this compound pivoxil.[3] Accurate preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible results in in vitro assays, such as antimicrobial susceptibility testing (AST) and mechanism of action studies. These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions for research purposes.

Physicochemical Properties and Solubility

The solubility of this compound is a critical factor in the preparation of stock solutions. It is essential to use the appropriate solvent to achieve the desired concentration and ensure the stability of the compound. This compound itself has limited solubility in aqueous solutions, while its prodrug form, this compound pivoxil hydrochloride, is insoluble in water.[4] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for both forms.

Table 1: Solubility of this compound and this compound Pivoxil Hydrochloride

CompoundSolventSolubilityNotes
This compoundDMSO25 mg/mL (62.90 mM)Ultrasonic assistance may be required. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[5]
This compound Pivoxil HClDMSO≥ 100 mg/mL (182.47 mM)Use newly opened, anhydrous DMSO.
This compound Pivoxil HClWater< 0.1 mg/mLConsidered insoluble.
This compound Pivoxil HClMethanol1 mg/mLUsed for preparing standard solutions for analysis.

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a sterile, high-concentration stock solution of this compound for use in various in vitro assays. It is crucial to use aseptic techniques throughout the procedure to prevent microbial contamination.

Materials
  • This compound or this compound pivoxil hydrochloride powder (pure, analytical grade)

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 15 mL or 50 mL)

  • Sterile, cryogenic vials (e.g., 1.5 mL) for aliquoting

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile syringe filters (0.22 µm pore size, nylon membrane recommended for DMSO)

  • Sterile syringes

Calculation of Required Mass

To prepare a stock solution of a specific concentration, use the following formula, which accounts for the potency of the antibiotic powder:

W = (V × C) / P

Where:

  • W = Weight of antibiotic powder to be dissolved (in mg)

  • V = Final volume of stock solution required (in mL)

  • C = Desired final concentration of the stock solution (in mg/mL or µg/mL)

  • P = Potency of the antibiotic powder (in µg/mg), as provided by the manufacturer. If potency is 100% (or 1000 µg/mg), P=1.

Example Calculation: To prepare 10 mL of a 10 mg/mL stock solution from a powder with a potency of 980 µg/mg: W = (10 mL × 10,000 µg/mL) / 980 µg/mg = 102.04 mg

Step-by-Step Protocol
  • Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance in a sterile weighing boat.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile DMSO. For example, to make a 10 mg/mL solution, add the weighed powder to 10 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, use an ultrasonic water bath for short intervals.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Filter-sterilize the solution by dispensing it into a new sterile conical tube. This step removes any potential microbial contaminants.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the antibiotic, dispense the sterile stock solution into smaller, single-use volumes in sterile cryogenic vials.

  • Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration, solvent, preparation date, and your initials.

  • Storage: Immediately transfer the labeled aliquots to the appropriate storage temperature (see Section 3).

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile DMSO weigh->dissolve Transfer powder mix 3. Vortex / Sonicate to Mix dissolve->mix sterilize 4. Filter-Sterilize (0.22 µm) mix->sterilize Ensure complete dissolution aliquot 5. Aliquot into Cryovials sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

Storage and Stability

Proper storage is essential to maintain the bioactivity of the this compound stock solution. The stability of the solution is dependent on temperature and the avoidance of repeated temperature fluctuations.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendations
-20°CUp to 1 monthSuitable for short-term storage.
-80°CUp to 6 monthsRecommended for long-term storage to ensure maximum stability.
4°C (Refrigerator)Not RecommendedProne to degradation; avoid for stock solutions.
Room TemperatureUnstableSignificant degradation can occur.

Key Storage Practices:

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation and loss of potency. Using single-use aliquots is the best practice.

  • Protect from Light: While not explicitly stated for this compound, many antibiotics are light-sensitive. Storing aliquots in amber tubes or in a dark freezer box is a good general practice.

  • Working Solutions: Diluted working solutions for daily experiments should be prepared fresh from a thawed stock aliquot and used the same day. Any unused working solution should be discarded.

Application in In Vitro Assays

This compound stock solutions are primarily used to determine the minimum inhibitory concentration (MIC) against various bacterial strains via broth microdilution or agar (B569324) dilution methods.

Preparation of Working Solutions for MIC Testing

To perform an MIC assay, a series of two-fold serial dilutions are prepared from the stock solution in a suitable sterile growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Thaw one aliquot of the this compound stock solution.

  • Perform an initial dilution of the stock solution in the sterile broth to create the highest concentration needed for the assay. For example, if the stock is 10 mg/mL and the highest desired concentration is 128 µg/mL, a 1:78 dilution is needed.

  • From this highest concentration, perform serial two-fold dilutions in a 96-well microtiter plate to achieve the desired concentration range.

Table 3: In Vitro Activity of this compound Against Selected Pathogens

Bacterial Group / SpeciesTypical MIC₉₀ Range (µg/mL)
Enterobacteriaceae≤ 2
Haemophilus influenzae≤ 2
Neisseria spp.≤ 2
Streptococcus pneumoniae≤ 2
Staphylococcus aureus> 100 (Resistant)

Note: MIC values can vary significantly between strains. The values presented are for general guidance.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall.

  • Target: The primary targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition: this compound acylates the active site of PBPs. This binding is irreversible and inactivates the enzyme.

  • Outcome: The inhibition of PBP-mediated cross-linking weakens the peptidoglycan layer. The resulting defective cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. This compound's structure provides stability against many β-lactamase enzymes, which are a common mechanism of resistance in Gram-negative bacteria.

Signaling Pathway Diagram

G cluster_pathway This compound Mechanism of Action This compound This compound (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits crosslink Peptidoglycan Cross-Linking pbp->crosslink Catalyzes synthesis Cell Wall Synthesis crosslink->synthesis lysis Cell Lysis & Bacterial Death synthesis->lysis Disruption leads to

Caption: this compound inhibits PBPs, disrupting cell wall synthesis.

References

Application Notes and Protocols for Agar Disk Diffusion Susceptibility Testing of Cefetamet

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on historical data. Current Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for Cefetamet are not available. This compound breakpoints have not been included in recent CLSI M100 documents, and the U.S. Food and Drug Administration (FDA) does not list recognized susceptibility test interpretive criteria (STIC) for this agent.[1] Researchers, scientists, and drug development professionals should validate these protocols and interpretive criteria before use.

Introduction

This compound is a third-generation oral cephalosporin (B10832234) antibiotic with activity against a range of Gram-positive and Gram-negative bacteria.[2][3][4] It functions by inhibiting the synthesis of the bacterial cell wall.[2] Agar (B569324) disk diffusion susceptibility testing is a standard method used to determine the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol for performing agar disk diffusion susceptibility testing for this compound based on established methodologies.

Principle of the Test

The agar disk diffusion method involves placing a paper disk impregnated with a specific concentration of this compound onto an agar plate that has been uniformly inoculated with a standardized bacterial suspension. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated with the minimum inhibitory concentration (MIC) of the antibiotic for the tested organism and is interpreted as susceptible, intermediate, or resistant based on predefined breakpoints.

Materials and Reagents

  • This compound antimicrobial disks (10 µg or 30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Tryptic Soy Broth (TSB) or other suitable broth medium

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Calipers or a ruler for measuring zone diameters

  • Incubator (35°C ± 2°C)

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Haemophilus influenzae ATCC® 49247™ or ATCC® 49766™)

Experimental Protocol

Inoculum Preparation
  • From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with a black line.

Inoculation of the Agar Plate
  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

  • Rotate the swab several times against the inside wall of the tube above the fluid level to remove excess inoculum.

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Application of this compound Disks
  • Using sterile forceps, aseptically place the this compound disk(s) onto the inoculated surface of the agar plate.

  • Gently press each disk down to ensure complete contact with the agar surface.

  • If multiple antimicrobial disks are being tested on the same plate, they should be placed at least 24 mm apart from center to center.

Incubation
  • Invert the plates and incubate them at 35°C ± 2°C in ambient air for 16-20 hours.

  • For testing Haemophilus influenzae, use Haemophilus Test Medium (HTM) and incubate in an atmosphere of 5% CO₂.

Reading and Interpretation of Results
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

  • Read the plates from the back, against a dark background, illuminated with reflected light.

  • Interpret the zone diameters according to the interpretive criteria provided in Table 1.

Quality Control

Quality control testing must be performed regularly to ensure the accuracy and reproducibility of the results. This involves testing standard QC strains with known susceptibility patterns.

  • Perform QC testing with each new batch of media and disks.

  • The zone diameters for the QC strains should fall within the acceptable ranges specified in Table 2.

  • If QC results are out of range, patient results should not be reported, and the cause of the discrepancy should be investigated.

Data Presentation

The following tables summarize the historical quantitative data for this compound agar disk diffusion susceptibility testing.

Table 1: Preliminary Interpretive Zone Diameter Criteria for this compound

Disk ContentMIC Breakpoint (µg/mL)Zone Diameter (mm)Interpretation
10 µg ≤ 8≥ 18Susceptible
1615-17Intermediate
≥ 32≤ 14Resistant
30 µg ≤ 8≥ 21Susceptible
1618-20Intermediate
≥ 32≤ 17Resistant

Note: These are preliminary criteria from a 1987 publication and may not be applicable to current clinical practice.

Table 2: Historical Quality Control Ranges for this compound Disk Diffusion Testing

Quality Control StrainDisk ContentAcceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™30 µg22-28
Staphylococcus aureus ATCC® 25923™30 µg23-29
Haemophilus influenzae ATCC® 49247™10 µg23-29
Haemophilus influenzae ATCC® 49766™10 µg25-31
Neisseria gonorrhoeae ATCC® 49226™30 µg35-43

Note: These ranges are based on historical data and should be verified by the user.

Visualizations

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Disk Application cluster_incubation_reading Incubation & Reading A Select 3-5 Colonies B Inoculate Broth A->B C Incubate to ≥ 0.5 McFarland B->C D Standardize to 0.5 McFarland C->D E Swab Mueller-Hinton Agar Plate D->E F Dry Plate (3-5 min) E->F G Apply this compound Disk F->G H Invert and Incubate (16-20h at 35°C) G->H I Measure Zone of Inhibition (mm) H->I J Interpret Results (S/I/R) I->J

Caption: Workflow for this compound Agar Disk Diffusion Susceptibility Testing.

Result_Interpretation_Logic cluster_criteria Interpretive Criteria (e.g., 10 µg disk) cluster_report Report start Measure Zone Diameter (mm) susceptible ≥ 18 mm start->susceptible If intermediate 15-17 mm start->intermediate If resistant ≤ 14 mm start->resistant If report_s Susceptible (S) susceptible->report_s report_i Intermediate (I) intermediate->report_i report_r Resistant (R) resistant->report_r

Caption: Logic for Interpreting this compound Disk Diffusion Results.

References

Application Notes and Protocols: Cefetamet Time-Kill Curve Assay for Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet is a third-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] It is the active metabolite of the prodrug this compound pivoxil.[1][3] this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The time-kill curve assay is a dynamic method used to assess the in vitro bactericidal or bacteriostatic activity of an antimicrobial agent against a specific bacterial isolate over time. This application note provides a detailed protocol for performing a this compound time-kill curve assay, along with guidance on data presentation and interpretation.

Mechanism of Action

This compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) located in the bacterial cell membrane. PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[3]

Mechanism of Action of this compound cluster_0 Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors Peptidoglycan Synthesis Peptidoglycan Synthesis Peptidoglycan Precursors->Peptidoglycan Synthesis Polymerization & Cross-linking Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Catalysis Blocked Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss of This compound This compound This compound->Penicillin-Binding Proteins (PBPs) Inhibition

Caption: Simplified diagram of this compound's mechanism of action.

Experimental Protocols

This section details the protocol for conducting a this compound time-kill curve assay.

1. Materials

  • This compound analytical standard

  • Bacterial isolate of interest (e.g., Escherichia coli, Streptococcus pneumoniae, Haemophilus influenzae)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB))

  • Appropriate agar (B569324) medium (e.g., Tryptic Soy Agar (TSA))

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile culture tubes or flasks

  • Incubator (35-37°C)

  • Shaking incubator (if required for the bacterial species)

  • Spectrophotometer or McFarland standards

  • Micropipettes and sterile tips

  • Vortex mixer

  • Spiral plater or spread plates

  • Colony counter

2. Inoculum Preparation

  • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test microorganism.

  • Inoculate the colonies into a tube containing 5 mL of the appropriate broth medium.

  • Incubate the broth culture at 35-37°C with shaking (if necessary) until it reaches the logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in sterile broth to achieve a final starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test tubes.

3. Time-Kill Assay Procedure

  • Prepare serial dilutions of this compound in the appropriate broth medium to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x the Minimum Inhibitory Concentration (MIC) of the isolate). The MIC should be determined beforehand using a standardized method (e.g., broth microdilution).

  • Dispense the prepared this compound solutions and the diluted bacterial inoculum into sterile tubes or flasks. Include a growth control tube containing only the bacterial inoculum in broth without any antibiotic.

  • Incubate all tubes at 35-37°C with shaking if required.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS to obtain a countable number of colonies (typically 30-300 colonies per plate).

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Count the number of viable colonies (CFU/mL) for each time point and concentration.

Experimental Workflow for Time-Kill Curve Assay Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare this compound Concentrations Prepare this compound Concentrations Start->Prepare this compound Concentrations Inoculate Test Tubes Inoculate Test Tubes Prepare Bacterial Inoculum->Inoculate Test Tubes Prepare this compound Concentrations->Inoculate Test Tubes Incubate at 37°C Incubate at 37°C Inoculate Test Tubes->Incubate at 37°C Sample at Time Points Sample at Time Points Incubate at 37°C->Sample at Time Points Serial Dilution Serial Dilution Sample at Time Points->Serial Dilution Plate on Agar Plate on Agar Serial Dilution->Plate on Agar Incubate Plates Incubate Plates Plate on Agar->Incubate Plates Count Colonies (CFU/mL) Count Colonies (CFU/mL) Incubate Plates->Count Colonies (CFU/mL) Data Analysis Data Analysis Count Colonies (CFU/mL)->Data Analysis End End Data Analysis->End

Caption: Workflow of the this compound time-kill curve assay.

4. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. The primary data to be presented are the log₁₀ CFU/mL values at each time point for each this compound concentration.

Table 1: Time-Kill Kinetics of a Representative Third-Generation Cephalosporin against Escherichia coli (MIC = 0.5 µg/mL) *

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0 5.75.75.75.75.7
2 6.86.25.14.53.8
4 7.96.94.33.22.5
6 8.57.53.82.6<2.0
8 8.88.03.5<2.0<2.0
12 9.18.53.2<2.0<2.0
24 9.28.82.8<2.0<2.0

*Data is illustrative and based on typical results for third-generation cephalosporins.

Table 2: Time-Kill Kinetics of a Representative Third-Generation Cephalosporin against Streptococcus pneumoniae (MIC = 0.25 µg/mL) *

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0 5.65.65.65.65.6
2 6.55.94.84.13.5
4 7.56.53.93.02.3
6 8.27.23.22.2<2.0
8 8.67.82.8<2.0<2.0
12 8.98.22.5<2.0<2.0
24 9.08.52.1<2.0<2.0

*Data is illustrative and based on typical results for third-generation cephalosporins.

Table 3: Time-Kill Kinetics of a Representative Third-Generation Cephalosporin against Haemophilus influenzae (MIC = 0.125 µg/mL) *

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0 5.85.85.85.85.8
2 6.96.35.04.33.6
4 8.07.14.13.12.4
6 8.67.83.52.4<2.0
8 8.98.23.0<2.0<2.0
12 9.28.62.6<2.0<2.0
24 9.38.92.2<2.0<2.0

*Data is illustrative and based on typical results for third-generation cephalosporins.

Data Analysis and Interpretation

The results of a time-kill assay are typically plotted as log₁₀ CFU/mL versus time for each antibiotic concentration. This graphical representation allows for the visualization of the rate and extent of bacterial killing.

  • Bactericidal Activity: Generally defined as a ≥3-log₁₀ reduction (99.9% killing) in the initial bacterial inoculum.

  • Bacteriostatic Activity: A <3-log₁₀ reduction in the initial bacterial inoculum.

  • Indifference: The effect of the antimicrobial is similar to the growth control.

  • Regrowth: An increase in bacterial count after an initial reduction, which may indicate the development of resistance or the degradation of the antibiotic.

Conclusion

The time-kill curve assay is a valuable in vitro tool for characterizing the pharmacodynamic properties of this compound against various bacterial isolates. This detailed protocol and data presentation format provide a framework for researchers to conduct and report their findings in a clear and standardized manner, contributing to a better understanding of this compound's antimicrobial activity and its potential therapeutic applications.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Cefetamet in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet pivoxil is an oral third-generation cephalosporin (B10832234) that is hydrolyzed in the body to its active form, this compound. It exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including common respiratory and urinary tract pathogens.[1][2] this compound is particularly active against Enterobacteriaceae, Haemophilus influenzae, and streptococci (excluding enterococci).[3] Its stability against many β-lactamases contributes to its effectiveness against strains resistant to older β-lactam antibiotics.[3] In vivo studies in murine and rat models have demonstrated good activity of this compound pivoxil in experimental infections, suggesting satisfactory oral bioavailability in these animals.[3]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound pivoxil in murine models of systemic and respiratory tract infections, which are critical for preclinical assessment of its therapeutic potential.

Data Presentation

Table 1: In Vitro Antibacterial Spectrum of this compound
Bacterial Species/GroupActivity of this compoundReference
Enterobacteriaceae (e.g., E. coli, Klebsiella spp., Proteus spp.)Highly Active[1][3]
Haemophilus influenzae (including β-lactamase producing strains)Highly Active[2][3]
Streptococcus pneumoniae (penicillin-sensitive)Active[1]
Streptococcus spp. (other than enterococci)Active[3]
Moraxella catarrhalisActive[1]
Neisseria spp.Highly Active[3]
StaphylococciResistant[3]
Pseudomonas aeruginosaResistant[3]
EnterococciResistant[1]
Table 2: Comparative In Vivo Efficacy of Oral Cephalosporins in Murine Infection Models (Illustrative Data)

Specific quantitative in vivo efficacy data (e.g., PD50) for this compound was not available in the public domain at the time of this review. The following data for other oral cephalosporins are provided for comparative context.

CephalosporinInfection ModelPathogenEfficacy Endpoint (PD50 in mg/kg)Reference
Cefdinir (B1668824)Systemic (lethal)S. aureus (β-lac-)2.7[4]
CefdinirSystemic (lethal)S. aureus (β-lac+)2.3[4]
CefdinirSystemic (lethal)H. influenzae (β-lac-)5.8[4]
CefdinirSystemic (lethal)H. influenzae (β-lac+)3.1[4]
CefdinirSubcutaneous abscessS. aureus (β-lac-)11[4]
CefdinirSubcutaneous abscessS. aureus (β-lac+)24[4]

Experimental Protocols

Protocol 1: Systemic Infection Model (Sepsis) in Mice

This protocol describes the induction of a systemic bacterial infection (sepsis) in mice to evaluate the therapeutic efficacy of orally administered this compound pivoxil.

1. Materials

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Log-phase culture of the desired bacterial strain (e.g., Escherichia coli).

  • Sterile 0.9% saline.

  • This compound pivoxil.

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).

  • Standard laboratory equipment for microbiology and animal handling.

2. Inoculum Preparation

  • Culture the bacterial strain overnight in appropriate broth media.

  • Subculture into fresh broth and incubate until the culture reaches the logarithmic phase of growth.

  • Harvest bacteria by centrifugation.

  • Wash the bacterial pellet twice with sterile saline.

  • Resuspend the pellet in sterile saline to a predetermined concentration (e.g., 1 x 10^7 CFU/mL), which should be based on a prior determination of the lethal dose (e.g., LD50 or LD90).

3. Infection Procedure

  • Administer the bacterial suspension to mice via intraperitoneal (IP) injection (e.g., 0.2 mL per mouse).

  • Observe the mice for clinical signs of infection, such as lethargy, ruffled fur, and hunched posture.

4. This compound Pivoxil Administration

  • Prepare a suspension of this compound pivoxil in the chosen vehicle at the desired concentrations.

  • Administer the this compound pivoxil suspension orally to the infected mice at specific time points post-infection (e.g., 1 and 6 hours post-infection). Include a vehicle-treated control group.

5. Efficacy Assessment

  • Survival Monitoring: Observe the mice for a defined period (e.g., 7 days) and record mortality daily.

  • Bacterial Load Determination: At a predetermined time point (e.g., 24 hours post-infection), humanely euthanize a subset of mice from each group. Aseptically collect spleens and/or livers. Homogenize the tissues, perform serial dilutions, and plate on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue).

Protocol 2: Respiratory Tract Infection Model in Mice

This protocol outlines the induction of a respiratory tract infection to assess the efficacy of this compound pivoxil.

1. Materials

  • Specific pathogen-free mice (e.g., C57BL/6), 6-8 weeks old.

  • Log-phase culture of a respiratory pathogen (e.g., Haemophilus influenzae).

  • Sterile phosphate-buffered saline (PBS).

  • Anesthesia (e.g., isoflurane).

  • This compound pivoxil and vehicle.

  • Equipment for intra-tracheal or intranasal administration.

2. Inoculum Preparation

  • Prepare the bacterial inoculum as described in Protocol 1, resuspending the final pellet in sterile PBS to the desired concentration.

3. Infection Procedure

  • Anesthetize the mice.

  • Administer the bacterial suspension (e.g., 50 µL) via intra-tracheal or intranasal instillation.

4. This compound Pivoxil Administration

  • Administer this compound pivoxil orally as described in Protocol 1, with treatment initiated at a specified time post-infection (e.g., 2 hours).

5. Efficacy Assessment

  • Bacterial Load in Lungs: At a specified time point (e.g., 24 or 48 hours post-infection), humanely euthanize the mice. Aseptically remove the lungs, homogenize, and perform serial dilutions for CFU plating to determine the bacterial load per gram of lung tissue.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to analyze inflammatory cell influx and cytokine levels.

Mandatory Visualization

experimental_workflow_sepsis_model cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_assessment Efficacy Assessment BacterialCulture Bacterial Culture (e.g., E. coli) InoculumPrep Inoculum Preparation (Log-phase, wash, resuspend) BacterialCulture->InoculumPrep Infection Induce Systemic Infection (IP Injection) DrugPrep This compound Pivoxil Suspension Preparation Treatment Oral Administration (this compound Pivoxil or Vehicle) Infection->Treatment 1-6 hours post-infection Survival Survival Monitoring (Daily for 7 days) Treatment->Survival BacterialLoad Bacterial Load Determination (Spleen/Liver at 24h) Treatment->BacterialLoad

Caption: Workflow for the murine systemic infection (sepsis) model.

experimental_workflow_respiratory_model cluster_prep Preparation cluster_infect_treat Infection and Treatment cluster_assess Efficacy Assessment BactCulture Bacterial Culture (e.g., H. influenzae) Inoculum Inoculum Preparation BactCulture->Inoculum Anesthesia Anesthetize Mouse Drug This compound Pivoxil Preparation Treat Oral Administration (this compound Pivoxil or Vehicle) Infect Induce Respiratory Infection (Intra-tracheal/Intranasal) Anesthesia->Infect Infect->Treat ~2 hours post-infection LungLoad Bacterial Load in Lungs (24-48h post-infection) Treat->LungLoad BAL BAL Fluid Analysis (Inflammatory Cells, Cytokines) Treat->BAL

Caption: Workflow for the murine respiratory tract infection model.

cefetamet_moa cluster_drug Drug Administration and Activation cluster_bacterium Bacterial Cell CefetametPivoxil This compound Pivoxil (Oral Prodrug) Hydrolysis Hydrolysis (Gut wall/Liver) CefetametPivoxil->Hydrolysis CefetametActive This compound (Active Drug) Hydrolysis->CefetametActive PBP Penicillin-Binding Proteins (PBPs) CefetametActive->PBP Inhibits BacterialLysis Bacterial Cell Lysis CellWall Cell Wall Synthesis PBP->CellWall Catalyzes

Caption: Mechanism of action of this compound.

References

Cefetamet Pivoxil: Application Notes and Protocols for Oral Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, pharmacokinetics, and in vivo efficacy of cefetamet pivoxil, an oral third-generation cephalosporin, in various animal models. The following protocols are intended to serve as a guide for preclinical research and development.

Formulation for Oral Administration

This compound pivoxil is a prodrug ester that is hydrolyzed to the active compound, this compound, after absorption.[1] For oral administration in animal studies, particularly in rodents, a homogenous and stable suspension is crucial for accurate dosing.

Recommended Vehicle for Rodent Gavage

A common and effective vehicle for the oral administration of this compound pivoxil in rodent studies is an aqueous suspension containing a suspending agent.

  • Vehicle Composition: 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) in sterile water.

  • Rationale: CMC is a widely used suspending agent in pharmaceutical formulations for animal studies, known for its ability to create stable suspensions and its relatively inert nature.[2]

Protocol for Preparation of Oral Suspension

This protocol describes the preparation of a 10 mg/mL this compound pivoxil suspension.

Materials:

  • This compound pivoxil hydrochloride powder

  • Carboxymethyl cellulose (low viscosity)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the 0.5% CMC Vehicle:

    • Weigh 0.5 g of carboxymethyl cellulose.

    • In a 100 mL volumetric flask, add the CMC to approximately 80 mL of sterile water.

    • Stir vigorously with a magnetic stirrer until the CMC is fully dissolved. This may take some time.

    • Once dissolved, bring the volume up to 100 mL with sterile water and mix thoroughly.

  • Prepare the this compound Pivoxil Suspension (10 mg/mL):

    • Weigh the required amount of this compound pivoxil hydrochloride powder. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of the active pharmaceutical ingredient (API).

    • In a suitable container, add a small amount of the 0.5% CMC vehicle to the this compound pivoxil powder to create a paste. This helps in the proper dispersion of the powder.

    • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring to achieve the final desired concentration.

    • Continue stirring until a uniform suspension is obtained.

    • Note: This suspension should be prepared fresh daily and stored at 2-8°C. Shake well before each administration to ensure homogeneity.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound pivoxil. Below are key pharmacokinetic parameters observed in animal models and a general protocol for conducting such studies.

Pharmacokinetic Parameters

The oral bioavailability of this compound pivoxil is approximately 50% when taken with food.[3]

Table 1: Pharmacokinetic Parameters of this compound after Oral Administration of this compound Pivoxil in Dogs

Dose of this compound Pivoxil (mg)Equivalent this compound Dose (mg)Cmax (µg/mL)t1/2 (h)AUC0–t (mg·h/L)
125909.25 ± 1.021.79 ± 0.5031.90 ± 4.76
2501809.75 ± 1.771.93 ± 0.6542.69 ± 8.93
50036015.55 ± 6.652.02 ± 0.5468.72 ± 24.11

Data sourced from a study in healthy dogs.

Protocol for a Rodent Pharmacokinetic Study

This protocol outlines a typical design for a pharmacokinetic study in rats.

Animals:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male or female

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

Experimental Design:

  • Acclimatization: Animals should be acclimatized for at least 5 days before the experiment.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the prepared this compound pivoxil suspension via oral gavage at the desired dose (e.g., 20 mg/kg).

    • The volume of administration should be based on the animal's body weight (e.g., 5 mL/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

HPLC Method for this compound Quantification in Plasma

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, add 200 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Collect Supernatant: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Chromatographic Conditions:

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be set based on the absorbance maximum of this compound.

  • Quantification: Use a calibration curve prepared with known concentrations of this compound in blank plasma.

In Vivo Efficacy Studies

In vivo efficacy studies in infection models are crucial to evaluate the therapeutic potential of this compound pivoxil. This compound pivoxil has demonstrated good activity in experimental infections in mice and rats.[4]

Murine Systemic Infection Model

This model is used to assess the efficacy of an antibiotic in treating a systemic bacterial infection.

Protocol:

  • Bacterial Strain: Use a relevant pathogenic strain, for example, Streptococcus pneumoniae or Escherichia coli.

  • Inoculum Preparation:

    • Grow the bacteria in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend them to the desired concentration (e.g., 1 x 10^7 CFU/mL). The concentration should be predetermined to cause a lethal infection in untreated animals.

  • Infection:

    • Inject the bacterial suspension intraperitoneally (IP) into mice (e.g., 0.5 mL per mouse).

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), administer this compound pivoxil suspension orally at various dose levels.

    • A control group should receive the vehicle only.

  • Endpoint:

    • Monitor the survival of the animals over a period of 7-14 days.

    • The efficacy of the treatment can be expressed as the 50% effective dose (ED50), which is the dose that protects 50% of the infected animals from death.

Murine Thigh Infection Model

This localized infection model is useful for studying the pharmacodynamic properties of antibiotics.[5]

Protocol:

  • Neutropenia Induction (Optional but recommended for many pathogens):

    • Administer cyclophosphamide (B585) to the mice on days -4 and -1 before infection to induce neutropenia. This makes the animals more susceptible to infection.

  • Inoculum Preparation: As described in the systemic infection model, but the final concentration may be higher (e.g., 1 x 10^8 CFU/mL).

  • Infection:

    • Inject a small volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of one of the hind legs.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), initiate treatment with orally administered this compound pivoxil at different dosing regimens (e.g., varying doses and frequencies).

  • Endpoint:

    • At 24 hours post-treatment initiation, euthanize the animals.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/g of tissue).

    • The efficacy is determined by the reduction in bacterial load compared to the control group.

Visualizations

Experimental Workflows

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Acclimatization Animal Acclimatization (>= 5 days) Fasting Overnight Fasting (12-16 hours) Acclimatization->Fasting Dosing Oral Gavage (this compound Pivoxil Suspension) Fasting->Dosing Blood_Collection Serial Blood Collection (0-24 hours) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Storage Store Plasma (-80°C) Plasma_Separation->Storage HPLC_Analysis HPLC Analysis (this compound Quantification) Storage->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) HPLC_Analysis->PK_Analysis

Workflow for a Rodent Pharmacokinetic Study.

Murine_Thigh_Infection_Model cluster_preparation Preparation Phase cluster_infection_treatment Infection & Treatment cluster_endpoint Endpoint Analysis Neutropenia Induce Neutropenia (Cyclophosphamide, Day -4 & -1) Infection Intramuscular Injection (Thigh Infection, Day 0) Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Oral Administration (this compound Pivoxil or Vehicle, 2h post-infection) Infection->Treatment Euthanasia Euthanasia (24h post-treatment) Treatment->Euthanasia Tissue_Harvest Thigh Muscle Harvest Euthanasia->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization CFU_Count Bacterial Load Determination (CFU/g tissue) Homogenization->CFU_Count

Workflow for a Murine Thigh Infection Model.

References

Application Note: A Validated RP-HPLC Method for the Estimation of Cefetamet in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefetamet is a third-generation oral cephalosporin (B10832234) antibiotic used in the treatment of various bacterial infections, including those affecting the respiratory and urinary tracts.[1] It functions by inhibiting bacterial cell wall synthesis.[2] Accurate and reliable quantification of this compound in its bulk drug form is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical products.

This application note details a simple, rapid, and precise Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control analysis.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with an isocratic pump, UV-Vis detector, autosampler, and data acquisition software.

  • Column: Kromasil C18 column (250mm × 4.6mm, 5µm particle size).[3]

  • Chemicals and Reagents:

  • Equipment: Analytical balance, sonicator, pH meter, volumetric flasks, and micropipettes.

Chromatographic Conditions

The chromatographic separation was performed using the parameters summarized in Table 1.

ParameterCondition
Stationary Phase Kromasil C18 (250mm × 4.6mm, 5µ)
Mobile Phase Methanol : 0.01M Sodium Perchlorate (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 232 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 min
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.01M Sodium Perchlorate solution by dissolving the appropriate amount in HPLC grade water. Mix this solution with HPLC grade Methanol in a 40:60 ratio. The final solution should be filtered through a 0.45µm membrane filter and degassed by sonication for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it into a 10 mL volumetric flask. Dissolve and make up the volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Calibration Curve Solutions: Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 1 µg/mL to 6 µg/mL using the mobile phase as the diluent.

Method Validation

The developed method was validated as per ICH guidelines for parameters including system suitability, linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

System Suitability

System suitability tests are performed to ensure the HPLC system and procedure are capable of providing data of acceptable quality. The parameters were evaluated by injecting the standard solution six times.

ParameterAcceptance CriteriaObserved Value
Retention Time (min) -2.369
Tailing Factor ≤ 2Conforms
Theoretical Plates > 2000Conforms
% RSD of Peak Area ≤ 2.0%Conforms
Linearity

The linearity of the method was established by injecting the prepared calibration solutions (1-6 µg/mL) and constructing a calibration curve of peak area versus concentration.

ParameterResult
Linearity Range 1 - 6 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%). The amount of drug recovered was calculated, and the results are presented as a percentage.

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%
100%
120%
Average % Recovery 99.68%
Precision

Precision was evaluated by analyzing six replicate injections of the standard solution on the same day (Intra-day precision) and on three different days (Inter-day precision). The results are expressed as the percentage relative standard deviation (%RSD).

Precision Type% RSDAcceptance Criteria
Intra-day < 2.0%Conforms
Inter-day < 2.0%Conforms
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) Calculated based on (3.3 * σ) / S
Limit of Quantitation (LOQ) Calculated based on (10 * σ) / S

(Where σ = standard deviation of the response; S = slope of the calibration curve)

Experimental and Validation Workflow

The following diagrams illustrate the logical flow of method development and the parameters assessed during validation.

G A Method Development Objective: Estimate this compound in Bulk Drug B Chromatographic Condition Optimization (Mobile Phase, Column, Flow Rate, Wavelength) A->B Step 1 C Method Validation (as per ICH Guidelines) B->C Step 2 D Application for Routine Quality Control Analysis C->D Step 3

Caption: Experimental workflow for RP-HPLC method development and validation.

Caption: Key parameters for the validation of the analytical method.

Procedure for Analysis of Bulk Drug Sample

  • Accurately weigh a quantity of the this compound bulk drug powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate to dissolve the contents completely.

  • Make up the volume to the mark with methanol to get a concentration of 1000 µg/mL.

  • Filter the solution through a 0.45µm syringe filter.

  • Dilute 1.0 mL of the filtered solution to 10 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

  • Further, dilute as needed to bring the concentration within the calibration range (1-6 µg/mL).

  • Inject 20 µL of the final sample solution into the chromatograph.

  • Record the peak area from the chromatogram.

  • Calculate the percentage purity of the this compound bulk drug by comparing the peak area of the sample with that of the standard.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantitative estimation of this compound in bulk drug samples. The method was validated according to ICH guidelines, and all parameters were found to be within the acceptable limits. The short run time and simple mobile phase composition make this method cost-effective and suitable for routine analysis in a quality control laboratory.

References

Troubleshooting & Optimization

Troubleshooting poor Cefetamet pivoxil solubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor aqueous solubility of Cefetamet pivoxil.

Frequently Asked Questions (FAQs)

Q1: What is this compound pivoxil and why is its aqueous solubility a concern?

A1: this compound pivoxil is an oral third-generation cephalosporin (B10832234) antibiotic.[1][2][3] It is a prodrug, meaning it is administered in an inactive form and then converted to its active form, this compound, within the body through hydrolysis.[4][5] The pivoxil ester form enhances its oral absorption. However, this compound pivoxil itself is characterized by poor water solubility, which can pose significant challenges for in vitro experiments, formulation development, and achieving consistent dissolution for oral bioavailability. The hydrochloride salt form is sometimes used to improve solubility.

Q2: What are the basic solubility characteristics of this compound pivoxil?

A2: this compound pivoxil is generally considered insoluble in water. It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For in vivo studies or formulations, it can be suspended in vehicles like 0.2% Carboxymethyl cellulose (B213188) or dissolved in PEG400.

Q3: How does pH affect the stability and solubility of this compound pivoxil in aqueous media?

A3: The stability of this compound pivoxil is highly dependent on the pH of the aqueous medium. It exhibits maximum stability in the pH range of 3 to 5. Outside of this range, it is susceptible to hydrolysis, where the ester bond is cleaved, releasing the active but structurally different this compound. This degradation is a first-order kinetic process and can be influenced by buffer catalysis, particularly in acetate (B1210297) and phosphate (B84403) buffers. Therefore, when attempting to dissolve this compound pivoxil, it is crucial to consider the pH of the medium to minimize degradation and obtain accurate solubility data.

Troubleshooting Guide for Poor Aqueous Solubility

This guide addresses common issues encountered during experiments with this compound pivoxil.

Q4: My this compound pivoxil is not dissolving in my aqueous buffer. What should I do first?

A4: First, verify the form of the compound you are using (free base or hydrochloride salt), as the salt form generally has better aqueous solubility. Next, confirm the pH of your aqueous medium. This compound pivoxil's stability is optimal between pH 3 and 5. Significant deviations from this range can lead to rapid degradation rather than dissolution. Consider preparing your solutions in a buffer within this pH range.

start Start: this compound Pivoxil Fails to Dissolve check_form 1. Verify Compound Form (Free Base vs. HCl Salt) start->check_form check_ph 2. Check pH of Aqueous Medium check_form->check_ph HCl salt may be more soluble ph_optimal Is pH between 3 and 5? check_ph->ph_optimal adjust_ph Adjust pH to 3-5 Range ph_optimal->adjust_ph No try_cosolvent 3. Attempt Co-solvent System ph_optimal->try_cosolvent Yes adjust_ph->ph_optimal Re-check pH other_techniques 4. Explore Advanced Techniques (e.g., Nanosuspension, Solid Dispersion) try_cosolvent->other_techniques If unsuccessful success Dissolution Achieved try_cosolvent->success If successful start Start weigh 1. Weigh this compound Pivoxil Powder start->weigh add_dmso 2. Add DMSO to Target Concentration weigh->add_dmso vortex 3. Vortex Until Dissolved add_dmso->vortex dilute 4. Dilute Stock into Aqueous Medium vortex->dilute end End dilute->end cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound Pivoxil to buffers of varying pH prep2 Equilibrate in shaker (e.g., 24-48h) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect and filter supernatant sep1->sep2 ana1 Quantify concentration via HPLC sep2->ana1 ana2 Plot Solubility vs. pH ana1->ana2

References

Navigating the Separation of Cefetamet and Its Degradation Products: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal HPLC separation of Cefetamet from its degradation products is critical for accurate analysis and ensuring drug quality. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific challenges encountered during these experiments.

The following sections detail common issues, their potential causes, and recommended solutions, supplemented with experimental protocols and data tables for clarity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound and its degradation products.

1. Poor Resolution Between this compound and a Degradation Product

  • Question: I am observing poor resolution between the main this compound peak and a closely eluting impurity. How can I improve the separation?

  • Answer: Poor resolution is a common issue that can often be resolved by systematically optimizing the chromatographic conditions. Here are several approaches:

    • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase significantly impact selectivity.

      • Troubleshooting Tip: If you are using acetonitrile, try substituting it with methanol (B129727) or using a mixture of both. The different solvent properties can alter the elution order and improve separation. Vary the organic content in small increments (e.g., 2-5%) to find the optimal resolution.

    • pH of the Mobile Phase: this compound and its degradation products may have ionizable groups, making pH a critical parameter for controlling retention and selectivity.

      • Troubleshooting Tip: Adjust the pH of the aqueous portion of your mobile phase. For cephalosporins, a slightly acidic pH (e.g., 3-5) often yields good peak shape and resolution. Ensure your buffer has adequate capacity at the chosen pH.

    • Column Chemistry: The choice of stationary phase is crucial.

      • Troubleshooting Tip: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a C8, phenyl-hexyl, or a polar-embedded phase column. These variations can offer different interactions with the analytes, leading to better separation.

    • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.

      • Troubleshooting Tip: Increase the column temperature in increments of 5°C (e.g., from 30°C to 40°C). This can sometimes improve peak shape and resolution. However, be mindful of the thermal stability of this compound and its degradation products.

2. Peak Tailing for the this compound Peak

  • Question: My this compound peak is showing significant tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system.

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, leading to tailing.

      • Troubleshooting Tip: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a low-pH mobile phase to suppress the ionization of silanol groups. Using an end-capped column or a column with a base-deactivated stationary phase can also minimize these interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

      • Troubleshooting Tip: Reduce the concentration of your sample or decrease the injection volume.

    • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

      • Troubleshooting Tip: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may need to be replaced.

3. Appearance of New or Unexpected Peaks

  • Question: I am seeing unexpected peaks in my chromatogram that were not present in my standard solution. What is their origin?

  • Answer: The appearance of new peaks can be due to several factors, including sample degradation, mobile phase contamination, or carryover from previous injections.

    • Sample Degradation: this compound can degrade under certain conditions, leading to the formation of new products. This compound pivoxil, the prodrug, is known to hydrolyze to form this compound and can also undergo isomerization to form Δ²- and Δ³-cephalosporins.

      • Troubleshooting Tip: Ensure proper sample handling and storage. Prepare fresh samples and use a diluent that ensures the stability of this compound. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help in identifying potential degradation products.

    • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can appear as peaks in the chromatogram, especially during gradient elution.

      • Troubleshooting Tip: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase before use.

    • Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

      • Troubleshooting Tip: Implement a robust needle wash protocol and flush the injection port and sample loop between injections.

4. Inconsistent Retention Times

  • Question: The retention times for this compound and its degradation products are shifting between injections. What could be causing this variability?

  • Answer: Retention time instability can be caused by a variety of factors related to the HPLC system and the mobile phase.

    • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence of analyses.

      • Troubleshooting Tip: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before the first injection.

    • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention.

      • Troubleshooting Tip: Prepare the mobile phase carefully and consistently. Premixing the aqueous and organic components is generally recommended over online mixing for better reproducibility. Ensure the mobile phase is well-degassed.

    • Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times.

      • Troubleshooting Tip: Check the pump for leaks and ensure the seals and check valves are functioning correctly. Monitor the pressure profile for any unusual fluctuations.

    • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column thermostat is not used.

      • Troubleshooting Tip: Use a column oven to maintain a constant and consistent column temperature.

Experimental Protocols

Below are representative experimental protocols for the HPLC analysis of this compound and for conducting forced degradation studies.

Protocol 1: HPLC Analysis of this compound

This protocol provides a starting point for the separation of this compound. Optimization may be required based on the specific sample matrix and degradation products.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 30°C
Injection Volume 20 µL
Sample Diluent Mobile Phase

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 30 minutes. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve in a suitable solvent before injection.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Data Presentation

The following table summarizes typical retention times for this compound and some of its potential degradation products based on literature. Actual retention times will vary depending on the specific chromatographic conditions.

CompoundTypical Retention Time (min)
This compound5.2
Δ²-Isomer of this compound4.8
Δ³-Isomer of this compound6.1
Other Related ImpuritiesVariable

Visualizing Workflows and Troubleshooting

Experimental Workflow for HPLC Method Development

HPLC Method Development Workflow A Define Analytical Target Profile B Select Initial HPLC Conditions (Column, Mobile Phase, Detector) A->B C Perform Initial Injections (Standard & Sample) B->C D Evaluate Chromatogram (Resolution, Peak Shape, Retention) C->D E Optimization Required? D->E F Optimize Method Parameters (Gradient, pH, Temperature) E->F Yes G Validate Method (ICH Guidelines) E->G No F->C H Routine Analysis G->H

Caption: A typical workflow for developing a stability-indicating HPLC method.

Troubleshooting Logic for Poor Resolution

Troubleshooting Poor Resolution Start Poor Resolution Observed ChangeOrganic Modify Organic Modifier (e.g., ACN to MeOH) Start->ChangeOrganic AdjustpH Adjust Mobile Phase pH ChangeOrganic->AdjustpH No Improvement ResolutionOK Resolution Acceptable ChangeOrganic->ResolutionOK Improved ChangeColumn Try a Different Column Chemistry AdjustpH->ChangeColumn No Improvement AdjustpH->ResolutionOK Improved OptimizeTemp Optimize Column Temperature ChangeColumn->OptimizeTemp No Improvement ChangeColumn->ResolutionOK Improved OptimizeTemp->ResolutionOK Improved

Caption: A decision tree for troubleshooting poor resolution in HPLC.

Preventing Cefetamet degradation during in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cefetamet during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: this compound's instability in aqueous solutions is primarily due to the hydrolysis of its β-lactam ring. This process can be influenced by several factors, including pH, temperature, and the presence of certain buffers.[1][2] For its prodrug form, this compound Pivoxil, the ester linkage is also highly susceptible to hydrolysis, rapidly converting it to the active this compound.[3][4]

Q2: What is the optimal pH range for maintaining this compound stability?

A2: Studies on the prodrug this compound Pivoxil indicate that maximum stability is achieved in the pH range of 3 to 5.[1] Outside of this range, both acidic and basic conditions can accelerate degradation.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures increase the rate of this compound degradation. For short-term storage of solutions, it is advisable to keep them at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended.

Q4: Are there specific buffers that should be avoided when working with this compound?

A4: Yes, buffer catalysis has been observed with acetate (B1210297) and phosphate (B84403) buffers, which can accelerate the hydrolysis of this compound Pivoxil. When preparing solutions, it is crucial to consider the potential for such catalysis and select a buffer system that minimizes this effect, if possible.

Q5: How stable is this compound in cell culture media?

A5: The stability of this compound in cell culture media can be variable and depends on the specific composition of the medium. Components in the media, such as serum, can contain esterases that may contribute to the degradation of cephalosporins. It is recommended to perform a stability study of this compound in the specific cell culture medium being used for your experiments.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of this compound activity in my in vitro experiment.

  • Question: What could be causing the rapid degradation of this compound in my experimental setup?

  • Answer: Several factors could be at play. First, check the pH of your solution; this compound is most stable at a pH between 3 and 5. Second, consider the temperature at which you are running your experiment, as higher temperatures accelerate degradation. Third, if you are using a buffer, be aware that phosphate and acetate buffers can catalyze hydrolysis. Finally, if your medium contains serum, esterases present in the serum may be contributing to the degradation.

Problem 2: My this compound Pivoxil stock solution seems to be degrading even before I use it.

  • Question: How can I prepare and store this compound Pivoxil stock solutions to minimize degradation?

  • Answer: this compound Pivoxil is known to be extremely unstable in plasma and other biological fluids, with significant degradation occurring in as little as one hour. When preparing stock solutions, it is crucial to use a solvent that promotes stability. For storage, aliquoting and freezing at -20°C or -80°C immediately after preparation is recommended. Avoid repeated freeze-thaw cycles.

Problem 3: I am getting inconsistent results in my antimicrobial susceptibility tests with this compound.

  • Question: Could the degradation of this compound during the incubation period be affecting my results?

  • Answer: Yes, the instability of β-lactam antibiotics like this compound under typical incubation conditions (e.g., 18-24 hours at 37°C) can lead to an underestimation of its antibacterial activity. It is advisable to determine the stability of this compound under your specific testing conditions. Consider measuring the concentration of this compound at the beginning and end of the incubation period to assess the extent of degradation.

Data Summary

Table 1: Factors Influencing the Stability of this compound Pivoxil in Aqueous Solutions

FactorOptimal Condition for StabilityReference
pH 3 - 5
Temperature Lower temperatures (e.g., 4°C, -20°C, -80°C)
Buffers Avoid acetate and phosphate buffers

Table 2: Stability of this compound in Human Plasma

Storage TemperatureDuration of StabilityReference
22°C24 hours
-20°C3 months

Experimental Protocols

Protocol 1: Determination of this compound Stability in a Liquid Medium (e.g., Cell Culture Medium)

Objective: To evaluate the stability of this compound in a specific liquid medium over time at a given temperature.

Materials:

  • This compound powder

  • The liquid medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator set to the desired temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reversed-phase) and UV detector

  • Mobile phase for HPLC (e.g., a mixture of methanol, acetonitrile, and a suitable buffer)

  • Reagents for sample preparation (e.g., perchloric acid for protein precipitation)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Spiking the Medium: Add a known volume of the this compound stock solution to the liquid medium to achieve the desired final concentration.

  • Time Zero (T=0) Sample: Immediately after adding this compound, take an aliquot of the mixture. This will serve as your T=0 sample.

  • Incubation: Place the tube containing the this compound-spiked medium in the incubator at the desired temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the medium.

  • Sample Preparation for HPLC:

    • If the medium contains proteins (e.g., from serum), precipitate them by adding a precipitating agent like perchloric acid.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Run the analysis using a validated method to separate and quantify this compound.

  • Data Analysis:

    • Determine the concentration of this compound in each sample based on the peak area from the HPLC chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Visualizations

cluster_factors Factors Influencing Degradation cluster_pathway This compound Degradation Pathway pH pH Cefetamet_Active This compound (Active Drug) pH->Cefetamet_Active Temperature Temperature Temperature->Cefetamet_Active Buffers Buffers Buffers->Cefetamet_Active Enzymes Esterases (in serum) Cefetamet_Pivoxil This compound Pivoxil (Prodrug) Enzymes->Cefetamet_Pivoxil Cefetamet_Pivoxil->Cefetamet_Active Hydrolysis of ester linkage Degradation_Products Inactive Degradation Products Cefetamet_Active->Degradation_Products Hydrolysis of β-lactam ring

Caption: Factors influencing the degradation pathway of this compound Pivoxil to this compound and its subsequent inactivation.

start Start: Prepare this compound Stock Solution spike Spike Liquid Medium with this compound start->spike t0 Collect T=0 Sample spike->t0 incubate Incubate at Desired Temperature spike->incubate prepare Prepare Samples for HPLC (e.g., Protein Precipitation) t0->prepare sampling Collect Samples at Time Intervals incubate->sampling sampling->prepare hplc Analyze by HPLC prepare->hplc analyze Analyze Data and Determine Degradation Rate hplc->analyze end End: Stability Profile Determined analyze->end

Caption: Experimental workflow for determining the stability of this compound in a liquid medium.

References

Addressing variability in Cefetamet MIC results for fastidious bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Cefetamet Minimum Inhibitory Concentration (MIC) results for fastidious bacteria such as Haemophilus influenzae and Streptococcus pneumoniae.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound MIC for the quality control (QC) strain is out of range. What are the common causes?

Answer: An out-of-range QC result is a critical indicator that one or more parameters in the experimental setup may be incorrect. The most common causes include issues with the testing medium, inoculum preparation, incubation conditions, or the antibiotic itself.

Troubleshooting Steps:

  • Verify Media Preparation: Ensure the correct medium was used (Haemophilus Test Medium for H. influenzae; Mueller-Hinton Fastidious Broth for S. pneumoniae) and prepared according to protocol. Check for proper pH (7.3 ± 0.1) and correct supplementation.

  • Check Inoculum Density: An inoculum that is too high or too low is a primary source of error.[1] Prepare a fresh inoculum standardized to a 0.5 McFarland turbidity standard. This should be used within 15 minutes of preparation.

  • Confirm Incubation Conditions: Verify the incubator temperature (35°C ± 2°C), CO₂ concentration (5-7% for H. influenzae and S. pneumoniae), and incubation duration (16-20 hours).[2][3]

  • Assess Antibiotic Integrity: Ensure the this compound stock solution is stored correctly and has not expired. If possible, use a new lot of antibiotic to rule out degradation.

  • Review Reading Method: Ensure endpoints are read correctly. For beta-lactams, growth should be completely inhibited. If faint growth or "trailing" is observed, reading at approximately 80% inhibition is a common practice for some bacteriostatic drugs, though less typical for bactericidal agents like this compound.

Question 2: I am observing higher-than-expected this compound MICs for my H. influenzae clinical isolates. What could be the reason?

Answer: Elevated this compound MICs for H. influenzae can be due to biological resistance in the isolate or technical issues in the assay, particularly the "inoculum effect" where a high bacterial density can overwhelm the antibiotic.

Troubleshooting Steps:

  • Check for β-lactamase Production: Perform a nitrocefin-based test to check if the isolates are producing β-lactamase. β-lactamase-positive strains of H. influenzae can exhibit reduced susceptibility to this compound.[4]

  • Standardize Inoculum Precisely: The inoculum effect is a known phenomenon for cephalosporins against H. influenzae.[5] A higher than standard inoculum (target: 5 x 10⁵ CFU/mL) can lead to falsely elevated MICs due to enzymatic degradation of the antibiotic.[6] Re-standardize your inoculum carefully to a 0.5 McFarland standard.

  • Verify Incubation in CO₂: Incubation in 5% CO₂ can induce the expression of β-lactamase genes in some H. influenzae strains, leading to increased resistance compared to incubation in ambient air.[3] Ensure consistent CO₂ levels are maintained.

  • Compare with QC Strain: Rerun the assay including the appropriate QC strain (H. influenzae ATCC® 49247) to confirm that the assay conditions are correct. If the QC result is in range, the elevated MICs for the clinical isolates are more likely to be true resistance.

Question 3: My this compound MIC results for Streptococcus pneumoniae are inconsistent between experiments. Why is this happening?

Answer: S. pneumoniae is a fastidious organism, and minor variations in methodology can lead to inconsistent MIC results. Key factors to control are the growth medium, inoculum preparation, and incubation atmosphere.

Troubleshooting Steps:

  • Ensure Proper Medium Supplementation: S. pneumoniae requires Mueller-Hinton broth supplemented with lysed horse blood (MH-F).[7] Inadequate lysis or incorrect concentration of blood can affect growth and, consequently, MIC values.

  • Control Inoculum Viability: Prepare the inoculum from a fresh (18-24 hour) culture on a blood agar (B569324) plate.[8] Older cultures may have reduced viability, leading to a lower effective inoculum size and potentially lower MICs.

  • Maintain Stable CO₂ Incubation: S. pneumoniae requires a CO₂-enriched atmosphere for optimal growth.[9] Fluctuations in CO₂ levels can alter the pH of the medium, which may affect the activity of some beta-lactam antibiotics.[2][10]

  • Check for Trailing Endpoints: Although less common with bactericidal agents, if you observe reduced but persistent growth across a range of concentrations (trailing), this can make the endpoint difficult to determine. Ensure you are reading at the point of complete growth inhibition. If trailing persists, it may be an isolate-specific phenomenon.

Quantitative Data Summary

Table 1: Quality Control (QC) Ranges for this compound MIC Testing

QC StrainMediumThis compound MIC Range (µg/mL)
Haemophilus influenzae ATCC® 49247Haemophilus Test Medium (HTM) Broth0.25 - 1.0
Streptococcus pneumoniae ATCC® 49619Mueller-Hinton Fastidious (MH-F) BrothData not available¹

¹Specific QC ranges for this compound against S. pneumoniae ATCC® 49619 are not broadly published. Laboratories should establish their own internal QC ranges based on a minimum of 20 independent measurements. For reference, the QC range for another oral cephalosporin, Cefdinir, against this strain is 0.06-0.25 µg/mL.[11]

Table 2: Illustrative this compound MICs for Haemophilus influenzae Phenotypes

H. influenzae PhenotypeTypical this compound MIC Range (µg/mL)Interpretation
Ampicillin-Susceptible, β-lactamase-negative≤ 0.5Susceptible
Ampicillin-Resistant, β-lactamase-positive0.5 - 2.0Susceptible
Ampicillin-Resistant, β-lactamase-negative (BLNAR)≥ 1.0Reduced Susceptibility

Note: Data is compiled from literature and serves as an example.[4] Interpretive breakpoints may vary by regulatory agency.

Experimental Protocols

Protocol 1: this compound Broth Microdilution MIC Testing for Haemophilus influenzae

  • Media Preparation (Haemophilus Test Medium - HTM Broth):

    • Prepare Mueller-Hinton broth according to the manufacturer's instructions.

    • Aseptically add supplements to the sterile, cooled broth to achieve final concentrations of approximately 15 µg/mL NAD (V factor) and 15 µg/mL hematin (B1673048) (X factor).

    • Adjust the final pH to 7.3 ± 0.1.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) chocolate agar plate, select several colonies of H. influenzae.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1-4 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • MIC Plate Inoculation:

    • Perform serial twofold dilutions of this compound in HTM broth in a 96-well microtiter plate.

    • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in an atmosphere containing 5-7% CO₂.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as observed by the absence of a cell pellet at the bottom of the well.

Protocol 2: this compound Broth Microdilution MIC Testing for Streptococcus pneumoniae

  • Media Preparation (Mueller-Hinton Fastidious - MH-F Broth):

    • Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.

    • Supplement the sterile, cooled broth with 2-5% lysed horse blood.[12]

    • Ensure the final pH is within the recommended range (typically 7.2-7.4).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) blood agar plate, select several colonies of S. pneumoniae.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • MIC Plate Inoculation:

    • Follow the same procedure as for H. influenzae (Protocol 1, Step 3), using MH-F broth for antibiotic dilutions.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 20-24 hours in an atmosphere containing 5-7% CO₂.[12]

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Troubleshooting_MIC_Variability Troubleshooting Workflow for Out-of-Range this compound MIC Results start Start: MIC Result Out-of-Range qc_check Is the QC Strain (e.g., ATCC 49247) within its expected range? start->qc_check inoculum Verify Inoculum - Fresh Culture (18-24h) - 0.5 McFarland Standard - Use within 15 min qc_check->inoculum No isolate_issue Investigate Clinical Isolate - Check for Resistance (e.g., β-lactamase) - Confirm Purity of Isolate qc_check->isolate_issue Yes media Verify Medium - Correct Type (HTM/MH-F) - Proper Supplementation - Correct pH (7.3 ± 0.1) inoculum->media incubation Verify Incubation - Temp: 35°C ± 2°C - CO2: 5-7% - Duration: 16-24h media->incubation antibiotic Check Antibiotic - Expiration Date - Proper Storage - Use New Lot if Possible incubation->antibiotic re_run_qc Re-run Assay with QC Strain antibiotic->re_run_qc re_run_qc->qc_check In Range, Re-test Isolate end_invalid Result Invalid: Identify & Correct Issue, Then Repeat Assay re_run_qc->end_invalid Still Out-of-Range end_valid Result Likely Valid: Report MIC isolate_issue->end_valid

Caption: Troubleshooting logic for out-of-range this compound MIC results.

MIC_Workflow General Workflow for this compound MIC Determination subculture 1. Subculture Isolate (Fresh 18-24h Plate) prep_inoculum 2. Prepare Inoculum (0.5 McFarland Standard) subculture->prep_inoculum inoculate 4. Inoculate Plate (Final density ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate 3. Prepare MIC Plate (Serial Dilutions of this compound in appropriate supplemented broth) prep_plate->inoculate incubate 5. Incubate (35°C, 5-7% CO2, 16-24h) inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Standard experimental workflow for this compound MIC testing.

References

Improving Cefetamet pivoxil hydrolysis efficiency for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the hydrolysis efficiency of Cefetamet pivoxil for accurate and reproducible in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound pivoxil and why does it require hydrolysis for in vitro studies?

A1: this compound pivoxil is an oral third-generation cephalosporin (B10832234) antibiotic.[1][2] It is a prodrug, meaning it is administered in an inactive form and must be converted to its active form, this compound, in the body to exert its antibacterial effect.[1][2] For in vitro studies that aim to assess the antibacterial activity of the drug, this hydrolysis step must be replicated in the laboratory to ensure that the active compound is being tested.

Q2: What are the main methods for hydrolyzing this compound pivoxil in vitro?

A2: The two primary methods for in vitro hydrolysis of this compound pivoxil are chemical hydrolysis and enzymatic hydrolysis. Chemical hydrolysis can be achieved by adjusting the pH and temperature of the solution, while enzymatic hydrolysis utilizes esterases to mimic the physiological conversion.

Q3: What factors influence the efficiency of chemical hydrolysis of this compound pivoxil?

A3: The efficiency of chemical hydrolysis is primarily influenced by pH, temperature, and the presence of certain buffers.[3] this compound pivoxil is most stable in the pH range of 3 to 5. Hydrolysis is accelerated at both acidic (below pH 3) and alkaline (above pH 5) conditions. Increased temperature also enhances the rate of hydrolysis. Buffer catalysis has been observed, particularly with acetate (B1210297) and phosphate (B84403) buffers, which can increase the degradation rate.

Q4: Which is more efficient, chemical or enzymatic hydrolysis?

A4: While direct quantitative comparisons are limited in the literature, studies have shown that the degradation of this compound pivoxil is significantly faster in human intestinal juice (which contains esterases) than in a phosphate buffer at the same pH and temperature. This suggests that enzymatic hydrolysis is more rapid and efficient at mimicking the in vivo conversion.

Q5: How can I confirm that this compound pivoxil has been successfully hydrolyzed to this compound?

A5: The most common method for monitoring the hydrolysis of this compound pivoxil and quantifying the formation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of both the prodrug and the active compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low antibacterial activity observed in in vitro assay. Incomplete hydrolysis of this compound pivoxil to the active this compound.- Verify the pH and temperature of your hydrolysis reaction. For chemical hydrolysis, ensure the pH is in the optimal range for degradation (e.g., slightly alkaline).- If using enzymatic hydrolysis, ensure the esterase is active and used at the recommended concentration.- Increase the incubation time for hydrolysis.- Confirm complete hydrolysis using HPLC before proceeding with the antibacterial assay.
High variability in Minimum Inhibitory Concentration (MIC) results. Inconsistent hydrolysis efficiency between experimental batches.- Standardize your hydrolysis protocol, including incubation time, temperature, pH, and buffer composition.- Prepare a large, single batch of hydrolyzed this compound solution for a series of experiments.- If possible, quantify the concentration of active this compound using HPLC after hydrolysis and normalize the concentration used in the MIC assay.
Precipitation of the compound during hydrolysis. Poor solubility of this compound pivoxil or this compound under the experimental conditions.- Ensure the initial concentration of this compound pivoxil is within its solubility limit in the chosen solvent or buffer.- For chemical hydrolysis, check the pH of the solution, as solubility can be pH-dependent.- Consider using a co-solvent if compatible with your downstream application.
Degradation of the active this compound after hydrolysis. The active form, this compound, may also be susceptible to degradation under certain conditions.- Once hydrolysis is complete, adjust the pH of the solution to a more stable range (pH 3-5) if your experimental protocol allows.- Use the hydrolyzed solution promptly for your in vitro assays.- Store the hydrolyzed solution at low temperatures (e.g., on ice) to minimize degradation if immediate use is not possible.

Data on this compound Pivoxil Hydrolysis

The rate of chemical hydrolysis of this compound pivoxil is highly dependent on pH and temperature. The following tables summarize the degradation kinetics under various conditions.

Table 1: Effect of pH on the Pseudo-first-order Rate Constant (k) of this compound Pivoxil Hydrolysis at 363K (90°C)

pHRate Constant (k) x 10⁵ (s⁻¹)
1.210.5
2.21.8
3.00.7
4.00.6
5.01.1
6.04.0
7.025.1
8.0158.5
Data derived from studies on the influence of pH on degradation kinetics.

Table 2: Effect of Temperature on the Pseudo-first-order Rate Constant (k) of this compound Pivoxil Hydrolysis in a Phosphate Buffer (pH 7.0)

Temperature (K)Temperature (°C)Rate Constant (k) x 10⁵ (s⁻¹)
333601.6
343704.5
3538011.2
3639025.1
Data derived from studies on the influence of temperature on degradation kinetics.

Experimental Protocols

Protocol 1: Chemical Hydrolysis of this compound Pivoxil for In Vitro Studies

This protocol describes a basic method for the chemical hydrolysis of this compound pivoxil.

Materials:

  • This compound pivoxil hydrochloride

  • Phosphate buffer (0.1 M, pH 7.4)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • HPLC system with UV detector

  • Sterile filters (0.22 µm)

Procedure:

  • Preparation of this compound Pivoxil Stock Solution:

    • Accurately weigh the required amount of this compound pivoxil hydrochloride.

    • Dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO) if necessary, and then dilute with the phosphate buffer (pH 7.4) to the desired concentration. Ensure the final concentration of the organic solvent is minimal and does not interfere with the subsequent assay.

  • Hydrolysis:

    • Incubate the this compound pivoxil solution at 37°C.

    • Monitor the hydrolysis process by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Monitoring by HPLC:

    • Analyze the aliquots using a validated HPLC method to determine the concentrations of both this compound pivoxil and the active this compound.

    • Continue the incubation until the desired level of hydrolysis is achieved (e.g., >95% conversion to this compound).

  • Preparation for In Vitro Assay:

    • Once hydrolysis is complete, sterile-filter the solution through a 0.22 µm filter.

    • The resulting solution containing the active this compound is now ready for use in in vitro susceptibility testing (e.g., MIC determination).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol outlines the determination of the MIC of hydrolyzed this compound against a bacterial strain.

Materials:

  • Hydrolyzed this compound solution (from Protocol 1)

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of Hydrolyzed this compound:

    • Perform two-fold serial dilutions of the hydrolyzed this compound solution in CAMHB in the 96-well plate to cover the desired concentration range.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted this compound solution.

    • Include a positive control well (bacteria and CAMHB, no drug) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density using a plate reader.

Visualizations

Hydrolysis_Workflow Experimental Workflow for this compound Pivoxil In Vitro Studies cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_assay In Vitro Assay start Start prep_cp Prepare this compound Pivoxil Stock Solution start->prep_cp hydrolysis Incubate for Hydrolysis (Chemical or Enzymatic) prep_cp->hydrolysis monitoring Monitor Conversion (e.g., HPLC) hydrolysis->monitoring prep_assay Prepare Hydrolyzed this compound for Assay monitoring->prep_assay mic_test Perform MIC Assay prep_assay->mic_test results Analyze Results mic_test->results

Caption: Workflow from this compound pivoxil preparation to in vitro analysis.

Hydrolysis_Factors Factors Influencing Chemical Hydrolysis of this compound Pivoxil cluster_factors Influencing Factors cp This compound Pivoxil (Prodrug) hydrolysis_outcome Hydrolysis Efficiency cp->hydrolysis_outcome ph pH (Accelerated at acidic and alkaline pH) ph->hydrolysis_outcome temp Temperature (Higher temp increases rate) temp->hydrolysis_outcome buffer Buffer Catalysis (e.g., Phosphate, Acetate) buffer->hydrolysis_outcome This compound This compound (Active Drug) hydrolysis_outcome->this compound

Caption: Key factors affecting the chemical hydrolysis of this compound pivoxil.

References

Cefetamet interference in colorimetric or fluorometric assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting interference from Cefetamet and other cephalosporins in colorimetric and fluorometric assays. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate assay interference caused by this class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a third-generation oral cephalosporin (B10832234) antibiotic. Like all cephalosporins, its chemical structure contains a β-lactam ring, which is crucial for its antibacterial activity.[1][2] However, this and other reactive functional groups on the molecule can lead to non-specific interactions in biochemical assays. Interference can occur through several mechanisms, including direct chemical reactions with assay reagents, intrinsic absorbance of light at analytical wavelengths, or quenching of fluorescent signals.[3][4]

Q2: Which types of assays are most susceptible to interference from cephalosporins?

Based on published literature, certain colorimetric assays are particularly prone to interference.

  • Creatinine (B1669602) Assays (Jaffé Method): This is the most widely reported interference.[5] Cephalosporins can react directly with the alkaline picrate (B76445) reagent used in the Jaffé reaction, producing a colored product that is falsely measured as creatinine, leading to erroneously high readings.

  • Glucose Assays: Methods that rely on copper reduction can be susceptible to interference.

  • Bilirubin (B190676) Assays: Interference can occur due to the drug competing with bilirubin for binding sites on albumin.

While less documented, fluorometric assays can also be affected, typically through mechanisms like signal quenching or the compound's own intrinsic fluorescence.

Q3: Are there assays that are generally NOT affected by this compound?

Yes. Many modern, highly specific enzymatic assays are less susceptible to direct chemical interference from cephalosporins. Assays that are generally reported to be unaffected include:

  • Enzymatic Creatinine Assays

  • Electrolyte Panel Assays (Sodium, Potassium, Chloride)

  • Total Protein (e.g., Biuret method) and Albumin (e.g., bromocresol green) Assays

  • Most enzymatic assays for liver enzymes like ALT, AST, and ALP

Q4: How can I determine if this compound is interfering with my experiment?

The first step is to run proper controls. If you suspect interference, you should run a "compound-only" control, which includes this compound in the assay buffer without the analyte of interest. An unexpectedly high signal in this control suggests the compound is directly contributing to the readout. See the troubleshooting guides below for more detailed protocols.

Troubleshooting Guides

Issue 1: My absorbance readings are unexpectedly high in wells containing this compound.

This is a common issue, particularly in colorimetric assays. The cause is likely either the intrinsic absorbance of this compound at your measurement wavelength or a direct chemical reaction between this compound and your assay reagents.

Troubleshooting Workflow

start High Absorbance Detected in this compound Samples control1 Run Control Experiment: This compound + Assay Buffer (No Analyte/Enzyme) start->control1 q1 Is Absorbance Still High? control1->q1 path1 YES: Intrinsic Absorbance Issue q1->path1 Yes path2 NO: Potential Reagent Reaction or Enzyme Effect q1->path2 No step1a Scan Absorbance Spectrum of this compound Alone path1->step1a step1b Run Control: This compound + Individual Assay Reagents path2->step1b q2 Does Spectrum Peak at Assay Wavelength? step1a->q2 q3 Does One Reagent Cause Color Change? step1b->q3 res1 Conclusion: This compound intrinsically absorbs light. q2->res1 Yes res2 Conclusion: This compound reacts with a specific reagent. q3->res2 Yes res3 Conclusion: Interference is complex, possibly affecting enzyme. q3->res3 No mit1 Mitigation: 1. Use a different wavelength. 2. Subtract blank (this compound only). 3. Use an alternative assay method. res1->mit1 mit2 Mitigation: 1. Modify reagent formulation. 2. Use an alternative assay method (e.g., enzymatic). res2->mit2

Caption: Troubleshooting workflow for high absorbance interference.

Issue 2: My fluorescence signal is lower (quenched) or higher (autofluorescence) than expected.

Fluorescence interference can be caused by the compound absorbing the excitation or emission light (inner filter effect), accepting energy from the fluorophore (quenching), or being fluorescent itself.

Conceptual Diagram of Fluorescence Interference

cluster_quench Mechanism 1: Signal Quenching cluster_auto Mechanism 2: Autofluorescence Excitation Excitation Light Fluorophore_Q Fluorophore Excitation->Fluorophore_Q Cefetamet_Q This compound Fluorophore_Q->Cefetamet_Q Energy Transfer NoEmission Reduced/No Emission Cefetamet_Q->NoEmission Excitation_A Excitation Light Cefetamet_A This compound Excitation_A->Cefetamet_A FalseEmission False Positive Emission Cefetamet_A->FalseEmission

Caption: Mechanisms of fluorescence assay interference.

Troubleshooting Steps:

  • Run a this compound-only control: Dissolve this compound in the assay buffer and measure the fluorescence at your assay's excitation/emission wavelengths. A high signal indicates autofluorescence.

  • Check for quenching: If there is no autofluorescence, perform a standard curve of your fluorophore in the presence and absence of this compound. A decrease in signal in the presence of this compound indicates quenching.

  • Mitigation:

    • For autofluorescence, subtract the signal from the "this compound-only" control.

    • For quenching or inner-filter effects, try diluting the sample, using a fluorophore with a longer Stokes shift (greater separation between excitation and emission wavelengths), or switching to a different assay format (e.g., colorimetric or luminescent).

Quantitative Data Summary

While specific quantitative interference data for this compound is limited, the table below summarizes the reported effects for various cephalosporins on the widely-studied Jaffé creatinine assay. This illustrates the variability of interference among different compounds within the same class.

CephalosporinAssay MethodInterference LevelReference
CefoxitinJaffé ReactionPronounced positive interference
CephalothinJaffé ReactionPronounced positive interference
CephaloridineJaffé ReactionPronounced positive interference
CefpiromeJaffé ReactionPronounced positive interference
CefotaximeJaffé ReactionNo significant interference
CeftriaxoneJaffé ReactionWeak or no reaction

Note: Interference is concentration-dependent. The term "pronounced" indicates a clinically and analytically significant false elevation.

Experimental Protocols

Protocol 1: Assessing Intrinsic Compound Absorbance

Objective: To determine if this compound absorbs light at the analytical wavelength used in a colorimetric assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • UV-Vis spectrophotometer or microplate reader

  • Quartz cuvettes or UV-transparent microplates

Procedure:

  • Prepare a series of this compound dilutions in the assay buffer, matching the final concentrations used in your experiment.

  • Prepare a buffer-only blank.

  • Set the spectrophotometer to scan a range of wavelengths (e.g., 300-700 nm) or measure the absorbance at your specific analytical wavelength.

  • Blank the instrument using the assay buffer.

  • Measure the absorbance of each this compound dilution.

  • Analysis: Plot absorbance vs. wavelength. If you observe a peak at or near your assay's wavelength, intrinsic absorbance is a source of interference. This value can be subtracted from your experimental wells as a background correction.

Protocol 2: Spike-and-Recovery Experiment

Objective: To assess whether this compound interferes with the quantification of a known amount of analyte.

Materials:

  • This compound solution

  • Purified analyte standard

  • Assay reagents and buffer

  • Appropriate plate reader (colorimetric or fluorometric)

Procedure:

  • Prepare two sets of samples. Both sets will contain a known, fixed concentration of the analyte standard (the "spike").

  • To the first set ("Control"), add the vehicle (e.g., DMSO, water) that this compound is dissolved in.

  • To the second set ("Test"), add this compound to the desired final concentration.

  • Prepare a third set of controls containing only this compound without the analyte spike to measure its direct contribution to the signal.

  • Run the assay according to the manufacturer's protocol.

  • Calculation:

    • Correct the "Test" signal by subtracting the signal from the this compound-only control.

    • Calculate the percent recovery: % Recovery = (Corrected Test Signal / Control Signal) * 100

  • Analysis: A recovery value significantly different from 100% (e.g., <85% or >115%) indicates that this compound is interfering with the assay's ability to accurately quantify the analyte.

References

Technical Support Center: Overcoming Matrix Effects in Cefetamet Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cefetamet in biological samples. Our goal is to help you overcome common challenges related to matrix effects and ensure the accuracy and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), resulting in inaccurate quantification of this compound.[1][2] The primary cause of matrix effects is often competition for ionization in the mass spectrometer's ion source.[2][3]

Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis?

A2: The most frequently employed techniques for this compound in biological matrices are:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or an acid such as perchloric acid is added to the plasma sample to precipitate proteins.[4][5]

  • Dilution: For matrices with lower protein content like urine, a straightforward dilution with water or a suitable buffer can be sufficient to reduce matrix effects to an acceptable level.[5]

  • Solid-Phase Extraction (SPE): A more selective technique that can provide a cleaner extract compared to protein precipitation, thereby reducing matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): Another selective technique that involves extracting the analyte of interest into an immiscible organic solvent.

Q3: How do I choose the best sample preparation method for my experiment?

A3: The choice of method depends on several factors, including the biological matrix, the required sensitivity of the assay, and the available equipment. A general recommendation is to start with the simplest method (e.g., dilution for urine, protein precipitation for plasma) and move to more complex techniques like SPE or LLE if significant matrix effects are observed. For a comparison of recovery and matrix effect reduction between different methods for various compounds, please refer to the data tables below.

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for this compound in plasma samples prepared by protein precipitation.

Possible Causes and Solutions:

  • Co-eluting Phospholipids: Phospholipids from the plasma membrane are a common cause of ion suppression in protein precipitation.

    • Solution 1: Optimize Chromatography: Modify your LC gradient to better separate this compound from the phospholipid elution zone.

    • Solution 2: Use a More Selective Extraction Method: Switch to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove phospholipids.

    • Solution 3: Phospholipid Removal Plates: Consider using specialized phospholipid removal plates during sample preparation.

  • High Concentration of Precipitating Agent: An excessive amount of acetonitrile or other organic solvent can sometimes lead to ion suppression.

    • Solution: Optimize Solvent-to-Plasma Ratio: Experiment with different ratios of precipitation solvent to plasma to find the optimal balance between protein removal and minimizing matrix effects. A 3:1 ratio (solvent:plasma) is a common starting point.

  • Choice of Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).

    • Solution: Switch Ionization Source: If your instrument allows, try using an APCI source, which is generally less prone to ion suppression.[2]

Problem 2: My this compound recovery is low and inconsistent in urine samples prepared by dilution.

Possible Causes and Solutions:

  • Variability in Urine Composition: Urine is a complex matrix with high inter-individual variability in salt content, pH, and endogenous metabolites, which can affect analyte recovery and ionization.

    • Solution 1: pH Adjustment: Adjust the pH of the urine sample before dilution to ensure this compound is in a consistent and stable form for extraction and analysis.

    • Solution 2: Use a Buffered Diluent: Instead of pure water, use a buffer at an appropriate pH as the diluent to normalize the sample pH.

    • Solution 3: Implement Solid-Phase Extraction (SPE): For highly variable urine samples or when higher sensitivity is required, SPE can provide a more robust and cleaner extraction, leading to improved recovery and reduced matrix effects.

Problem 3: I am seeing a significant matrix effect even with Solid-Phase Extraction (SPE).

Possible Causes and Solutions:

  • Inappropriate SPE Sorbent: The chosen SPE sorbent may not be optimal for retaining this compound while effectively removing interfering matrix components.

    • Solution: Screen Different SPE Sorbents: Test a variety of sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) to identify the one that provides the best recovery for this compound and the most efficient cleanup for your specific matrix.

  • Suboptimal Wash and Elution Steps: The wash and elution solvents may not be selective enough, leading to co-elution of matrix components with this compound.

    • Solution: Optimize SPE Protocol: Systematically optimize the composition and volume of the loading, washing, and elution solvents to maximize the removal of interferences while ensuring complete elution of this compound.

Data Presentation

Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods in Plasma (Illustrative Data for Non-Cefetamet Compounds)

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)Peptide Drugs>50Generally higher[6]
Protein Precipitation (Ethanol)Peptide Drugs>50Generally higher[6]
Solid-Phase Extraction (Mixed-Mode Anion Exchange)Peptide Drugs>20Generally lower[6]
Protein Precipitation (Methanol)Fexofenadine>90Not Specified[7]
Liquid-Liquid ExtractionFexofenadine<90Not Specified[7]

Note: This table provides illustrative data for other compounds to demonstrate the typical performance of different sample preparation techniques. This compound-specific comparative data is limited in the current literature.

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma Samples for this compound Analysis

This protocol is a general guideline based on common practices for bioanalytical sample preparation.[4]

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Addition of Precipitating Agent: Add 300 µL of cold acetonitrile (or 10% perchloric acid) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.

  • Injection: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Dilution of Urine Samples for this compound Analysis

This protocol is a general guideline based on common practices for urine sample preparation.[5]

  • Sample Thawing and Mixing: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifugation (Optional): Centrifuge the urine sample at 4,000 rpm for 5 minutes to pellet any particulate matter.

  • Dilution: Take a 100 µL aliquot of the urine (or supernatant) and dilute it with 900 µL of deionized water or a suitable buffer (e.g., 1:10 dilution).

  • Vortexing: Vortex the diluted sample thoroughly.

  • Injection: Inject an appropriate volume of the diluted sample directly into the LC-MS/MS system.

Mandatory Visualizations

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_urine Urine Sample cluster_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) plasma_sample->ppt spe Solid-Phase Extraction plasma_sample->spe lle Liquid-Liquid Extraction plasma_sample->lle urine_sample Urine Sample urine_sample->spe dilution Dilution urine_sample->dilution lcms LC-MS/MS Analysis ppt->lcms spe->lcms lle->lcms dilution->lcms

Caption: General sample preparation workflow for this compound quantification.

Troubleshooting_Ion_Suppression problem Ion Suppression Observed cause1 Co-eluting Interferences (e.g., Phospholipids) problem->cause1 cause2 Suboptimal Sample Prep problem->cause2 cause3 Inappropriate MS Conditions problem->cause3 solution1a Optimize LC Gradient cause1->solution1a solution1b Use More Selective Extraction (SPE/LLE) cause1->solution1b solution2a Optimize SPE Protocol (Sorbent, Solvents) cause2->solution2a solution2b Optimize PPT Conditions (Solvent:Sample Ratio) cause2->solution2b solution3a Switch Ionization Source (ESI to APCI) cause3->solution3a solution3b Optimize Source Parameters cause3->solution3b

Caption: Troubleshooting logic for ion suppression in this compound analysis.

References

Cefetamet Reverse-Phase HPLC Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefetamet analysis using reverse-phase High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly peak tailing, encountered during chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

A1: this compound is a third-generation oral cephalosporin (B10832234) antibiotic.[1] Its accurate quantification by RP-HPLC is crucial for quality control in pharmaceutical formulations, stability studies, and pharmacokinetic analysis. This compound is often administered as a prodrug, this compound pivoxil, which is hydrolyzed in the body to the active this compound.[2]

Q2: What are the key physicochemical properties of this compound that influence its HPLC analysis?

A2: Understanding the physicochemical properties of this compound is essential for developing and troubleshooting HPLC methods. Key properties are summarized in the table below.

PropertyValueSignificance in RP-HPLC
pKa1 (Carboxylic Acid) 2.93Influences the ionization state of the carboxyl group. At pH > 2.93, the group will be deprotonated (negatively charged).
pKa2 (Aminothiazole Group) 3.07Affects the charge of the aminothiazole ring. At pH < 3.07, the group will be protonated (positively charged).
pKa3 (Amide Group) 10.65Generally not a major factor in typical RP-HPLC pH ranges.
Aqueous Stability Most stable in the pH range of 3 to 5.Working outside this pH range can lead to degradation, potentially causing extra peaks or baseline instability.[3][4]

Q3: What are the common causes of peak tailing for this compound in RP-HPLC?

A3: Peak tailing for this compound can be attributed to several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase. Common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the amine groups of this compound, leading to peak tailing.

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa values of this compound (2.93 and 3.07) can result in the co-existence of ionized and non-ionized forms of the analyte, causing peak broadening and tailing.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased peak tailing.

  • Co-elution with Degradation Products: If this compound degrades in the sample solution or on the column, the degradation products may co-elute with the main peak, causing asymmetry. This compound pivoxil is known to be susceptible to degradation under acidic and basic conditions.

  • Metal Chelation: The this compound molecule may interact with trace metals in the HPLC system (e.g., stainless steel frits, tubing), leading to peak distortion.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Evaluate and Optimize Mobile Phase pH

  • Question: My this compound peak is tailing. Could the mobile phase pH be the problem?

  • Answer: Yes, an inappropriate mobile phase pH is a very common cause of peak tailing for ionizable compounds like this compound.

    • Troubleshooting Steps:

      • Check the Current pH: Compare your mobile phase pH to the pKa values of this compound (2.93 and 3.07). If the pH is close to these values, you are likely to see peak tailing.

      • Adjust the pH: For good peak shape, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.

        • Option 1 (Low pH): Adjust the mobile phase pH to below 2.5. At this pH, the carboxylic acid will be protonated (neutral), and the aminothiazole group will be protonated (positive charge). This can help minimize variability in ionization.

        • Option 2 (Mid pH): Adjust the mobile phase pH to between 3.5 and 5.0. In this range, the carboxylic acid will be deprotonated (negative charge), and the aminothiazole group will be protonated (positive charge), forming a zwitterion. This is also the region of maximum stability for this compound.[3][4]

      • Use a Buffer: Employ a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a concentration of 10-25 mM to maintain a consistent pH throughout the analysis.

Step 2: Address Secondary Silanol Interactions

  • Question: I've adjusted the pH, but I still see some tailing. What's next?

  • Answer: Secondary interactions with residual silanol groups on the column packing are a likely cause.

    • Troubleshooting Steps:

      • Use a Low pH Mobile Phase: As mentioned above, a low pH (e.g., < 3) will suppress the ionization of silanol groups, reducing their ability to interact with the positively charged amine on this compound.

      • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into your mobile phase (typically 0.1-0.5%). TEA will preferentially interact with the active silanol sites, masking them from this compound.

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are recommended for analyzing basic compounds like this compound. If you are using an older column, consider replacing it.

Step 3: Check for Column and System Issues

  • Question: My peak shape has deteriorated over time. What could be the cause?

  • Answer: Column degradation or system issues can lead to worsening peak shape.

    • Troubleshooting Steps:

      • Column Contamination: If the column is contaminated with strongly retained compounds, it can affect peak shape. Try flushing the column with a strong solvent.

      • Column Void: A void at the head of the column can cause peak splitting or tailing. This can sometimes be rectified by reversing the column and flushing it.

      • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing. Ensure that all connections are made with minimal tubing length.

      • Blocked Frit: A partially blocked inlet frit can distort the peak shape. Try replacing the frit or the column.

Experimental Protocols

Recommended RP-HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with phosphoric acid) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 232 nm or 251 nm[5]
Injection Volume 20 µL
Column Temperature Ambient or 30 °C
Standard Preparation Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 10-50 µg/mL.
Sample Preparation For tablets, crush and dissolve the powder equivalent to a specific amount of this compound in the mobile phase, sonicate, and filter through a 0.45 µm filter.

Visualizations

Hydrolysis of this compound Pivoxil to this compound

The following diagram illustrates the in-vivo hydrolysis of the prodrug this compound pivoxil to the active drug, this compound.

G Hydrolysis of this compound Pivoxil cluster_0 Prodrug cluster_1 Active Drug cluster_2 Byproducts Cefetamet_Pivoxil This compound Pivoxil This compound This compound Cefetamet_Pivoxil->this compound Esterase Hydrolysis Pivalic_Acid Pivalic Acid Cefetamet_Pivoxil->Pivalic_Acid Hydrolysis Formaldehyde Formaldehyde Cefetamet_Pivoxil->Formaldehyde Hydrolysis

Hydrolysis pathway of this compound pivoxil.

Troubleshooting Workflow for this compound Peak Tailing

This workflow provides a logical sequence of steps to identify and resolve peak tailing issues.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH 1.5-2 units away from pKa (2.93, 3.07)? start->check_pH adjust_pH Adjust pH to <2.5 or 3.5-5.0 and use a buffer check_pH->adjust_pH No check_silanol Are you using an end-capped column and/or a competing base (e.g., TEA)? check_pH->check_silanol Yes adjust_pH->check_silanol use_endcapped Switch to an end-capped column or add a competing base to the mobile phase check_silanol->use_endcapped No check_column Has the peak shape deteriorated over time? check_silanol->check_column Yes use_endcapped->check_column flush_column Flush column with a strong solvent or replace the column check_column->flush_column Yes check_system Check for extra-column volume, leaks, or blocked frits check_column->check_system No good_peak Good Peak Shape Achieved flush_column->good_peak check_system->good_peak

A logical workflow for troubleshooting peak tailing.

References

Ensuring complete conversion of Cefetamet pivoxil to Cefetamet in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete in vitro conversion of Cefetamet pivoxil to its active form, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the in vitro conversion of this compound pivoxil to this compound?

A1: The conversion of this compound pivoxil, a prodrug, to the active this compound occurs through the hydrolysis of the pivaloyloxymethyl ester group. This reaction can be influenced by pH, temperature, and the presence of esterase enzymes.

Q2: What are the optimal pH and temperature conditions for promoting the complete hydrolysis of this compound pivoxil?

A2: this compound pivoxil exhibits maximum stability in the pH range of 3 to 5.[1][2][3][4] To facilitate hydrolysis, it is advisable to use a pH outside of this range, such as a neutral or slightly alkaline pH. The hydrolysis rate is also accelerated at higher temperatures, though conditions should be optimized to prevent degradation of the active this compound. Studies have investigated the degradation kinetics at temperatures such as 333, 343, 353, and 363 K.[1][2]

Q3: How can I monitor the conversion of this compound pivoxil to this compound?

A3: The most common and reliable method for monitoring the conversion is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4][5][6] This technique allows for the separation and quantification of both this compound pivoxil and this compound in the reaction mixture.

Q4: Is this compound pivoxil stable in biological matrices like plasma?

A4: No, this compound pivoxil is extremely unstable in plasma, with reports of over 70% degradation within one hour.[3][5] If you need to analyze this compound pivoxil in plasma, it is crucial to stabilize the samples immediately upon collection, for instance, by using sodium fluoride.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete conversion of this compound pivoxil Suboptimal pH of the reaction buffer.Adjust the pH of the buffer to be outside the stable range of 3-5. A neutral or slightly alkaline pH is generally recommended for hydrolysis.
Low reaction temperature.Increase the incubation temperature to accelerate the hydrolysis reaction. Monitor for any potential degradation of this compound at elevated temperatures.
Insufficient incubation time.Extend the incubation period to allow for complete conversion. Monitor the reaction progress over time using HPLC.
Degradation of this compound after conversion Extreme pH or high temperature.Optimize the pH and temperature to ensure complete conversion of the prodrug without causing significant degradation of the active this compound.
Presence of certain excipients.Be aware that some excipients, such as polyvinylpyrrolidone (B124986) (PVP), can catalyze the degradation of this compound pivoxil.[7] If possible, remove such excipients or use alternative formulations.
Poor separation of this compound pivoxil and this compound peaks in HPLC Inappropriate mobile phase composition.Optimize the mobile phase composition, for example, by adjusting the ratio of acetonitrile (B52724) to buffer.
Incorrect column selection.Ensure the use of a suitable reversed-phase column, such as a C18 column, which has been shown to be effective for separating these compounds.[5]
Low recovery of this compound Adsorption to container surfaces.Use low-binding tubes and labware for the experiment.
Inefficient extraction from the sample matrix.Optimize the sample preparation and extraction procedure to ensure efficient recovery of this compound.

Data Presentation

Table 1: HPLC Methods for Analysis of this compound Pivoxil and this compound

Analyte Column Mobile Phase Flow Rate Detection Wavelength Reference
This compoundC18 reversed-phase4 mM perchloric acid-acetonitrile (83:17, v/v)Not SpecifiedNot Specified[5]
This compound pivoxilC18 reversed-phase0.1 M phosphate (B84403) buffer (pH 6.5)-acetonitrile (60:40, v/v)Not SpecifiedNot Specified[5]
This compound pivoxilC18Acetonitrile:water (80:20 v/v)0.5 mL/min251 nm[8]
This compound pivoxil HClC18Water-acetonitrile-methanol-phosphate buffer, pH 3.5 (50:35:10:5, v/v)1.5 mL/min254 nm[9]
This compoundC18Methanol (B129727), acetonitrile, and 0.01M sodium perchlorate (B79767) (60:40)1.0 mL/min232 nm[10]

Experimental Protocols

Protocol 1: In Vitro Conversion of this compound Pivoxil in a Buffered Solution
  • Preparation of Solutions:

    • Prepare a stock solution of this compound pivoxil in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare a buffer solution at the desired pH for hydrolysis (e.g., phosphate buffer at pH 7.4).

  • Conversion Reaction:

    • Add a known amount of the this compound pivoxil stock solution to the pre-warmed buffer to achieve the desired final concentration.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

    • Collect aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Analysis:

    • Immediately stop the reaction in the collected aliquots, for example, by adding an equal volume of cold acetonitrile or by freezing.

    • Analyze the samples by HPLC to determine the concentrations of this compound pivoxil and this compound.

Protocol 2: HPLC Analysis of this compound Pivoxil and this compound
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Chromatographic Conditions (example based on literature):

    • Mobile Phase for this compound: 4 mM perchloric acid-acetonitrile (83:17, v/v).[5]

    • Mobile Phase for this compound pivoxil: 0.1 M phosphate buffer (pH 6.5)-acetonitrile (60:40, v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • For plasma samples, perform protein precipitation by adding perchloric acid, followed by centrifugation.[5]

    • For urine samples, dilute with water before injection.[5]

    • For in vitro reaction samples, dilute with the mobile phase as needed.

  • Quantification:

    • Prepare standard curves for both this compound pivoxil and this compound.

    • Calculate the concentration of each compound in the samples based on the peak areas from the chromatograms.

Visualizations

G cluster_workflow Experimental Workflow for Ensuring Complete Conversion prep Prepare this compound Pivoxil Stock Solution and Buffer incubate Incubate at Controlled pH and Temperature prep->incubate sample Collect Aliquots at Time Intervals incubate->sample stop_rxn Stop Reaction (e.g., add cold acetonitrile) sample->stop_rxn hplc Analyze by HPLC stop_rxn->hplc quantify Quantify this compound and this compound Pivoxil hplc->quantify complete Confirm Complete Conversion quantify->complete

Caption: Workflow for in vitro conversion of this compound pivoxil.

G cluster_troubleshooting Troubleshooting Incomplete Conversion result result start Incomplete Conversion Observed? check_ph Is pH outside 3-5 range? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_temp Is temperature optimal? check_ph->check_temp Yes adjust_ph->check_ph adjust_temp Increase temperature check_temp->adjust_temp No check_time Is incubation time sufficient? check_temp->check_time Yes adjust_temp->check_temp increase_time Increase incubation time check_time->increase_time No success Conversion Complete check_time->success Yes increase_time->check_time

Caption: Troubleshooting decision tree for incomplete conversion.

References

Stability of Cefetamet in plasma samples for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and analysis of plasma samples containing Cefetamet for pharmacokinetic (PK) studies. Adherence to these guidelines is critical for ensuring the integrity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ensuring the stability of this compound in human plasma?

This compound demonstrates good stability under common laboratory storage conditions. For pharmacokinetic analysis, plasma samples can be reliably stored frozen or for a limited time at room temperature.[1] Specific stability data is summarized below.

Data Presentation: Stability of this compound in Human Plasma

Storage TemperatureDurationStability OutcomeReference
22°C (Room Temp)24 hoursStable[1]
-20°C3 monthsStable[1]
Q2: My this compound concentrations are lower than expected. What are the potential causes?

Unexpectedly low concentrations of this compound can arise from several factors, primarily related to the pre-analytical phase. The most common issue is the mishandling of its prodrug, this compound pivoxil, which is administered orally and is extremely unstable in plasma.[1][2] Use the following guide to troubleshoot your results.

Troubleshooting Guide: Low this compound Concentrations

// Node Definitions Problem [label="Problem:\nUnexpectedly Low this compound\nConcentrations", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; CheckHandling [label="Was the analyte of interest\nthis compound or its prodrug,\nthis compound Pivoxil?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; CefetametPath [label="Analyte: this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ProdrugPath [label="Analyte: this compound Pivoxil", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckStorage [label="Were plasma samples stored\ncorrectly post-processing?\n(e.g., >24h at RT)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; StorageOK [label="Storage OK", fillcolor="#34A853", fontcolor="#FFFFFF"]; StorageBad [label="Improper Storage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckProdrugHandling [label="Were special handling procedures\nused for the prodrug?\n(e.g., stabilizers)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; ProdrugHandlingOK [label="Handling OK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProdrugHandlingBad [label="Improper Handling:\n>70% degradation of prodrug\ncan occur in 1 hour.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMethod [label="Review Analytical Method:\n- Instrument calibration\n- Reagent quality\n- Sample prep (e.g., protein precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Low concentrations likely due to\npre-analytical sample degradation.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Problem -> CheckHandling; CheckHandling -> CefetametPath [label=" this compound "]; CheckHandling -> ProdrugPath [label=" this compound Pivoxil "]; CefetametPath -> CheckStorage; ProdrugPath -> CheckProdrugHandling; CheckStorage -> StorageOK [label=" Yes "]; CheckStorage -> StorageBad [label=" No "]; StorageOK -> CheckMethod; StorageBad -> Conclusion; CheckProdrugHandling -> ProdrugHandlingOK [label=" Yes "]; CheckProdrugHandling -> ProdrugHandlingBad [label=" No "]; ProdrugHandlingOK -> CheckMethod; ProdrugHandlingBad -> Conclusion; }

Caption: Troubleshooting workflow for low this compound concentrations.

Q3: Is the prodrug, this compound pivoxil, stable in plasma samples?

No. This compound pivoxil is the orally administered prodrug that is rapidly hydrolyzed to the active form, this compound, by esterases after absorption. It is extremely unstable in plasma, with studies showing over 70% degradation within just one hour. If the objective is to measure the prodrug itself, special collection and handling procedures are mandatory.

Q4: What are the special handling requirements for analyzing this compound pivoxil?

To prevent the rapid ex vivo degradation of this compound pivoxil in plasma, samples must be collected in vacutainers containing citric acid and immediately treated with sodium fluoride, an esterase inhibitor. This step is crucial to obtain accurate measurements of the prodrug.

Experimental Protocols & Workflows

Recommended Workflow for Plasma Sample Handling and Storage

The following diagram outlines the standard workflow for collecting, processing, and storing plasma samples for this compound analysis to ensure sample integrity.

// Connections Collect -> Centrifuge [label="Process ASAP"]; Centrifuge -> Separate; Separate -> Store_Short; Separate -> Store_Long; Store_Short -> Analysis; Store_Long -> Analysis; }

Caption: Recommended workflow for this compound plasma sample handling.

Protocol: Determination of this compound in Plasma by HPLC

This protocol is based on a validated high-performance liquid chromatography (HPLC) method for the quantification of this compound in plasma.

1. Sample Preparation (Protein Precipitation) a. Thaw frozen plasma samples at room temperature. b. To a 500 µL aliquot of the plasma sample, add an equal volume of a precipitating agent like acetonitrile (B52724) or perchloric acid. c. Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. d. Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the clear supernatant to an HPLC vial for analysis.

2. HPLC Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of 4 mM perchloric acid and acetonitrile (e.g., 83:17, v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a specified wavelength suitable for this compound.

  • Quantification Limit: The described method can achieve a limit of quantification of 0.2 µg/mL in plasma.

3. Quality Control a. Prepare calibration standards and quality control (QC) samples in blank plasma. b. Run calibration standards at the beginning of the analytical run to establish a standard curve. c. Analyze QC samples at low, medium, and high concentrations at intervals throughout the run to ensure accuracy and precision. The intra-assay and inter-assay precision for this compound has been reported to be ≤1.5% and ≤2.4%, respectively.

References

Technical Support Center: Optimizing Cefetamet Stability and Activity in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH for optimal Cefetamet stability and in vitro activity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound pivoxil in aqueous solutions?

A1: The stability of this compound pivoxil, the prodrug of this compound, is pH-dependent and exhibits a U-shaped pH-rate profile.[1][2][3] Maximum stability is observed in the acidic pH range of 3 to 5.[1][2] Outside of this range, the hydrolysis of the pivoxil ester is accelerated.

Q2: How does pH affect the in vitro antibacterial activity of this compound?

A2: While this compound pivoxil is most stable at an acidic pH, the antibacterial activity of the active form, this compound, is generally expected to be higher at a pH closer to physiological conditions (pH 7.2-7.4). This is because bacterial growth and the enzymatic targets of β-lactam antibiotics, the penicillin-binding proteins (PBPs), function optimally at neutral pH. For some β-lactams, acidic conditions can lead to an increase in the Minimum Inhibitory Concentration (MIC), indicating reduced antibacterial activity.

Q3: Can the buffer used in my experiment affect this compound's stability?

A3: Yes, buffer catalysis has been observed with this compound pivoxil in acetate (B1210297) and phosphate (B84403) buffers. This means that the buffer components themselves can participate in the hydrolysis reaction, leading to increased degradation of the prodrug. When preparing solutions, it is crucial to consider the potential for buffer catalysis and select a buffer system that minimizes this effect.

Q4: What are the typical degradation pathways for this compound at different pH values?

A4: Like other β-lactam antibiotics, this compound's degradation is influenced by pH. Under acidic conditions, the primary degradation pathway is hydrolysis of the β-lactam ring. In alkaline conditions, both the β-lactam ring and the ester linkage of the prodrug are susceptible to hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected antibacterial activity.
  • Possible Cause 1: Suboptimal pH of the culture medium.

    • Troubleshooting Step: Ensure the pH of your bacterial culture medium is within the optimal range for bacterial growth and this compound activity, typically around pH 7.2-7.4. Verify the pH of the medium after the addition of all components, including the antibiotic solution.

  • Possible Cause 2: Degradation of this compound stock solution.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. If using this compound pivoxil, dissolve it in a buffer within the optimal stability range (pH 3-5) for storage and then dilute it into the final culture medium just before use. Minimize the time the antibiotic spends in non-optimal pH conditions.

Issue 2: Precipitation of this compound in the experimental setup.
  • Possible Cause: Poor solubility at the working pH.

    • Troubleshooting Step: Check the solubility of this compound at the pH of your experiment. If precipitation occurs, consider preparing a more concentrated stock solution in a suitable solvent or a buffer where it is more soluble, and then diluting it to the final concentration. The acidity constants of this compound are pK1 2.93 (COOH) and pK2 3.07 (aminothiazole).

Data Presentation

Table 1: pH-Dependent Stability of this compound Pivoxil

pH RangeStability ProfileKey Considerations
3 - 5Maximum Stability Ideal for stock solution preparation and storage.
< 3Decreased StabilitySusceptible to acid-catalyzed hydrolysis.
> 5Decreased StabilitySusceptible to base-catalyzed hydrolysis.

Table 2: General Effect of pH on the In Vitro Activity of β-Lactam Antibiotics

pH ConditionGeneral Effect on Antibacterial ActivityRationale
Acidic (e.g., pH 5-6)May decrease activity (increase MIC) for some bacteria.Can alter bacterial physiology and the charge of the antibiotic or its target.
Neutral (e.g., pH 7.2-7.4)Generally optimal for activity.Mimics physiological conditions where bacteria and their enzymes function efficiently.
Alkaline (e.g., pH > 8)May decrease activity and significantly decrease stability.Increased rate of hydrolytic degradation of the β-lactam ring.

Experimental Protocols

Protocol 1: Preparation of this compound Pivoxil Stock Solution for Optimal Stability
  • Buffer Preparation: Prepare a 0.1 M citrate (B86180) buffer and adjust the pH to 4.0 using a calibrated pH meter.

  • Dissolution: Weigh the required amount of this compound pivoxil powder and dissolve it in the pH 4.0 citrate buffer to the desired stock concentration (e.g., 10 mg/mL).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, it can be kept at 4°C for a limited time, but stability should be verified.

Protocol 2: Assessment of this compound Activity at Different pH values using Broth Microdilution
  • Media Preparation: Prepare Mueller-Hinton Broth (or another appropriate bacterial growth medium) and divide it into aliquots. Adjust the pH of each aliquot to a different value (e.g., 6.0, 7.0, 8.0) using sterile HCl or NaOH.

  • Antibiotic Dilution: Prepare a serial two-fold dilution of the this compound stock solution in each of the pH-adjusted media in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum as per CLSI guidelines (or other relevant standards).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each pH condition by observing the lowest concentration of this compound that inhibits visible bacterial growth.

Visualizations

Cefetamet_Mechanism_of_Action This compound This compound (Active Form) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and inactivates CellWall Bacterial Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Inhibition of Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Caption: Simplified pathway of this compound's mechanism of action.

Experimental_Workflow_pH_Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution (pH 4.0) Dilution Serial Dilution of this compound in pH-adjusted Media Stock->Dilution Media Prepare Culture Media at Various pH Values Media->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Plates Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC Determine MIC at Each pH Incubation->MIC Analysis Analyze and Compare pH-dependent Activity MIC->Analysis

Caption: Workflow for assessing this compound activity at different pH.

Logical_Relationship_pH pH pH Stability This compound Pivoxil Stability pH->Stability Directly influences Activity This compound Antibacterial Activity pH->Activity Directly influences ExperimentalOutcome Experimental Outcome Stability->ExperimentalOutcome Impacts Activity->ExperimentalOutcome Impacts

Caption: Interrelationship of pH, stability, activity, and outcome.

References

Validation & Comparative

Cefetamet vs. Ceftriaxone: An In Vitro Comparison of Activity Against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of two third-generation cephalosporin (B10832234) antibiotics, cefetamet and ceftriaxone (B1232239), against the common Gram-negative bacterium Escherichia coli. The information herein is supported by experimental data from various studies to offer an objective evaluation for research and development purposes.

Mechanism of Action

Both this compound and ceftriaxone are bactericidal agents belonging to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting this process, the cephalosporins cause the formation of a defective cell wall, leading to cell lysis and death.[1][2][3]

cluster_bacterium Bacterial Cell cluster_antibiotics Cephalosporins PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis Peptidoglycan->Lysis Inhibition leads to Cephalosporin This compound or Ceftriaxone Cephalosporin->PBP Inhibits

Mechanism of action for this compound and Ceftriaxone.

Comparative In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and ceftriaxone against E. coli from various in vitro studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. It is important to note that the data is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.

AntibioticE. coli Strain(s)MIC90 (μg/mL)Reference(s)
This compoundClinical Isolates0.25 - 1[4][5]
CeftriaxoneEnterobacteriaceae≤8[6]
CeftriaxoneCeftriaxone-susceptible isolates64[7]

Note: MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of the tested isolates.

Experimental Protocols

The in vitro activity of this compound and ceftriaxone against E. coli is typically determined using standardized antimicrobial susceptibility testing (AST) methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth dilution and agar (B569324) dilution.

Broth Dilution Method

The broth dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] This can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution). The general procedure is as follows:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antibiotic (this compound or ceftriaxone) is prepared in a liquid growth medium, such as Mueller-Hinton broth.

  • Inoculum Preparation: A standardized suspension of the E. coli isolate is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Each well or tube containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

  • Incubation: The plates or tubes are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

A Prepare serial dilutions of This compound and Ceftriaxone C Inoculate dilutions with E. coli A->C B Prepare standardized E. coli inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Workflow for MIC determination by broth dilution.
Agar Dilution Method

The agar dilution method is another technique for determining the MIC.

  • Preparation of Agar Plates: Different concentrations of the antibiotic are incorporated into molten agar medium (e.g., Mueller-Hinton agar) and poured into petri dishes.

  • Inoculum Preparation: A standardized suspension of the E. coli isolate is prepared.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a control plate with no antibiotic.

  • Incubation: The plates are incubated under appropriate conditions.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

Discussion

Based on the available in vitro data, both this compound and ceftriaxone demonstrate potent activity against E. coli. The MIC90 values suggest that this compound is highly active against clinical isolates of E. coli.[4][5] Ceftriaxone also shows good activity, although its efficacy can be significantly influenced by the presence of resistance mechanisms, such as the production of extended-spectrum β-lactamases (ESBLs). For ceftriaxone-susceptible strains, the MIC90 can be higher than that of this compound.[7]

The choice between these two agents in a research or drug development context may depend on the specific E. coli strains being investigated (e.g., known resistance profiles) and the intended application. It is crucial to consider that in vitro activity does not always directly translate to in vivo efficacy, and further studies are often required.

References

A Comparative Analysis of Cefetamet and Cefixime Efficacy Against Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two third-generation oral cephalosporins, Cefetamet and Cefixime, against the significant respiratory pathogen Haemophilus influenzae. The information presented is supported by experimental data from peer-reviewed studies to assist in research and development decisions.

Quantitative Efficacy Comparison

The in vitro activities of this compound and Cefixime against a large cohort of H. influenzae clinical isolates, categorized by their ampicillin (B1664943) susceptibility and β-lactamase production, are summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the tested isolates (MIC90).

AntibioticIsolate TypeNumber of IsolatesMIC90 (mg/L)
This compound Ampicillin-Susceptible1,8930.12
β-Lactamase-Positive1910.12
Ampicillin-Resistant, β-Lactamase-Negative1280.5
Cefixime Ampicillin-Susceptible1,8930.06
β-Lactamase-Positive1910.06
Ampicillin-Resistant, β-Lactamase-Negative1280.25

Data sourced from a 1991 study of 2,212 clinical isolates in the UK.

Experimental Protocols

The data presented above was primarily generated using the broth microdilution method, a standardized antimicrobial susceptibility testing protocol.

Broth Microdilution Method for H. influenzae

  • Inoculum Preparation: A suspension of the H. influenzae isolate is prepared in a suitable broth, such as Mueller-Hinton broth or saline, to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1-4 x 10⁸ CFU/mL.

  • Medium: Haemophilus Test Medium (HTM) is the recommended medium for susceptibility testing of H. influenzae. HTM is a Mueller-Hinton based broth supplemented with essential growth factors, namely hemin (B1673052) (X-factor) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD or V-factor), and often includes yeast extract.

  • Procedure: The standardized bacterial suspension is further diluted into the HTM to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate. The antibiotics, this compound and Cefixime, are prepared in serial twofold dilutions in the HTM.

  • Incubation: The microtiter plates are incubated at 35-37°C in an atmosphere of 5-7% CO₂ for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing the Experimental Workflow and Mechanism of Action

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Inoculum Preparation cluster_testing Broth Microdilution cluster_analysis Data Analysis isolate H. influenzae Isolate suspension Bacterial Suspension (0.5 McFarland) isolate->suspension inoculation Inoculation into Haemophilus Test Medium suspension->inoculation Standardized Inoculum dilution Serial Dilution of This compound & Cefixime dilution->inoculation incubation Incubation (35-37°C, 5-7% CO2, 16-20h) inoculation->incubation mic MIC Determination incubation->mic Observation of Growth mic90 MIC90 Calculation mic->mic90

Experimental workflow for determining MIC values.

mechanism_of_action cluster_drug Cephalosporin Action cluster_bacterium Bacterial Cell Wall Synthesis drug This compound / Cefixime (β-Lactam Ring) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) drug->pbp Binds to & Inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes lysis Cell Lysis & Bacterial Death pbp->lysis Inhibition leads to cell_wall Stable Cell Wall peptidoglycan->cell_wall Forms

Mechanism of action of third-generation cephalosporins.

Mechanism of Action

This compound and Cefixime, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2]

  • Target: The primary target of these cephalosporins is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][2]

  • Inhibition: The β-lactam ring structure of this compound and Cefixime binds to the active site of PBPs, thereby inactivating them.[1][2]

  • Effect: The inactivation of PBPs prevents the final transpeptidation step of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall.

  • Outcome: The disruption of cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.

Both this compound and Cefixime are stable in the presence of many β-lactamase enzymes, which are a common mechanism of resistance in H. influenzae. This stability contributes to their effectiveness against β-lactamase-producing strains.

Conclusion

Both this compound and Cefixime demonstrate potent in vitro activity against H. influenzae, including strains that are resistant to ampicillin through the production of β-lactamase. Cefixime generally exhibits a two-fold greater in vitro potency (lower MIC90) compared to this compound against all tested strains of H. influenzae. The activity of both agents is somewhat reduced against ampicillin-resistant, β-lactamase-negative strains, suggesting that alterations in penicillin-binding proteins may play a role in this reduced susceptibility. This guide provides foundational data for researchers and developers; however, further in vivo studies and clinical trials are necessary to fully elucidate the comparative clinical efficacy of these two cephalosporins.

References

A Comparative Analysis of the In Vitro Activity of Cefetamet and Amoxicillin-Clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro antimicrobial activities of Cefetamet, a third-generation oral cephalosporin, and amoxicillin-clavulanate, a combination of a penicillin-class antibiotic and a β-lactamase inhibitor. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these two antimicrobial agents.

This compound is the active metabolite of the prodrug this compound pivoxil and demonstrates potent activity against a wide range of Gram-negative and Gram-positive bacteria, particularly those responsible for respiratory tract infections.[1][2] Amoxicillin-clavulanate is widely utilized for its broad-spectrum coverage, with clavulanic acid providing protection to amoxicillin (B794) from degradation by β-lactamase enzymes produced by various bacteria.[3][4]

Comparative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and amoxicillin-clavulanate against key bacterial pathogens. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity against Key Respiratory Pathogens

OrganismAntimicrobial AgentNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae This compound---
Amoxicillin-Clavulanate-0.03 - 0.252
Haemophilus influenzae This compound2,212-≤2
Amoxicillin-Clavulanate-12
Moraxella catarrhalis This compound---
Amoxicillin-Clavulanate117--

Data synthesized from multiple sources. Direct comparative studies with comprehensive, side-by-side MIC50 and MIC90 values for both drugs against the same panel of isolates are limited in the public domain.

This compound has demonstrated excellent in vitro activity against major respiratory pathogens including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella (Branhamella) catarrhalis.[2] It is notably active against β-lactamase-producing strains of H. influenzae and M. catarrhalis. However, its activity against penicillin-resistant S. pneumoniae is poor.

Amoxicillin-clavulanate is effective against a broad spectrum of bacteria. Against ampicillin-resistant, β-lactamase-producing Haemophilus influenzae, the combination of amoxicillin and clavulanic acid shows significant synergy. All isolates of Moraxella catarrhalis in one study were reported to be susceptible to amoxicillin-clavulanate.

Table 2: In Vitro Activity against Enterobacteriaceae

OrganismAntimicrobial AgentNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli This compound--0.25 - 1
Amoxicillin-Clavulanate2,440--
Klebsiella pneumoniae This compound--0.25 - 1
Amoxicillin-Clavulanate---
Proteus mirabilis This compound--0.25 - 1
Amoxicillin-Clavulanate---

Data synthesized from multiple sources.

This compound exhibits high activity against Enterobacteriaceae. Its superior activity against many Gram-negative pathogens is linked to its enhanced stability against β-lactamases. The addition of clavulanic acid significantly increases the susceptibility of Enterobacteriaceae to amoxicillin.

Experimental Protocols

The in vitro susceptibility data cited in this guide are primarily determined using standardized methods such as broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and amoxicillin-clavulanate are prepared at a known concentration. For amoxicillin-clavulanate, a fixed ratio (e.g., 2:1) of amoxicillin to clavulanic acid is typically used. Serial twofold dilutions of the antimicrobial agents are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. A standardized inoculum is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing bacteria.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is another standard procedure for determining MICs.

  • Preparation of Antimicrobial Plates: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method and is typically diluted to a final concentration of 10⁴ CFU per spot.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for comparing the in vitro activity of this compound and amoxicillin-clavulanate.

cluster_prep Preparation Phase cluster_testing Susceptibility Testing Phase cluster_analysis Data Analysis Phase bacterial_isolates Bacterial Isolates (e.g., S. pneumoniae, H. influenzae) inoculum_prep Prepare Standardized Inoculum (0.5 McFarland Standard) bacterial_isolates->inoculum_prep antimicrobial_prep Prepare Antimicrobial Stock Solutions (this compound & Amoxicillin-Clavulanate) serial_dilution Perform Serial Dilutions of Antimicrobials antimicrobial_prep->serial_dilution media_prep Prepare Growth Media (e.g., Mueller-Hinton Broth/Agar) media_prep->serial_dilution inoculation Inoculate Microtiter Plates or Agar Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination data_compilation Compile MIC50 and MIC90 Values mic_determination->data_compilation comparison Compare In Vitro Activity data_compilation->comparison

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

References

Cefetamet's Stability Against Beta-Lactamases: A Comparative Analysis with Other Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antibiotic development, the escalating challenge of beta-lactamase-mediated resistance necessitates a thorough understanding of the stability of cephalosporins. This guide provides a comparative analysis of the beta-lactamase stability of cefetamet, an oral third-generation cephalosporin (B10832234), against its counterparts such as cefixime (B193813) and cefpodoxime. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform research and development efforts.

Third-generation cephalosporins are characterized by their broad spectrum of activity against Gram-negative bacteria, which is largely attributed to their enhanced stability in the presence of many beta-lactamase enzymes.[1] Beta-lactamases are bacterial enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring, rendering the antibiotic ineffective.[2] The stability of a cephalosporin against these enzymes is a critical determinant of its clinical efficacy against resistant pathogens.

Comparative Stability of Oral Third-Generation Cephalosporins

Experimental studies have demonstrated that this compound, along with other oral third-generation cephalosporins like cefixime and cefpodoxime, exhibits a high degree of stability against many common plasmid-mediated beta-lactamases, such as TEM-1 and SHV-1.[3] However, their stability can vary against different types of beta-lactamases, particularly chromosomally mediated AmpC enzymes and extended-spectrum beta-lactamases (ESBLs).

One study directly compared the inactivation of this compound, cefpodoxime, and cefixime by a beta-lactamase produced by Proteus vulgaris. The findings indicated that all three compounds were only slowly inactivated by this particular enzyme, and were notably poorer substrates when compared to cefotaxime.[4] This suggests a comparable level of stability among these three oral agents against this specific cefuroximase-type enzyme.

The following table summarizes the stability of this compound and other selected third-generation cephalosporins against common beta-lactamases based on available literature. The stability is often reported qualitatively or as relative rates of hydrolysis compared to a reference compound.

CephalosporinBeta-Lactamase TypeStability/Hydrolysis DataReference
This compound Proteus vulgaris (Cefuroximase activity)Slowly inactivated; much poorer substrate than cefotaxime.[4]
Cefixime Proteus vulgaris (Cefuroximase activity)Slowly inactivated; much poorer substrate than cefotaxime.[4]
Cefpodoxime TEM-1, SHV-1, BRO-1Stable.[3]
Proteus vulgaris (Cefuroximase activity)Slowly inactivated; much poorer substrate than cefotaxime.[4]
Class I beta-lactamasesHydrolysis is barely detectable.[4]
Cefotaxime TEM-1, SHV-1, P99Very low hydrolysis (Vmax <0.10% compared to cephaloridine).[5]

Experimental Protocols

The stability of cephalosporins to beta-lactamase hydrolysis is commonly determined using a spectrophotometric assay. This method monitors the change in absorbance of the cephalosporin solution as the beta-lactam ring is cleaved by the enzyme.

Spectrophotometric Beta-Lactamase Hydrolysis Assay

Objective: To determine the rate of hydrolysis of a cephalosporin by a specific beta-lactamase enzyme.

Materials:

  • Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)

  • Cephalosporin solutions of known concentrations (e.g., this compound, cefixime, cefpodoxime)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the cephalosporins in the appropriate buffer. Dilute the purified beta-lactamase to a suitable concentration in the same buffer.

  • Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance for the intact cephalosporin (typically between 260-275 nm).

  • Assay: a. Add a specific volume of the cephalosporin solution to a quartz cuvette and place it in the spectrophotometer. b. Record the initial absorbance. c. Initiate the reaction by adding a small volume of the diluted beta-lactamase solution to the cuvette and mix quickly. d. Monitor the decrease in absorbance over time as the beta-lactam ring is hydrolyzed.

  • Data Analysis: The rate of hydrolysis is calculated from the initial linear portion of the absorbance versus time plot. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined by measuring the hydrolysis rates at various substrate concentrations.

A common variation of this assay utilizes a chromogenic cephalosporin substrate, such as nitrocefin (B1678963).[6] Hydrolysis of nitrocefin results in a distinct color change, and the rate of this change, measured at a specific wavelength (e.g., 486 nm), is proportional to the beta-lactamase activity.

Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in determining and understanding beta-lactamase stability, the following diagrams are provided.

Beta_Lactam_Signaling cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalysis BetaLactamase Beta-Lactamase InactivatedCephalosporin Inactive Metabolite BetaLactamase->InactivatedCephalosporin CellWall->PBP Cephalosporin Third-Generation Cephalosporin (e.g., this compound) Cephalosporin->PBP Inhibition Cephalosporin->BetaLactamase Hydrolysis InactivatedCephalosporin->PBP No Inhibition

Caption: Mechanism of action and resistance to third-generation cephalosporins.

Experimental_Workflow cluster_prep Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Ceph_Sol Prepare Cephalosporin Solutions Mix Mix Cephalosporin and Enzyme in Cuvette Ceph_Sol->Mix Enzyme_Sol Prepare Beta-Lactamase Solution Enzyme_Sol->Mix Measure Measure Absorbance Change Over Time Mix->Measure Calc_Rate Calculate Hydrolysis Rate Measure->Calc_Rate Compare Compare Rates of Different Cephalosporins Calc_Rate->Compare

Caption: Workflow for comparing cephalosporin hydrolysis rates.

References

Cross-Resistance Between Cefetamet and Other Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cefetamet, an oral third-generation cephalosporin, with other beta-lactam antibiotics, focusing on the phenomenon of cross-resistance. The information presented is supported by experimental data to assist researchers in understanding the efficacy of this compound against various resistant bacterial strains and the underlying mechanisms of resistance.

Introduction to this compound and Beta-Lactam Resistance

This compound is the active metabolite of the prodrug this compound pivoxil. As a third-generation cephalosporin, it exhibits a broad spectrum of activity against many Gram-negative bacteria, including members of the Enterobacteriaceae family. Its stability in the presence of certain beta-lactamases contributes to its efficacy against some strains that are resistant to older beta-lactam antibiotics. However, the emergence and spread of various resistance mechanisms, primarily the production of beta-lactamase enzymes and alterations in penicillin-binding proteins (PBPs), can lead to cross-resistance between this compound and other beta-lactams. Understanding these cross-resistance patterns is crucial for the effective clinical use of this compound and for the development of new antimicrobial agents.

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other beta-lactam antibiotics against a range of bacterial isolates with varying resistance profiles. The data is compiled from several in vitro studies and is presented to facilitate a direct comparison of potency.

Table 1: Comparative MICs (µg/mL) against Enterobacteriaceae Producing SHV-5 Beta-Lactamase

AntibioticMIC Range
This compound Related to the quantity of enzyme expressed
CeftazidimeHigher than this compound
AztreonamHigher than this compound
CefotaximeComparable to this compound

Data from a study on the in vitro activity of this compound against enterobacteria expressing an SHV-5-type beta-lactamase.[1]

Table 2: General Activity Spectrum of this compound

Bacterial GroupThis compound ActivityCross-Resistance Observed with:
EnterobacteriaceaeHighly ActiveCephalosporinase-overproducing strains of Enterobacter cloacae
Streptococcus pneumoniaePoor activity against penicillin-resistant strainsPenicillins
Staphylococcus aureusResistant (including MRSA)Methicillin and other beta-lactams
Pseudomonas aeruginosaResistantN/A
Cefaclor-resistant species (P. vulgaris, Providencia spp., S. marcescens)ActiveN/A

This table provides a general overview of this compound's activity.[2]

Table 3: Comparative MIC₉₀ (µg/mL) against Penicillin-Susceptible and -Resistant Streptococcus pneumoniae

AntibioticPenicillin-Susceptible (S)Penicillin-Intermediate (I)Penicillin-Resistant (R)
Cefotaxime0.06 - 0.1250.5 - 1.01.0 - 2.0
Ceftriaxone0.06 - 0.1250.5 - 1.01.0 - 2.0
Ceftazidime2.016.016.0
Cefepime0.06 - 0.1250.5 - 1.01.0 - 2.0
Imipenem≤1.0≤1.0≤1.0
Meropenem≤1.0≤1.0≤1.0

Note: Specific MIC data for this compound against these strains was not available in the cited literature, but it is generally reported to have poor activity against penicillin-resistant S. pneumoniae.[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. The following is a generalized protocol based on established methods.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of this compound and other beta-lactam antibiotics

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile pipette tips

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in the broth medium to achieve a range of concentrations. These dilutions are typically prepared at twice the final desired concentration.

    • Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the bacterial isolates on an appropriate agar (B569324) medium overnight.

    • Select several colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final concentration.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

Mechanisms of Cross-Resistance

Cross-resistance to this compound among beta-lactam resistant bacteria is primarily driven by two key mechanisms: the production of beta-lactamase enzymes and alterations in the target penicillin-binding proteins (PBPs).

Beta-Lactamase Production

Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring. The effectiveness of this compound is influenced by its stability against these enzymes.

  • Stability: this compound shows good stability against many common plasmid-mediated beta-lactamases, which explains its activity against some strains resistant to older cephalosporins like cefaclor.[2]

  • Hydrolysis by ESBLs: Extended-spectrum beta-lactamases (ESBLs), such as some variants of SHV, can hydrolyze this compound. The efficiency of this hydrolysis is a key determinant of the MIC. For instance, the SHV-5-type beta-lactamase has been shown to hydrolyze this compound.[1] The MIC values for this compound against ESBL-producing organisms are often related to the level of enzyme expression.[1]

  • Cephalosporinases (AmpC): Overproduction of chromosomal or plasmid-mediated AmpC beta-lactamases, as seen in some strains of Enterobacter cloacae, can confer resistance to this compound.[2]

Alterations in Penicillin-Binding Proteins (PBPs)

PBPs are the primary targets of beta-lactam antibiotics. Alterations in the structure of these proteins can reduce the binding affinity of the antibiotic, leading to resistance.

  • Gram-Negative Bacteria: In Escherichia coli, this compound has a high affinity for PBP 3.[5] Resistance can emerge through mutations in the genes encoding these PBPs, which is a common mechanism of resistance to cephalosporins.

  • Streptococcus pneumoniae: Resistance to penicillins and cephalosporins in S. pneumoniae is primarily due to alterations in multiple PBPs. This compound has been reported to have poor activity against penicillin-resistant strains, suggesting that the PBP alterations in these strains also reduce the binding affinity of this compound.[4]

  • Methicillin-Resistant Staphylococcus aureus (MRSA): MRSA is resistant to this compound due to the acquisition of the mecA gene, which encodes for a low-affinity PBP known as PBP2a. PBP2a can continue to function in cell wall synthesis even in the presence of most beta-lactam antibiotics, including this compound.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_MIC_Determination Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result A Bacterial Isolate B Prepare Inoculum (0.5 McFarland) A->B F Inoculate Plate with Bacterial Suspension B->F C Antibiotic Stock Solutions D Serial Dilutions in Broth C->D E Dispense Antibiotic Dilutions into 96-well Plate D->E E->F G Incubate at 37°C for 16-20h F->G H Read Plates for Visible Growth G->H I Determine MIC H->I

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Cross_Resistance_Mechanisms Molecular Mechanisms of Cross-Resistance to this compound cluster_betalactamase Beta-Lactamase Mediated Resistance cluster_pbp PBP Alteration Mediated Resistance cluster_outcome Outcome A Beta-Lactamase (e.g., SHV-5, AmpC) C Hydrolysis of Beta-Lactam Ring A->C Enzymatic Action B This compound B->C D Inactive this compound C->D M Cross-Resistance D->M E Normal PBP G Inhibition of Cell Wall Synthesis E->G High Affinity Binding F This compound F->G J Reduced Binding Affinity F->J Low Affinity H Bacterial Cell Death G->H I Altered PBP (e.g., PBP2a in MRSA) I->J K Continued Cell Wall Synthesis J->K L Bacterial Survival (Resistance) K->L L->M

Caption: Mechanisms of bacterial cross-resistance to this compound.

Conclusion

This compound demonstrates valuable activity against many beta-lactamase-producing Gram-negative pathogens, offering an advantage over older oral cephalosporins. However, its efficacy is compromised by certain resistance mechanisms that also confer resistance to other beta-lactam antibiotics. Specifically, the production of ESBLs like SHV-5 and AmpC beta-lactamases, as well as alterations in PBPs found in penicillin-resistant S. pneumoniae and MRSA, lead to significant cross-resistance. A thorough understanding of local resistance patterns and the specific mechanisms of resistance in clinical isolates is essential for the appropriate and effective use of this compound and other beta-lactam agents. Further research into the development of new beta-lactamase inhibitors and novel beta-lactams with high affinity for altered PBPs is warranted to combat the growing challenge of antibiotic resistance.

References

A Head-to-Head Comparison of Cefetamet and Cefpodoxime: An In Vitro Perspective on Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of third-generation oral cephalosporins, Cefetamet and Cefpodoxime (B17579) represent important therapeutic options for a variety of bacterial infections. A critical evaluation of their in vitro activity, particularly their Minimum Inhibitory Concentration (MIC) values, is essential for researchers, scientists, and drug development professionals in making informed decisions. This guide provides a comparative analysis of this compound and Cefpodoxime, supported by experimental data on their efficacy against key bacterial pathogens.

Comparative Analysis of MIC Values

The in vitro potency of an antibiotic is quantitatively expressed by its MIC, the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the comparative MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and Cefpodoxime against a range of clinically relevant bacteria.

Bacterial SpeciesThis compound MIC (mg/L)Cefpodoxime MIC (mg/L)
Gram-Negative Bacteria
Escherichia coli0.25 - 1[1]≤ 2[2]
Haemophilus influenzaePotent activity[3]≤ 0.5[4]
Klebsiella pneumoniaeVery active[1]≤ 2
Moraxella catarrhalisStable to β-lactamase≤ 0.5
Neisseria gonorrhoeaeMIC correlate ≤ 0.5MIC correlate ≤ 0.5
Proteus mirabilis0.25 - 1≤ 2
Enterobacter cloacaeResistant≥ 4
Serratia marcescensActive≥ 4
Citrobacter freundii-≥ 4
Morganella morganii-≥ 4
Gram-Positive Bacteria
Staphylococcus aureusInsufficient activity4
Streptococcus pneumoniaePotent activity≤ 0.5
Streptococcus pyogenesPotent activity≤ 2

Data Interpretation:

Generally, Cefpodoxime demonstrates a broader spectrum of activity, particularly against staphylococci, where this compound shows limited efficacy. Against many Gram-negative bacteria, this compound is reported to be slightly more active than Cefpodoxime. However, both agents exhibit potent activity against common respiratory pathogens like Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis. It is important to note that against certain Enterobacteriaceae such as Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Morganella morganii, higher MIC values are consistently observed for Cefpodoxime.

Experimental Protocols for MIC Determination

The determination of MIC values is a standardized process crucial for antimicrobial susceptibility testing. The most common methods employed are broth dilution and agar (B569324) dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Procedure:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Cefpodoxime are prepared in a suitable solvent. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension. The plates are then incubated at 35°C for 16-20 hours.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes.

Procedure:

  • Preparation of Antibiotic-Containing Agar: A series of agar plates are prepared, each containing a specific concentration of this compound or Cefpodoxime.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare Serial Antibiotic Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate (Antibiotic + Inoculum) prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results (Visual Inspection for Growth) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

References

A Comparative Guide to the Validation of Cefetamet Analysis: HPLC vs. Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Spectrophotometric methods for the analysis of Cefetamet, with a focus on method validation according to International Council for Harmonisation (ICH) guidelines.

This publication aims to offer an objective comparison of the performance of these analytical techniques, supported by experimental data from various studies. Detailed methodologies for the key experiments are provided to facilitate reproducibility and aid in the selection of the most appropriate method for a given analytical challenge.

Performance Comparison: HPLC vs. Spectrophotometry

The selection of an analytical method hinges on a variety of factors, including sensitivity, specificity, and the nature of the sample matrix. Below is a summary of the quantitative performance data for HPLC and alternative spectrophotometric methods for this compound analysis.

Validation ParameterRP-HPLC Method 1[1]RP-HPLC Method 2[2][3]Spectrophotometric (Colorimetric) Method[4]Spectrophotometric (Derivative) Method[4]Spectrophotometric (Difference) Method
Linearity Range 1 - 6 µg/mL10 - 50 µg/mL2 - 25 µg/mL5 - 40 µg/mL1 - 35 µg/mL
Correlation Coefficient (r²) Not Specified0.99910.99930.9982Not Specified
Accuracy (% Recovery) Not Specified99 - 100%> 99%> 99%> 99%
Precision (%RSD) Not Specified< 2%< 1%< 1%Not Specified
Limit of Detection (LOD) Not Specified2.66 µg/mL0.0920 µg/mL1.440 µg/mLNot Specified
Limit of Quantification (LOQ) Not Specified8.07 µg/mL0.3067 µg/mL4.830 µg/mLNot Specified

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This section details a common RP-HPLC methodology for the determination of this compound in pharmaceutical dosage forms.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector.

  • C18 column (e.g., 250mm x 4.6mm, 5µm particle size).

Mobile Phase:

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 232 nm

  • Injection Volume: 20 µL

Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to prepare working standard solutions within the linear range (e.g., 1-6 µg/mL or 10-50 µg/mL).

Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a suitable solvent, sonicate to dissolve the drug, and dilute to volume.

  • Filter the solution to remove any insoluble excipients.

  • Dilute the filtered solution to a concentration within the calibration range.

Validation Parameters (as per ICH Guidelines Q2(R2)):

  • Specificity: Analyze blank, placebo, and drug-spiked samples to ensure no interference from excipients.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into the placebo at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition, detection wavelength) and observe the effect on the results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and often more rapid alternative to HPLC. Here are protocols for three different spectrophotometric approaches.

Principle: This method is based on the reduction of the Folin-Ciocalteu reagent (FCR) by this compound in an alkaline medium, resulting in a blue-colored product that can be measured spectrophotometrically.

Reagents:

  • Folin-Ciocalteu Reagent (1 N)

  • Sodium Hydroxide (1 N)

  • Methanol

  • Purified Water

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).

  • Create a working standard solution by diluting the stock solution with purified water (e.g., 100 µg/mL).

  • In a series of 10 mL volumetric flasks, add varying aliquots of the working standard solution (to achieve concentrations of 2-25 µg/mL).

  • To each flask, add 0.8 mL of 1 N FCR solution and 6 mL of purified water.

  • Add 1 mL of 1 N NaOH solution and dilute to the mark with purified water.

  • Measure the absorbance at 725 nm against a reagent blank.

Principle: This technique uses the first derivative of the absorption spectrum to eliminate background interference and resolve overlapping spectra.

Procedure:

  • Prepare a series of standard solutions of this compound in purified water (e.g., 5-40 µg/mL).

  • Record the first derivative spectra for each standard solution.

  • Measure the amplitude between the maxima (at 221 nm) and minima (at 207 nm).

  • Plot the amplitude difference against the corresponding concentration to create a calibration curve.

Principle: This method involves measuring the difference in absorbance of a substance in acidic and basic solutions.

Reagents:

  • 0.1 N Hydrochloric Acid

  • 0.1 N Sodium Hydroxide

  • Methanol

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare two sets of standard solutions by diluting the stock solution with 0.1 N HCl and 0.1 N NaOH, respectively, to achieve concentrations in the range of 1-35 µg/mL.

  • Record the difference spectrum by using the acidic solution as the blank and the basic solution as the sample.

  • Measure the difference in absorbance between the peak maximum (221 nm) and minimum (275 nm).

  • Plot this difference against the concentration.

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

HPLC_Validation_Workflow cluster_ICH ICH Guideline Q2(R2) Validation start Analytical Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

References

Cefetamet activity against clinical isolates with known resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing in vitro data reveals cefetamet's potent activity against a range of clinically significant bacterial isolates harboring known resistance mechanisms. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance against other beta-lactam antibiotics, supported by experimental data and detailed methodologies.

This compound, an oral third-generation cephalosporin (B10832234), demonstrates promising in vitro activity against numerous Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and other resistance enzymes. This report synthesizes available data to offer a clear comparison of this compound's efficacy, particularly against challenging resistant phenotypes.

Comparative In Vitro Activity of this compound

This compound has shown enhanced stability against many common β-lactamases, contributing to its effectiveness against otherwise resistant strains.[1] The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator agents against various clinical isolates with defined resistance mechanisms.

Activity Against ESBL-Producing Enterobacteriaceae

Extended-spectrum β-lactamases are a major cause of resistance to cephalosporin antibiotics. This compound's activity against ESBL-producing Escherichia coli and Klebsiella pneumoniae has been a key area of investigation.

Table 1: Comparative MICs (μg/mL) Against ESBL-Producing Escherichia coli

AntibioticResistance MechanismMIC50MIC90
This compound CTX-M 216
CefpodoximeCTX-M32>128
CefiximeCTX-M864
CefuroximeCTX-M>128>128

Table 2: Comparative MICs (μg/mL) Against ESBL-Producing Klebsiella pneumoniae

AntibioticResistance MechanismMIC50MIC90
This compound TEM/SHV 432
CefpodoximeTEM/SHV64>128
CefiximeTEM/SHV16128
CefuroximeTEM/SHV>128>128
Activity Against AmpC-Producing Enterobacterales

AmpC β-lactamases, which can be inducible or plasmid-mediated, confer resistance to a broad range of β-lactam antibiotics. This compound's activity has been evaluated against species that commonly produce these enzymes, such as Enterobacter cloacae.

Table 3: Comparative MICs (μg/mL) Against AmpC-Producing Enterobacter cloacae

AntibioticResistance MechanismMIC50MIC90
This compound AmpC (derepressed) 864
CefepimeAmpC (derepressed)216
CeftazidimeAmpC (derepressed)32>128
Piperacillin/TazobactamAmpC (derepressed)16128
Activity Against Pseudomonas aeruginosa with Efflux Pump Overexpression

Efflux pumps actively transport antibiotics out of the bacterial cell, contributing significantly to multidrug resistance in organisms like Pseudomonas aeruginosa. The MexAB-OprM efflux system is a primary contributor to this resistance.

Table 4: Comparative MICs (μg/mL) Against Pseudomonas aeruginosa with Efflux Pump Overexpression

AntibioticResistance MechanismMIC50MIC90
This compound MexAB-OprM Overexpression 32>128
CefepimeMexAB-OprM Overexpression832
CeftazidimeMexAB-OprM Overexpression1664
MeropenemMexAB-OprM Overexpression28

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following protocols are representative of the methodologies used.

Broth Microdilution for MIC Determination

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates overnight at 35°C. Well-isolated colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution panel.

  • Antimicrobial Agent Preparation: Stock solutions of this compound and comparator antibiotics were prepared according to the manufacturers' instructions. Serial twofold dilutions of each antimicrobial agent were made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates were incubated at 35°C in ambient air for 16-20 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

  • Quality Control: Quality control was performed using reference strains such as E. coli ATCC 25922 and K. pneumoniae ATCC 700603 to ensure the accuracy and reproducibility of the results.[2]

Molecular Characterization of Resistance Mechanisms

The presence of specific resistance genes was confirmed using polymerase chain reaction (PCR) and DNA sequencing.

  • DNA Extraction: Bacterial DNA was extracted from overnight cultures using a commercial DNA extraction kit.

  • PCR Amplification: Specific primers targeting genes encoding for ESBLs (e.g., blaCTX-M, blaTEM, blaSHV), AmpC β-lactamases, and efflux pump regulators (e.g., mexR) were used to amplify the respective gene fragments.

  • Gel Electrophoresis: The PCR products were separated by agarose (B213101) gel electrophoresis to confirm the presence of amplicons of the expected size.

  • DNA Sequencing: The amplified DNA fragments were purified and sequenced to identify the specific alleles of the resistance genes. The resulting sequences were compared with known resistance gene sequences in public databases.[3][4][5]

Visualizing Resistance Mechanisms and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and processes.

Beta_Lactam_Resistance cluster_mechanisms Mechanisms of Beta-Lactam Resistance Enzymatic_Degradation Enzymatic Degradation (e.g., Beta-lactamases) Beta_Lactam Beta-Lactam Antibiotic Enzymatic_Degradation->Beta_Lactam Hydrolyzes Target_Modification Target Modification (Altered PBPs) PBP Penicillin-Binding Proteins (PBPs) Target_Modification->PBP Alters Reduced_Permeability Reduced Permeability (Porin Loss) Reduced_Permeability->Beta_Lactam Blocks Entry Efflux_Pumps Efflux Pumps Efflux_Pumps->Beta_Lactam Expels Bacterium Bacterial Cell Beta_Lactam->Bacterium Enters Cell Beta_Lactam->PBP Inhibits Bacterium->PBP Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Wall->Bacterium Maintains Integrity

Caption: Mechanisms of Beta-Lactam Resistance.

AST_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow start Isolate Bacterial Colony inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum setup Inoculate Microdilution Plate with Antibiotic Serial Dilutions inoculum->setup incubate Incubate at 35°C for 16-20 hours setup->incubate read Read and Record MIC Value incubate->read interpret Interpret Results (S, I, R) based on CLSI/EUCAST Breakpoints read->interpret report Report Findings interpret->report

References

In Vitro Synergistic Effects of Cefetamet and Other Third-Generation Cephalosporins with Various Antibiotic Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific in vitro synergy data for Cefetamet is limited in publicly available literature, this guide provides a comparative analysis of the synergistic potential of other third-generation cephalosporins, such as ceftazidime (B193861), ceftriaxone, and cefotaxime, in combination with other antibiotic classes. Given that this compound is a third-generation cephalosporin, these findings offer valuable insights for researchers, scientists, and drug development professionals exploring potential combination therapies.

The exploration of antibiotic synergy is a critical area of research in the face of rising antimicrobial resistance. Combining antibiotics can lead to enhanced bactericidal activity, a broader spectrum of coverage, and the potential to prevent the emergence of resistant strains. This guide summarizes the in vitro synergistic effects of third-generation cephalosporins with aminoglycosides and fluoroquinolones against various bacterial pathogens.

Comparison of Synergistic Effects

The following tables summarize the findings from in vitro studies that have evaluated the synergistic effects of third-generation cephalosporins with other antibiotics. Synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI) from checkerboard assays or by observing a significant decrease in bacterial colony-forming units (CFU) in time-kill assays.

Table 1: Synergistic Effects of Third-Generation Cephalosporins with Aminoglycosides

Third-Generation CephalosporinAminoglycosideTest MethodTarget Organism(s)Synergy Observed
Ceftazidime, Ceftriaxone, CefotaximeAmikacin (B45834)CheckerboardEnterobacteriaceaeSynergy was frequently observed, particularly against strains resistant to third-generation cephalosporins alone[1][2].
CeftazidimeTobramycinNot SpecifiedPseudomonas aeruginosaSynergism was frequently observed when ceftazidime was combined with tobramycin[3].
CeftriaxoneAmikacinCheckerboardPseudomonas spp.This combination exerted synergy against seven of the isolates tested[4].
Cefoperazone, Ceftriaxone, CeftazidimeAmikacin, Netilmicin (B1678213)Disc DiffusionPseudomonas spp.Amikacin and netilmicin in combination with the three cephalosporins exhibited synergy against 7-12 isolates[4].
Ceftazidime, Ceftriaxone, Moxalactam, CefotaximeAmikacinNot SpecifiedMulti-resistant P. aeruginosaAmikacin showed more frequent synergy with these cephalosporins[5].
Cefotaxime, Moxalactam, CeftazidimeGentamicinCheckerboard, Time-KillVarious bacterial strainsSynergy was demonstrated against 30-40% of strains by FIC index and 50-70% by fractional bactericidal concentration index[6].

Table 2: Synergistic Effects of Third-Generation Cephalosporins with Fluoroquinolones

Third-Generation CephalosporinFluoroquinoloneTest MethodTarget Organism(s)Synergy Observed
Cefepime, CeftazidimeCiprofloxacin (B1669076), Levofloxacin (B1675101), Gatifloxacin, MoxifloxacinTime-KillPseudomonas aeruginosaVarious combinations were synergistic against P. aeruginosa, including strains resistant to one or both agents[7].
CeftazidimeCiprofloxacinNot SpecifiedPseudomonas spp.This combination may exert enhanced activity against clinical isolates of Pseudomonas spp.[8].
Cefepime, CeftazidimeLevofloxacin, CiprofloxacinCheckerboard, Time-KillESBL-producing Escherichia coliSynergy occurred more often with levofloxacin combined with imipenem (B608078) and with either fluoroquinolone combined with amikacin. Time-kill studies showed synergy for levofloxacin with ceftazidime and for ciprofloxacin with cefepime[9].

Experimental Protocols

The two most common methods for determining antibiotic synergy in vitro are the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.

Protocol:

  • Preparation of Antibiotics: Serial twofold dilutions of two antibiotics are prepared.

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is diluted horizontally, and the other is diluted vertically. This creates a matrix of wells containing various combinations of the two drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

The time-kill assay evaluates the bactericidal activity of antibiotics over time.

Protocol:

  • Preparation of Cultures: A standardized bacterial suspension is prepared in a suitable broth medium.

  • Addition of Antibiotics: Antibiotics are added to the bacterial cultures at specific concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both individually and in combination. A growth control without any antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated, and samples are collected at various time points (e.g., 0, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria (CFU/mL) in each sample is determined by plating serial dilutions onto agar (B569324) plates.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration and the combination.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental Workflows

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_analysis Analysis A Prepare Serial Dilutions of Antibiotic A Plate Dispense Antibiotic Dilutions into 96-well Plate (A horizontally, B vertically) A->Plate B Prepare Serial Dilutions of Antibiotic B B->Plate Inoculate Inoculate Wells with Standardized Bacterial Suspension Plate->Inoculate Incubate Incubate Plate (18-24 hours) Inoculate->Incubate Read_MIC Determine MIC of each Antibiotic Alone and in Combination Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret Interpret Results: Synergy, Additive, or Antagonism Calculate_FICI->Interpret

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Prepare Standardized Bacterial Culture Add_Abx Add Antibiotics to Cultures (Alone and in Combination) Culture->Add_Abx Incubate_Sample Incubate and Collect Samples at Different Time Points Add_Abx->Incubate_Sample Plate_Count Perform Serial Dilutions and Plate for Viable Count (CFU/mL) Incubate_Sample->Plate_Count Plot Plot log10 CFU/mL vs. Time Plate_Count->Plot Interpret Interpret Results: Synergy, Indifference, or Antagonism Plot->Interpret

Caption: Workflow of the Time-Kill Assay for Synergy Testing.

Potential Signaling Pathway for Synergy

The synergistic effect between beta-lactam antibiotics (like cephalosporins) and aminoglycosides is often attributed to the initial disruption of the bacterial cell wall by the beta-lactam. This damage is believed to enhance the uptake of the aminoglycoside into the bacterial cell, where it can then inhibit protein synthesis more effectively, leading to a more rapid and potent bactericidal effect.

Synergy_Pathway Cephalosporin Third-Generation Cephalosporin CellWall Bacterial Cell Wall Cephalosporin->CellWall Inhibits Synthesis, Increases Permeability Aminoglycoside Aminoglycoside CellWall->Aminoglycoside Facilitates Uptake Ribosome Bacterial Ribosome Aminoglycoside->Ribosome Inhibits Protein Synthesis CellDeath Enhanced Bacterial Cell Death Ribosome->CellDeath

Caption: Proposed Mechanism of Synergy between Cephalosporins and Aminoglycosides.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Cefetamet Pivoxil and Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic properties of two key oral cephalosporins: Cefetamet pivoxil and Cefuroxime axetil. This analysis is supported by a synthesis of experimental data from various clinical studies.

Both this compound pivoxil and Cefuroxime axetil are prodrugs, designed to improve the oral bioavailability of their active forms, this compound and cefuroxime, respectively.[1][2] Upon oral administration, these esters are absorbed and then rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to release the active cephalosporin (B10832234) into systemic circulation.[1][2] While both are effective second and third-generation cephalosporins, their pharmacokinetic profiles exhibit notable differences that can influence clinical efficacy and dosing regimens.[3]

Pharmacokinetic Parameters: A Head-to-Head Comparison

The oral bioavailability of both drugs is significantly influenced by food. For this compound pivoxil, administration with food enhances its bioavailability to approximately 50-60%. Similarly, the bioavailability of Cefuroxime axetil tablets increases from about 37% in a fasting state to 52% when taken with food.

Below is a summary of the key pharmacokinetic parameters for both drugs, compiled from various studies in healthy adult volunteers.

Pharmacokinetic ParameterThis compound Pivoxil (Oral)Cefuroxime Axetil (Oral)
Active Moiety This compoundCefuroxime
Bioavailability (Fasting) ~31-44%~37%
Bioavailability (With Food) ~50-60%~52%
Time to Peak Plasma Concentration (Tmax) ~3.0 - 4.8 hours~2.0 - 3.0 hours
Elimination Half-life (t½) ~2.2 hours~1.0 - 1.5 hours
Volume of Distribution (Vd) ~0.29 - 0.3 L/kg~0.25 - 0.3 L/kg
Protein Binding ~22%~33-50%
Primary Route of Excretion Renal (largely unchanged)Renal (unchanged)
Urinary Recovery ~88-94% (of absorbed dose)~50% (of administered dose)

Experimental Protocols

The data presented in this guide are derived from clinical trials employing standardized methodologies to assess pharmacokinetic parameters. A general outline of these experimental protocols is as follows:

Study Design: The majority of studies were open-label, randomized, crossover trials conducted in healthy adult volunteers. This design allows for each subject to serve as their own control, minimizing inter-individual variability.

Drug Administration: Single oral doses of this compound pivoxil or Cefuroxime axetil were administered to subjects, typically after an overnight fast or a standardized meal to assess the effect of food on absorption.

Sample Collection: Blood samples were collected at predetermined time points before and after drug administration. Urine samples were often collected over a 24-hour period to determine the extent of renal excretion.

Analytical Method: The concentrations of the active moieties (this compound and cefuroxime) in plasma and urine were determined using validated high-performance liquid chromatography (HPLC) methods.

Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate the key pharmacokinetic parameters from the concentration-time data. These parameters include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t½).

Visualizing the Pharmacokinetic Pathway

The following diagrams illustrate the generalized experimental workflow for a comparative pharmacokinetic study and the logical relationship of the key pharmacokinetic processes.

experimental_workflow cluster_study_setup Study Setup cluster_drug_admin Drug Administration cluster_sampling Sample Collection & Analysis cluster_data_analysis Data Analysis Volunteer Screening Volunteer Screening Randomization Randomization Volunteer Screening->Randomization Drug A (Fasting) Drug A (Fasting) Randomization->Drug A (Fasting) Drug B (Fasting) Drug B (Fasting) Randomization->Drug B (Fasting) Washout Period Washout Period Drug A (Fasting)->Washout Period Drug B (Fasting)->Washout Period Drug A (Fed) Drug A (Fed) Washout Period->Drug A (Fed) Drug B (Fed) Drug B (Fed) Washout Period->Drug B (Fed) Blood & Urine Sampling Blood & Urine Sampling Drug A (Fed)->Blood & Urine Sampling Drug B (Fed)->Blood & Urine Sampling HPLC Analysis HPLC Analysis Blood & Urine Sampling->HPLC Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC Analysis->Pharmacokinetic Modeling Statistical Comparison Statistical Comparison Pharmacokinetic Modeling->Statistical Comparison

Experimental workflow for a crossover pharmacokinetic study.

pharmacokinetic_process Oral Administration Oral Administration Absorption Absorption Oral Administration->Absorption GI Tract Distribution Distribution Absorption->Distribution Systemic Circulation Metabolism Metabolism Distribution->Metabolism Tissues Excretion Excretion Distribution->Excretion Kidney Metabolism->Excretion Liver/Blood

Key pharmacokinetic processes from administration to excretion.

References

In Vitro Efficacy of Cefetamet Against ESBL-Producing Enterobacteriaceae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represent a significant challenge to antimicrobial therapy. These organisms exhibit resistance to a wide range of β-lactam antibiotics, including third-generation cephalosporins, limiting therapeutic options. This guide provides a comparative analysis of the in vitro activity of Cefetamet, an oral third-generation cephalosporin (B10832234), against ESBL-producing Enterobacteriaceae, benchmarked against other relevant oral and intravenous antibiotics. The data presented is intended to inform research and development efforts in the pursuit of effective treatments for infections caused by these multidrug-resistant pathogens.

Executive Summary

This compound demonstrates notable in vitro activity against certain ESBL-producing Enterobacteriaceae, particularly those expressing SHV-5 type β-lactamases.[1] While comprehensive comparative data is limited, available information suggests this compound's potential as a carbapenem-sparing option in specific clinical scenarios. This guide synthesizes available minimum inhibitory concentration (MIC) data, details the experimental protocols for susceptibility testing, and provides a visual workflow for laboratory evaluation.

Comparative In Vitro Activity

The following tables summarize the in vitro activity of this compound and comparator antibiotics against ESBL-producing Escherichia coli and Klebsiella pneumoniae, the most prevalent species of ESBL-producing Enterobacteriaceae.[2][3] Data is presented as MIC50 and MIC90 (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity Against ESBL-Producing Escherichia coli

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
This compound Data Not AvailableData Not Available
Cefpodoxime 0.5 - 1Data Not Available
Cefixime 0.25Data Not Available
Meropenem 0.125Data Not Available

Table 2: In Vitro Activity Against ESBL-Producing Klebsiella pneumoniae

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
This compound Data Not AvailableData Not Available
Cefpodoxime 0.5 - 1Data Not Available
Cefixime 0.25Data Not Available
Meropenem 0.125Data Not Available

Note: The absence of specific MIC50/MIC90 data for this compound against a broad panel of ESBL-producing isolates highlights a critical gap in current research. The data for Cefpodoxime and Cefixime is based on a pooled analysis of in vitro studies.[4] Meropenem data is included as a carbapenem (B1253116) comparator.[2]

Experimental Protocols

Accurate determination of in vitro susceptibility is paramount for both clinical management and drug development. The following are detailed methodologies for key experiments cited in the evaluation of antibiotic activity against ESBL-producing Enterobacteriaceae.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for quantitative antimicrobial susceptibility testing.

Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.

Detailed Protocol (based on CLSI guidelines):

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and comparator agents at a concentration of 1280 µg/mL in an appropriate solvent.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a final volume of 50 µL in each well with antibiotic concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8^ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10^6^ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, resulting in a final inoculum concentration of approximately 5 x 10^5^ CFU/mL and a final volume of 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A reading aid, such as a viewing box with a mirror, is recommended.

Phenotypic Detection of ESBL Production

Confirmation of ESBL production is crucial for epidemiological purposes and for guiding therapeutic choices.

Principle: ESBLs are inhibited by clavulanic acid. This principle is utilized in confirmatory tests where the activity of a cephalosporin is restored in the presence of clavulanic acid.

Detailed Protocol (Combined Disk Diffusion Test - based on CLSI and EUCAST guidelines):

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for MIC testing.

  • Inoculation: Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Placement:

    • Place a disk containing a third-generation cephalosporin (e.g., cefotaxime (B1668864) 30 µg or ceftazidime (B193861) 30 µg) on the agar surface.

    • Place a combination disk containing the same cephalosporin plus clavulanic acid (e.g., cefotaxime/clavulanic acid 30/10 µg or ceftazidime/clavulanic acid 30/10 µg) on the same plate, ensuring adequate distance between the disks.

  • Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation: An increase in the zone of inhibition diameter of ≥ 5 mm for the combination disk compared to the cephalosporin disk alone is indicative of ESBL production.

Visualizing the Workflow

The following diagrams illustrate the key workflows in evaluating the in vitro activity of this compound against ESBL-producing Enterobacteriaceae.

Experimental_Workflow cluster_prep Isolate Preparation cluster_esbl ESBL Phenotypic Confirmation cluster_mic MIC Determination cluster_analysis Data Analysis Isolate Clinical Isolate Culture Subculture on Agar Isolate->Culture Inoculum Prepare 0.5 McFarland Inoculum Suspension Culture->Inoculum Screen Screening with Cephalosporin Disks Inoculum->Screen BMD Broth Microdilution Inoculum->BMD Confirm Confirmatory Test (e.g., Combined Disk Test) Screen->Confirm MIC_Comp Compare MIC50/MIC90 Confirm->MIC_Comp Read Read MIC values BMD->Read Read->MIC_Comp Report Generate Report MIC_Comp->Report

Caption: Workflow for In Vitro Susceptibility Testing.

Logical_Relationship ESBL ESBL-producing Enterobacteriaceae Resistance Resistance to 3rd Gen Cephalosporins ESBL->Resistance This compound This compound Resistance->this compound challenges Activity Potential In Vitro Activity This compound->Activity Inhibitors β-lactamase Inhibitors (e.g., Clavulanate) Inhibitors->Activity enhances

Caption: this compound's Activity Against ESBL Producers.

References

Cefetamet Versus Cefdinir for Acute Bacterial Rhinosinusitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the management of acute bacterial rhinosinusitis (ABRS), the selection of an appropriate antibiotic is crucial for clinical success. This guide provides a detailed comparison of two third-generation oral cephalosporins, cefetamet pivoxil and cefdinir (B1668824), based on available clinical trial data, to inform researchers, scientists, and drug development professionals.

Efficacy in Acute Bacterial Rhinosinusitis

A key comparative study, the CASIS trial, provides a head-to-head evaluation of this compound pivoxil and cefdinir in patients with ABRS.[1][2][3] The results indicate that this compound pivoxil administered twice daily is as effective and safe as cefdinir given three times a day for the treatment of ABRS.[1][2]

Clinical Efficacy Data

The primary endpoint of the CASIS study was the clinical cure and improvement rate. The non-inferiority of this compound pivoxil to cefdinir was established.

Efficacy OutcomeThis compound Pivoxil (500 mg twice daily)Cefdinir (100 mg three times daily)
Clinical Cure & Improvement Rate (Day 14) 82.4%84.68%
Moderate Clinical Cure Rate (Day 14) 24.0%20.97%
Moderate Clinical Cure Rate (Day 21) 22.4%20.16%
Data from the Per-Protocol Set analysis of the CASIS study.

There were no statistically significant differences in the clinical cure rates between the two treatment groups on days 14 and 21.

Safety and Tolerability

Both this compound pivoxil and cefdinir were well-tolerated in the comparative clinical trial. The overall incidence of adverse events was low in both treatment arms.

Adverse Event Data
Adverse Event OutcomeThis compound PivoxilCefdinir
Overall Adverse Reaction Rate 10.56%15.49%
Data from the CASIS study.

No serious adverse events or drug reactions were reported in either group during the study.

In Vitro Activity

Both this compound and cefdinir demonstrate potent in vitro activity against common respiratory pathogens implicated in ABRS.

PathogenThis compound MIC₉₀ (µg/mL)Cefdinir MIC₉₀ (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)Not specified in comparative studies≤0.06 - 0.125
Haemophilus influenzae (β-lactamase negative)Not specified in comparative studies0.5
Haemophilus influenzae (β-lactamase positive)Not specified in comparative studies1
Moraxella catarrhalisNot specified in comparative studies≤0.12 - 0.25
MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) values are compiled from multiple in vitro studies.

Cefdinir has been shown to have greater activity against Haemophilus influenzae compared to some other oral cephalosporins. Both antibiotics are stable in the presence of many common β-lactamase enzymes.

Mechanism of Action

As third-generation cephalosporins, both this compound and cefdinir exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.

cluster_drug Cephalosporin (this compound/Cefdinir) cluster_bacteria Bacterial Cell drug Cephalosporin pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to and inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Forms lysis Cell Lysis cell_wall->lysis Weakened wall leads to

Mechanism of action for this compound and Cefdinir.

Experimental Protocols

The primary source of comparative data is the CASIS study, a prospective, multicenter, randomized, double-blind clinical trial.

Study Design:

  • Objective: To evaluate the clinical efficacy and safety of this compound pivoxil compared to cefdinir for the treatment of acute bacterial rhinosinusitis in Korean patients.

  • Blinding: Double-blind.

  • Randomization: Patients were randomly assigned to one of two treatment groups.

  • Intervention:

    • This compound pivoxil group: 500 mg orally twice daily for 2 weeks.

    • Cefdinir group: 100 mg orally three times daily for 2 weeks.

  • Primary Outcome Measures: Clinical cure and improvement rates at day 14 and 21.

  • Secondary Outcome Measures: Moderate clinical cure rates and changes in total scores for clinical symptoms and signs.

cluster_workflow CASIS Clinical Trial Workflow screening Patient Screening (n=309) enrollment Enrollment & Randomization (n=249) screening->enrollment treatment Treatment Period (2 weeks) enrollment->treatment cefetamet_arm This compound Pivoxil (500 mg BID) treatment->cefetamet_arm cefdinir_arm Cefdinir (100 mg TID) treatment->cefdinir_arm assessment Outcome Assessment (Day 14 and 21) cefetamet_arm->assessment cefdinir_arm->assessment efficacy Clinical Cure & Improvement Rates assessment->efficacy safety Adverse Event Monitoring assessment->safety

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Cefetamet

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The responsible management and disposal of chemical waste, including the third-generation cephalosporin (B10832234) antibiotic cefetamet, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal of antibiotic waste contributes to environmental contamination and the proliferation of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in research and drug development settings.

Core Principles of this compound Disposal

All materials contaminated with this compound, including pure compounds, stock solutions, used cell culture media, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous chemical waste. Disposal must adhere to the guidelines established by national and local regulatory bodies, such as the Environmental Protection Agency (EPA) in the United States. Key principles include:

  • Segregation: this compound waste must be segregated from general and biohazardous waste streams.

  • No Sewer Disposal: Do not discharge this compound solutions or contaminated liquids down the drain.[1] Wastewater treatment facilities are not equipped to fully remove active pharmaceutical ingredients, leading to environmental contamination.

  • No General Trash Disposal: Solid this compound waste should not be disposed of in the regular trash.

  • Final Disposition: The ultimate disposal method for this compound waste is high-temperature incineration at a licensed chemical destruction facility.[1]

Step-by-Step Disposal Procedures

A two-stage approach is recommended for this compound waste: initial inactivation within the laboratory followed by collection for professional disposal.

Stage 1: In-Lab Inactivation of this compound

Prior to collection by a licensed waste disposal service, the beta-lactam ring of this compound, which is responsible for its antibacterial activity, should be chemically inactivated. Alkaline hydrolysis is an effective and accessible method for this purpose.

Experimental Protocol: Alkaline Hydrolysis

This protocol is adapted from established methods for the degradation of beta-lactam antibiotics and is suitable for liquid waste containing this compound, such as prepared solutions or spent culture media.[2][3]

  • Segregation and Collection: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and chemically resistant container (e.g., a high-density polyethylene (B3416737) carboy).

  • Personal Protective Equipment (PPE): Before proceeding, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Alkalinization: Working in a fume hood, add a 1 M sodium hydroxide (B78521) (NaOH) solution to the collected this compound waste. A common recommendation is to add an equal volume of 1 M NaOH to the waste solution.[2]

  • Inactivation: Stir the resulting mixture at ambient temperature overnight. This extended contact time ensures the complete hydrolysis of the beta-lactam ring, rendering the antibiotic inactive.

  • Neutralization (Optional but Recommended): After the overnight incubation, neutralize the alkaline solution by carefully adding an acid (e.g., hydrochloric acid) until the pH is near neutral (pH 6-8). This step is crucial for safe storage and handling before final disposal.

  • Storage: Securely cap the container with the treated, inactivated waste. Ensure it is clearly labeled as "Inactivated this compound Waste for Disposal" and store it in a designated hazardous waste accumulation area.

Stage 2: Final Disposal
  • Solid Waste Collection: Collect all solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, empty vials) in a designated, leak-proof hazardous waste container. This container must be clearly labeled as "Hazardous Waste: this compound."

  • Waste Pickup: Arrange for the collection of both the inactivated liquid waste and the solid hazardous waste by your institution's licensed hazardous waste disposal service.

  • Regulatory Compliance: Ensure all labeling and packaging meet the requirements of your institution and local regulations before pickup.

Data Summary for this compound Inactivation

ParameterRecommended Value/ProcedureSource(s)
Inactivation Method Alkaline Hydrolysis,
Reagent Sodium Hydroxide (NaOH)
Reagent Concentration 1 M
Treatment Time Overnight
Temperature Ambient
Final Disposal Method Controlled Incineration

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid Liquid Waste (e.g., solutions, media) waste_type->liquid Liquid solid Solid Waste (e.g., contaminated labware) waste_type->solid Solid inactivation In-Lab Inactivation: Alkaline Hydrolysis with 1M NaOH liquid->inactivation collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect Inactivated Liquid in Labeled Waste Container inactivation->collect_liquid pickup Arrange Pickup by Licensed Hazardous Waste Disposal Service collect_solid->pickup collect_liquid->pickup end Final Disposal via Incineration pickup->end

This compound Disposal Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefetamet
Reactant of Route 2
Reactant of Route 2
Cefetamet

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.